2-(Methylthio)benzo[d]thiazol-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-11-8-9-6-3-2-5(10)4-7(6)12-8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHORMPRYVLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663299 | |
| Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74537-49-8 | |
| Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document details a strategic two-step synthetic pathway, beginning with the formation of the core benzothiazole scaffold to yield 6-hydroxy-1,3-benzothiazole-2-thiol, followed by a selective S-methylation to afford the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic strategy. We will explore the rationale behind the selection of starting materials and reagents, provide step-by-step experimental protocols, and discuss methods for the characterization of the synthesized compounds.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and industrial applications.[1][2][3][4] The fused heterocyclic system of benzothiazole provides a versatile scaffold that can be readily functionalized to interact with a diverse array of biological targets, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]
The target molecule of this guide, this compound (CAS No. 74537-49-8), incorporates three key functional groups that contribute to its chemical reactivity and potential biological activity: the benzothiazole core, a hydroxyl group at the 6-position, and a methylthio group at the 2-position. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets, while the methylthio group can influence the compound's lipophilicity and metabolic stability. The strategic placement of these functional groups makes this molecule a valuable building block for the synthesis of more complex pharmaceutical agents and agrochemicals.
This guide will focus on a logical and efficient synthetic approach to this molecule, emphasizing safety, scalability, and purity of the final product.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of this compound suggests a straightforward two-step approach. The primary disconnection is at the sulfur-methyl bond, leading back to the key intermediate, 6-hydroxy-1,3-benzothiazole-2-thiol, and a methylating agent. The second disconnection breaks the benzothiazole ring, leading to the readily available starting material, 4-aminophenol, along with carbon disulfide and elemental sulfur.
This retrosynthetic strategy informs our forward synthesis, which will proceed as follows:
-
Step 1: Synthesis of 6-hydroxy-1,3-benzothiazole-2-thiol. This step involves the construction of the benzothiazole ring system through a reaction analogous to the industrial Kelly process for the synthesis of 2-mercaptobenzothiazole.[5] 4-Aminophenol will be reacted with carbon disulfide and sulfur at elevated temperature and pressure.
-
Step 2: S-Methylation of 6-hydroxy-1,3-benzothiazole-2-thiol. The thiol intermediate will then be selectively methylated at the sulfur atom using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield the final product.
This approach is advantageous due to the low cost and availability of the starting materials and the robustness of the reaction types involved.
Below is a Graphviz diagram illustrating the overall synthetic workflow.
Caption: A flowchart of the two-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The high-pressure reaction in Step 1 should only be carried out in a certified autoclave by trained personnel.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier |
| 4-Aminophenol | 123-30-8 | 109.13 | ≥98% | Sigma-Aldrich |
| Carbon Disulfide | 75-15-0 | 76.14 | ≥99% | Sigma-Aldrich |
| Sulfur | 7704-34-9 | 32.06 | ≥99.5% | Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% in H₂O | Sigma-Aldrich |
| Dimethyl Sulfate | 77-78-1 | 126.13 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate | 584-08-7 | 138.21 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, 99.8% | Sigma-Aldrich |
Step 1: Synthesis of 6-hydroxy-1,3-benzothiazole-2-thiol
This procedure is adapted from the general Kelly process for the synthesis of 2-mercaptobenzothiazoles.[5]
-
Reaction Setup: In a high-pressure autoclave equipped with a mechanical stirrer, add 4-aminophenol (109.1 g, 1.0 mol), carbon disulfide (91.4 g, 1.2 mol), and sulfur (64.1 g, 2.0 mol).
-
Reaction Conditions: Seal the autoclave and begin stirring. Heat the mixture to 250 °C. The pressure will rise due to the formation of hydrogen sulfide gas. Maintain the temperature at 250 °C for 4-6 hours.
-
Work-up and Isolation: Carefully cool the autoclave to room temperature and vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution. The crude product is a solid mass.
-
Purification: a. Dissolve the crude product in a 10% aqueous solution of sodium hydroxide. b. Filter the solution to remove any unreacted sulfur and byproducts. c. Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5. d. The 6-hydroxy-1,3-benzothiazole-2-thiol will precipitate as a solid. e. Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
This procedure is based on the general principles of S-methylation of heterocyclic thiols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dried 6-hydroxy-1,3-benzothiazole-2-thiol (18.3 g, 0.1 mol) in N,N-dimethylformamide (DMF, 200 mL).
-
Addition of Reagents: Add potassium carbonate (20.7 g, 0.15 mol) to the solution and stir for 15 minutes. Then, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature and pour it into ice water (500 mL). b. The product will precipitate as a solid. c. Filter the precipitate and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.
Reaction Mechanisms and Scientific Rationale
Mechanism of Benzothiazole Ring Formation
The formation of the 2-mercaptobenzothiazole ring from an aniline derivative, carbon disulfide, and sulfur is a complex reaction that is believed to proceed through several intermediates. The key steps are:
-
Formation of a Dithiocarbamate: The amino group of 4-aminophenol acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate.
-
Cyclization and Dehydration: In the presence of sulfur and at high temperatures, this intermediate undergoes a series of cyclization and dehydrogenation steps to form the benzothiazole ring. The sulfur acts as an oxidizing agent in this process, leading to the formation of hydrogen sulfide as a byproduct.
Mechanism of S-Methylation
The S-methylation of 6-hydroxy-1,3-benzothiazole-2-thiol is a classic nucleophilic substitution reaction (SN2).
-
Deprotonation: The base, potassium carbonate, deprotonates the acidic thiol group to form a thiolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The thiolate anion then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group and forming the new sulfur-carbon bond.
The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (K+) but not the anion, thus enhancing the nucleophilicity of the thiolate.
Below is a Graphviz diagram illustrating the S-methylation mechanism.
Caption: Mechanism of S-methylation of the thiol intermediate.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
| Property | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected signals for aromatic protons, a singlet for the methylthio group, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Expected signals for the benzothiazole ring carbons, the methylthio carbon, and the carbon bearing the hydroxyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₈H₇NOS₂ (197.28 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N stretching, and C-S stretching. |
For comparison, the non-hydroxylated analog, 2-(methylthio)benzothiazole, has a melting point of 43-46 °C.[6] The presence of the hydroxyl group in the target compound is expected to significantly increase the melting point due to hydrogen bonding.
Conclusion
This technical guide has outlined a robust and scientifically sound two-step synthesis for this compound. By leveraging established chemical principles for benzothiazole ring formation and selective S-methylation, this protocol provides a clear pathway for obtaining this valuable compound. The detailed experimental procedures, mechanistic insights, and characterization guidelines presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this important chemical building block in their research and development endeavors.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. CN102304099A - Improved method for synthesizing 2-mercaptobenzothiazole derivative - Google Patents [patents.google.com]
- 6. 2-(甲硫基)苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
The Benzothiazole Scaffold: A Privileged Structure in Modern Chemistry
An In-depth Technical Guide to 2-(Methylthio)benzo[d]thiazol-6-ol: Properties, Synthesis, and Potential Applications
Executive Summary: this compound is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While specific research on this particular molecule is limited, its structural features—a phenolic hydroxyl group, a thioether linkage, and the core benzothiazole nucleus—suggest a rich profile of chemical reactivity and potential biological activity. This guide synthesizes available data and provides expert insights into its physicochemical properties, plausible synthetic routes, predicted spectral characteristics, and potential therapeutic applications, drawing from established knowledge of closely related analogues. This document serves as a foundational resource for researchers in drug discovery, chemical synthesis, and materials science exploring the utility of novel benzothiazole derivatives.
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is present in numerous natural and synthetic compounds that exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2][3] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to interact with diverse biological targets.[4] Compounds like Riluzole, used to treat amyotrophic lateral sclerosis, underscore the therapeutic importance of this scaffold.[5] The subject of this guide, this compound, combines the benzothiazole core with two key functional groups that are known to modulate chemical and biological behavior.
Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its fundamental chemical and physical characteristics.
Chemical Identity
The compound is systematically identified by the following descriptors:
| Identifier | Value | Source(s) |
| IUPAC Name | 2-methylsulfanyl-1,3-benzothiazol-6-ol | [6] |
| CAS Number | 74537-49-8 | [6][7][8] |
| Molecular Formula | C₈H₇NOS₂ | [6][8] |
| Molecular Weight | 197.28 g/mol | [8] |
| Canonical SMILES | CSC1=NC2=CC=C(O)C=C2S1 | [6] |
| InChI Key | IAQHORMPRYVLJX-UHFFFAOYSA-N | [6] |
Structural Features
The molecule's structure is defined by the benzothiazole core, with a methylthio (-SCH₃) group at the 2-position and a hydroxyl (-OH) group at the 6-position. The phenolic hydroxyl group is an electron-donating group that can also act as a hydrogen bond donor and acceptor, significantly influencing solubility and target binding. The thioether group at the 2-position is a key modulator of the electronic properties of the heterocyclic ring.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. jchr.org [jchr.org]
- 3. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemexpress.cn [chemexpress.cn]
- 8. chemshuttle.com [chemshuttle.com]
Navigating the Synthesis of a Key Gefitinib Intermediate: A Technical Guide
Introduction
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a cornerstone in the targeted therapy of non-small cell lung cancer.[1][5] The efficacy and commercial success of such a complex pharmaceutical agent are intrinsically linked to the efficiency and robustness of its manufacturing process. A pivotal component in the synthesis of Gefitinib is the intermediate 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.[1][2] This guide provides a detailed examination of the primary synthetic pathways to this key intermediate, offering insights into the strategic considerations and procedural nuances that underpin its production.
Retrosynthetic Analysis and Strategic Considerations
The molecular architecture of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one presents several key challenges and strategic decision points for the synthetic chemist. The core of the molecule is a quinazolinone ring, which is further functionalized with a methoxy group and a morpholinopropoxy side chain. The primary retrosynthetic disconnection logically occurs at the ether linkage of the morpholinopropoxy side chain, leading to a 6-hydroxy-7-methoxyquinazolin-4(3H)-one precursor and a suitable morpholinopropyl electrophile.
A secondary, more fundamental disconnection involves the formation of the quinazolinone ring itself. This typically involves the cyclization of an appropriately substituted anthranilamide derivative. The choice of starting materials and the sequence of bond-forming events define the major synthetic routes, each with its own advantages and drawbacks in terms of yield, purity, cost, and scalability.
Synthetic Pathways
Two principal synthetic routes to 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one have been extensively documented in the patent and academic literature. These can be broadly categorized as:
-
Route A: Late-Stage Side Chain Introduction: This approach focuses on constructing the 6-hydroxy-7-methoxyquinazolin-4(3H)-one core first, followed by the etherification with the morpholinopropoxy side chain.
-
Route B: Early-Stage Side Chain Introduction: In this strategy, the morpholinopropoxy side chain is introduced onto a simpler aromatic precursor before the formation of the quinazolinone ring.
Route A: Late-Stage Side Chain Introduction
This is a widely adopted and logical approach that builds the complexity of the molecule in a stepwise fashion. A common starting material for this route is isovanillin.[6][7]
Workflow Diagram for Route A:
Caption: Synthetic workflow for Route A, starting from isovanillin.
Experimental Protocol for Key Steps in Route A:
-
Step 1: Cyanation and Nitration of Isovanillin to 5-hydroxy-4-methoxy-2-nitrobenzonitrile. [6]
-
Isovanillin is first subjected to cyanation to introduce the nitrile group.
-
The resulting intermediate is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group ortho to the hydroxyl group. Careful temperature control is crucial during this step to prevent side reactions.
-
-
Step 2: One-Pot Reduction and Cyclization to 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one. [6]
-
The nitrobenzonitrile derivative is dissolved in a suitable solvent.
-
A reducing agent, such as sodium dithionite, is added to reduce the nitro group to an amine.
-
The in-situ generated amino-nitrile then undergoes cyclization in the presence of a formylating agent like formic acid to form the quinazolinone ring. This one-pot approach offers significant advantages in terms of process efficiency.
-
-
Step 3: Alkylation with N-(3-chloropropyl)morpholine. [6][8]
-
The 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one is dissolved in a polar aprotic solvent such as DMF.
-
A base, typically an inorganic carbonate like potassium carbonate or sodium carbonate, is added to deprotonate the phenolic hydroxyl group.
-
N-(3-chloropropyl)morpholine is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution, forming the desired ether linkage.
-
The final product is isolated by precipitation upon addition of water, followed by filtration and recrystallization to achieve high purity.
-
Quantitative Data for Route A:
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 & 2 | Isovanillin | NaCN, HNO₃/H₂SO₄, Na₂S₂O₄, HCOOH | Various | Not specified |
| 3 | 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one | N-(3-chloropropyl)morpholine, Na₂CO₃ | DMF | 83%[6] |
| 3 (alternative) | 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one | N-(3-chloropropyl)morpholine, Triethylamine | Dichloromethane | 88%[6] |
Route B: Early-Stage Side Chain Introduction
This alternative strategy attaches the morpholinopropoxy side chain to a simpler aromatic precursor before the construction of the quinazolinone ring. This can offer advantages in terms of solubility and avoiding potential side reactions with the more complex quinazolinone core.
Workflow Diagram for Route B:
Caption: Synthetic workflow for Route B, starting from 3-hydroxy-4-methoxybenzonitrile.
Experimental Protocol for Key Steps in Route B:
-
Step 1: Alkylation of 3-hydroxy-4-methoxybenzonitrile. [9]
-
3-hydroxy-4-methoxybenzonitrile is dissolved in DMF.
-
Potassium carbonate is added as the base.
-
A solution of N-(3-chloropropyl)morpholine is added, and the mixture is heated to form 4-methoxy-5-(3-morpholinopropoxy)benzonitrile.
-
-
Step 2: Nitration of the Benzonitrile Derivative. [9]
-
The product from the previous step is carefully nitrated to introduce a nitro group at the 2-position, yielding 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.
-
-
Step 3: Reduction of the Nitro Group. [9]
-
The nitro group is reduced to an amine. Catalytic hydrogenation is a common method for this transformation, offering high yields and clean reaction profiles.
-
-
Step 4: Cyclization to Form the Quinazolinone Ring. [9]
-
The resulting 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is cyclized using formic acid or a reactive derivative thereof to construct the final quinazolinone ring system.
-
Causality and Experimental Choices
The choice between Route A and Route B often depends on factors such as the availability of starting materials, desired purity profile of the final intermediate, and the overall process economics.
-
Solvent Selection: The use of polar aprotic solvents like DMF in the alkylation steps is critical as they effectively solvate the cationic species and facilitate the SN2 reaction.[8] Dichloromethane can also be used, particularly with an organic base like triethylamine.[6]
-
Base Selection: Inorganic bases like potassium and sodium carbonate are cost-effective and easily removed during workup.[6][8] Triethylamine is an organic base that can be advantageous in certain solvent systems.[6] The choice of base can influence reaction kinetics and impurity profiles.
-
One-Pot vs. Stepwise Synthesis: The one-pot reduction and cyclization in Route A is a prime example of process intensification.[6] It reduces the number of unit operations, minimizes waste, and can lead to higher overall throughput. However, it may require more stringent process control to manage competing side reactions.
Conclusion
The synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is a well-established process with multiple viable routes. The late-stage side chain introduction (Route A) starting from isovanillin is a commonly employed strategy that offers a convergent and efficient pathway. The early-stage introduction of the side chain (Route B) provides an alternative with its own set of advantages. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and strategic selection of reagents are paramount to achieving a high-yielding and robust manufacturing process for this key intermediate, ultimately ensuring the consistent and cost-effective supply of the life-saving drug, Gefitinib.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]
- 3. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Benzothiazolol,2-(methylthio)-(9CI) CAS#: 74537-49-8 [m.chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Characterization of 2-methylsulfanyl-1,3-benzothiazol-6-ol
This guide provides a comprehensive technical overview of the synthesis and characterization of the novel heterocyclic compound, 2-methylsulfanyl-1,3-benzothiazol-6-ol. Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecular structure, synthesis, and analytical characterization of this specific derivative.
Molecular Overview and Significance
2-methylsulfanyl-1,3-benzothiazol-6-ol is a substituted benzothiazole featuring a hydroxyl group at the 6-position and a methylsulfanyl group at the 2-position. The benzothiazole core, a fusion of benzene and thiazole rings, provides a rigid scaffold that can be strategically functionalized to interact with various biological targets.[3][4] The presence of the hydroxyl group introduces a potential site for hydrogen bonding and metabolic transformations, while the methylsulfanyl group can influence the molecule's lipophilicity and electronic properties. The strategic placement of these functional groups makes this compound a person of interest for exploring structure-activity relationships within the broader class of biologically active benzothiazoles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₇NOS₂ | Based on structural analysis. |
| Molecular Weight | 197.28 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~2.5-3.0 | Estimated based on similar structures like 2-methyl-1,3-benzothiazol-6-ol and 2-(methylthio)benzothiazole.[5][6] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Structural inspection. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Structural inspection. |
| Melting Point | 110-125 °C | Inferred from related compounds like 2-(methylthio)-1,3-benzothiazol-6-amine (105 °C).[7] |
Proposed Synthesis Pathway
A plausible two-step synthesis is outlined below, starting from the commercially available 4-aminophenol.
Figure 1: Proposed two-step synthesis of 2-methylsulfanyl-1,3-benzothiazol-6-ol.
Experimental Protocol
Step 1: Synthesis of 4-Amino-3-thiocyanatophenol
-
Dissolve 4-aminophenol in glacial acetic acid.
-
Add ammonium thiocyanate to the solution and stir until fully dissolved.
-
Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 4-amino-3-thiocyanatophenol.
Step 2: Synthesis of 2-methylsulfanyl-1,3-benzothiazol-6-ol
-
Suspend 4-amino-3-thiocyanatophenol in a mixture of ethanol and water.
-
Heat the suspension to reflux and add sodium dithionite (Na₂S₂O₄) portion-wise to reduce the thiocyanate to a thiol in situ.
-
After the reduction is complete, add carbon disulfide and pyridine to the reaction mixture.
-
Continue to reflux for 8-10 hours to facilitate the cyclization to form 2-mercapto-1,3-benzothiazol-6-ol.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate and dissolve it in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate dropwise to the alkaline solution and stir at room temperature for 2-3 hours to methylate the thiol group.
-
Acidify the solution to precipitate the final product, 2-methylsulfanyl-1,3-benzothiazol-6-ol.
-
Filter, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient).
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized 2-methylsulfanyl-1,3-benzothiazol-6-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The expected chemical shifts are predicted based on the analysis of similar compounds.[9][10][11]
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.60 | Singlet | 1H | Ar-OH | Phenolic protons are typically deshielded and appear as a broad singlet. |
| ~7.50 | Doublet | 1H | H-4 | Protons adjacent to the sulfur in the benzothiazole ring are deshielded. |
| ~7.20 | Doublet | 1H | H-7 | The proton ortho to the hydroxyl group. |
| ~6.85 | Doublet of doublets | 1H | H-5 | Coupled to both H-4 and H-7. |
| ~2.70 | Singlet | 3H | -S-CH₃ | Methyl protons attached to a sulfur atom typically appear in this region. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | C-2 | The carbon in the C=N bond of the thiazole ring is significantly deshielded. |
| ~155.0 | C-6 | Aromatic carbon attached to the hydroxyl group. |
| ~148.0 | C-7a | Bridgehead carbon adjacent to the nitrogen. |
| ~133.0 | C-3a | Bridgehead carbon adjacent to the sulfur. |
| ~122.0 | C-4 | Aromatic CH carbon. |
| ~115.0 | C-5 | Aromatic CH carbon. |
| ~108.0 | C-7 | Aromatic CH carbon. |
| ~15.0 | -S-CH₃ | Methyl carbon attached to sulfur. |
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-S-CH₃) |
| ~1610 | Medium | C=N stretch (thiazole ring) |
| ~1580, 1470 | Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretch (phenol) |
| ~700 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 197.00
-
Key Fragmentation Pattern: Loss of the methyl group (-CH₃) leading to a fragment at m/z = 182. Loss of the methylsulfanyl group (-SCH₃) resulting in a fragment at m/z = 150.
Potential Biological Significance and Applications
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[12]
Figure 2: Potential pharmacological activities of the target compound.
Given the known activities of related benzothiazoles, 2-methylsulfanyl-1,3-benzothiazol-6-ol is a promising candidate for screening in various biological assays. The 6-hydroxy substitution, in particular, has been associated with anti-Alzheimer activity in some benzothiazole derivatives.[2] The methylsulfanyl group at the 2-position is also a common feature in biologically active molecules.[12] Therefore, this compound warrants investigation for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 2-methylsulfanyl-1,3-benzothiazol-6-ol. By leveraging established synthetic methodologies for the benzothiazole core, a reliable pathway for its preparation is proposed. The predicted spectroscopic data, based on the analysis of analogous structures, offers a clear roadmap for its structural confirmation. The potential for diverse biological activity makes this compound a valuable target for further investigation in the field of drug discovery and development.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-1,3-benzothiazol-6-ol | C8H7NOS | CID 759304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. ijper.org [ijper.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. d-nb.info [d-nb.info]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)benzo[d]thiazol-6-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive analysis of the predicted physical and chemical properties of 2-(Methylthio)benzo[d]thiazol-6-ol (CAS No. 74537-49-8). Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages extensive data from its parent compound, 2-(Methylthio)benzothiazole (CAS No. 615-22-5), as a foundational baseline. By applying established principles of physical organic chemistry, we will extrapolate the anticipated impact of the C-6 hydroxyl group on the molecule's structure, solubility, reactivity, and spectral characteristics. This whitepaper is designed to serve as an expert-level predictive resource, offering insights into experimental design, potential synthesis strategies, and hypothetical applications to guide future research and development efforts.
Introduction to the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Derivatives of this scaffold are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and antitubercular properties.[3][4] In industrial applications, they serve as vulcanization accelerators, corrosion inhibitors, and fungicides.[5][6]
The subject of this guide, this compound, is a derivative of the well-characterized compound 2-(Methylthio)benzothiazole. The introduction of a hydroxyl group at the 6-position of the benzothiazole core is a significant structural modification. This phenolic group is a key pharmacophore known to introduce hydrogen bonding capabilities, potential antioxidant activity, and altered metabolic pathways. Understanding how this functional group modulates the parent compound's properties is critical for its potential development in pharmaceuticals or advanced materials.
Molecular Structure and Identifiers
The structural distinction between this compound and its parent compound is the addition of a hydroxyl group on the benzene ring. This single modification has profound implications for the molecule's intermolecular interactions and chemical reactivity.
Caption: Chemical structures of the parent compound and its 6-hydroxy derivative.
Table 1: Core Chemical Identifiers
| Property | 2-(Methylthio)benzothiazole | This compound | Reference(s) |
| CAS Number | 615-22-5 | 74537-49-8 | [7][8] |
| Molecular Formula | C₈H₇NS₂ | C₈H₇NOS₂ | [7][8] |
| Molecular Weight | 181.28 g/mol | 197.28 g/mol | [7][8] |
| IUPAC Name | 2-(methylthio)-1,3-benzothiazole | 2-(methylthio)-1,3-benzothiazol-6-ol | [7][8] |
| Canonical SMILES | CSC1=NC2=CC=CC=C2S1 | CSC1=NC2=CC=C(O)C=C2S1 | [7][8] |
| InChI Key | UTBVIMLZIRIFFR-UHFFFAOYSA-N | Not Available | [7] |
Physical Properties: A Comparative Analysis
The physical properties of a compound dictate its behavior in various environments, influencing everything from formulation and administration in drug development to its processing in industrial applications. The introduction of a phenolic hydroxyl group is predicted to significantly alter these properties through the introduction of strong hydrogen bonding capabilities.
Table 2: Comparison of Known and Predicted Physical Properties
| Property | 2-(Methylthio)benzothiazole (Experimental) | This compound (Predicted) | Justification for Prediction |
| Appearance | White to light yellow crystalline powder.[6] | Light-colored crystalline solid. | The core chromophore is similar, but the phenol group may be susceptible to oxidation, potentially leading to coloration over time. |
| Melting Point | 43-48 °C.[6][9][10] | Significantly higher (>150 °C). | The hydroxyl group introduces strong intermolecular hydrogen bonding, requiring substantially more energy to break the crystal lattice. |
| Boiling Point | 177 °C at 22 mmHg.[6] | Substantially higher; likely to decompose before boiling at atmospheric pressure. | Hydrogen bonding dramatically increases the energy required for vaporization. Phenols often have high boiling points. |
| Water Solubility | 110.8 mg/L (estimated), 125 mg/L (experimental).[11] | Moderately increased. | The polar hydroxyl group can act as both a hydrogen bond donor and acceptor, improving interactions with water and increasing solubility. |
| pKa | ~1.13 (strongest basic).[1] | pKa₁ ~8-10 (acidic, phenol); pKa₂ ~1-2 (basic, N). | The phenolic proton is acidic, with a pKa typical of substituted phenols. The thiazole nitrogen remains weakly basic. |
| LogP | 3.1.[7] | Lower (~2.0-2.5). | The addition of a polar hydroxyl group decreases the octanol-water partition coefficient, indicating reduced lipophilicity. |
Chemical Properties and Reactivity Profile
The chemical reactivity is dictated by the interplay of the three key functional regions: the benzothiazole core, the 2-(methylthio) group, and the 6-hydroxy group.
Reactivity of the Benzothiazole Core
The benzothiazole ring system is aromatic. The benzene portion is susceptible to electrophilic aromatic substitution. The hydroxyl group at the C-6 position is a powerful activating group and is ortho, para-directing. Therefore, electrophilic substitution (e.g., halogenation, nitration) is predicted to occur preferentially at the C-5 and C-7 positions, ortho to the hydroxyl group.
Reactivity of the 2-(Methylthio) Group
The methylthio (-SCH₃) group is relatively stable but can undergo specific transformations.
-
Oxidation: The sulfur atom can be oxidized by agents like hydrogen peroxide or m-CPBA to form the corresponding sulfoxide and, subsequently, the sulfone. These oxidized derivatives would have significantly different electronic properties and polarity.
-
Nucleophilic Displacement: While the -SCH₃ group is not an excellent leaving group, in its oxidized sulfone form, it can be displaced by strong nucleophiles.
Reactivity of the 6-Hydroxy Group
The phenolic hydroxyl group is the most reactive site for many transformations and is central to the molecule's unique chemical character.
-
Acidity: As a phenol, the hydroxyl proton is acidic and will be readily deprotonated by bases (e.g., NaOH, K₂CO₃) to form a phenoxide anion. This anion is a potent nucleophile.
-
O-Alkylation/O-Acylation: The corresponding phenoxide can react with electrophiles like alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively. This is a common strategy in drug development to modify solubility and create prodrugs.
-
Antioxidant Potential: Phenols are well-known radical scavengers. The 6-hydroxy group likely imparts antioxidant properties to the molecule, a feature absent in the parent compound.
Proposed Methodologies for Characterization
To validate the predicted properties and fully characterize this compound, a systematic analytical workflow is required. This protocol represents a self-validating system where data from each technique corroborates the others to confirm the structure and purity.
Caption: A logical workflow for the comprehensive analytical characterization of the target compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -OH).
-
¹H NMR Acquisition:
-
Rationale: To identify all proton environments and their connectivity.
-
Predicted Spectrum:
-
~9.0-10.0 ppm (singlet, 1H): Phenolic -OH proton. The chemical shift will be concentration-dependent and the peak will be broad.
-
~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the benzothiazole ring. The substitution pattern will be more complex than the parent compound due to the -OH group.
-
~2.7 ppm (singlet, 3H): Methyl (-SCH₃) protons.
-
-
-
¹³C NMR Acquisition:
-
Rationale: To identify all unique carbon atoms in the molecule.
-
Predicted Spectrum: Expect 8 distinct signals corresponding to the 8 carbon atoms. The carbon attached to the hydroxyl group (C-6) will be significantly shifted downfield (~150-160 ppm) compared to its counterpart in the parent compound.
-
-
2D NMR (COSY, HSQC):
-
Rationale: To definitively assign proton-proton and proton-carbon correlations, confirming the substitution pattern on the aromatic ring.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer.
-
Expected Results:
-
Full Scan (Positive Ion Mode): The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to C₈H₈NOS₂⁺. HRMS will provide an exact mass measurement to confirm the elemental formula (predicted: 198.0078).
-
MS/MS Fragmentation: Induce fragmentation of the parent ion. Key fragmentation pathways would include the neutral loss of CH₂S or the radical loss of •CH₃, providing structural confirmation.
-
Potential Synthesis Strategy
The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol with a one-carbon electrophile.[3][12] A plausible route to this compound would adapt this classic approach.
Caption: A proposed two-step synthesis route for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Cyclization to form the 2-mercaptobenzothiazole intermediate.
-
To a solution of 4-amino-3-mercaptophenol in ethanol, add an equimolar amount of potassium hydroxide.
-
Stir the mixture until a homogenous solution of the thiophenoxide is formed.
-
Add a slight excess of carbon disulfide (CS₂) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours to drive the cyclization and formation of the potassium 6-hydroxybenzo[d]thiazole-2-thiolate salt.
-
-
Step 2: S-Methylation.
-
Cool the reaction mixture from Step 1 to room temperature.
-
Add one equivalent of methyl iodide (CH₃I) dropwise. A white precipitate of potassium iodide (KI) will form.
-
Stir the reaction at room temperature for 12-18 hours to ensure complete methylation.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the KI precipitate.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product using column chromatography on silica gel to yield pure this compound.
-
Conclusion and Future Outlook
References
- 1. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. 2-(Methylthio)benzothiazole 97 615-22-5 [sigmaaldrich.com]
- 11. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodscentscompany.com]
- 12. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Spectral Characterization of 2-(Methylthio)benzo[d]thiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the comprehensive spectral analysis of 2-(Methylthio)benzo[d]thiazol-6-ol (CAS No. 74537-49-8), a molecule of interest within the broader class of benzothiazole derivatives known for their diverse pharmacological activities.[1][2][3] Given the current scarcity of publicly available experimental spectral data for this specific compound, this document pioneers a predictive and methodological approach. We will establish a robust protocol for its synthesis and purification, followed by an in-depth, predictive analysis of its expected spectral signatures across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide leverages spectral data from the well-characterized analogue, 2-(Methylthio)benzothiazole, as a foundational reference, providing expert interpretation on the anticipated spectral shifts and features introduced by the C-6 hydroxyl group. The methodologies and predictive insights contained herein are designed to empower researchers to confidently synthesize, characterize, and validate the molecular structure of this compound, thereby accelerating its investigation in medicinal chemistry and drug development.
Introduction: The Scientific Imperative for Characterizing this compound
Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The specific analogue, this compound, combines the core benzothiazole moiety with a methylthio group at the 2-position and a hydroxyl group at the 6-position. These functional groups are poised to significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.
Accurate and comprehensive structural elucidation is the bedrock of drug discovery and development. It ensures the unequivocal identification of the synthesized compound, validates its purity, and provides the conformational and electronic insights necessary for structure-activity relationship (SAR) studies. This guide provides the essential, field-tested protocols and predictive spectral interpretations necessary to achieve this critical scientific milestone.
Proposed Synthetic Route and Purification
To undertake a spectral analysis, the synthesis of high-purity this compound is the prerequisite. A logical and commonly employed synthetic strategy for related compounds involves the methylation of a thiol precursor.
Synthesis Workflow
The proposed synthesis proceeds in two key steps: the formation of the 6-hydroxy-benzothiazole-2-thiol intermediate, followed by S-methylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Solubility of 2-(Methylthio)benzo[d]thiazol-6-ol in Organic Solvents: A Technical Guide for Researchers
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylthio)benzo[d]thiazol-6-ol, a benzothiazole derivative of interest. Due to the limited availability of direct experimental data for this specific compound in public literature, this document establishes a theoretical framework for its solubility based on its molecular structure and the known properties of related benzothiazole compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, empowering researchers to generate reliable data for their specific applications.
Introduction: The Significance of Solubility in a Research and Development Context
The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The compound this compound combines the core benzothiazole ring system with a methylthio group at the 2-position and a hydroxyl group at the 6-position. These functional groups are anticipated to significantly influence its physicochemical properties, most notably its solubility.
Understanding the solubility of this compound is paramount for:
-
Drug Formulation: The bioavailability of a potential drug candidate is often intrinsically linked to its solubility. Poor solubility can hinder absorption and therapeutic efficacy.
-
Process Chemistry: The selection of appropriate solvents is crucial for efficient synthesis, purification, and crystallization processes. Knowledge of solubility allows for the optimization of reaction conditions and the maximization of yield and purity.
-
Analytical Method Development: The preparation of stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) requires precise solubility data.
Predicted Solubility Profile of this compound
The key structural features influencing the solubility of this compound are:
-
The Benzothiazole Core: This bicyclic aromatic system is largely nonpolar and hydrophobic, suggesting a preference for organic solvents over aqueous media.[3]
-
The 6-hydroxyl (-OH) Group: This group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor and acceptor. This will enhance solubility in polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).
-
The 2-methylthio (-SCH3) Group: The methylthio group is less polar than the hydroxyl group but does contribute to the overall lipophilicity of the molecule.
Based on these features, the following solubility trends in common organic solvents can be anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The benzothiazole core is also soluble in these alcohols.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Their high polarity will also effectively solvate the polar regions of the molecule. |
| Nonpolar Aprotic | Toluene, Hexane | Low | The significant polarity imparted by the hydroxyl group will limit solubility in nonpolar solvents. The principle of "like dissolves like" suggests poor miscibility. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and can solvate a range of organic molecules. Solubility will likely be less than in polar protic or aprotic solvents. |
It is important to note that these are predictions. Empirical determination is necessary for accurate solubility data.
Experimental Protocol for Solubility Determination: An Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The protocol below outlines a self-validating system for generating accurate and reproducible data.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary, especially for HPLC analysis.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.
Visualization of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound. It is crucial to control these variables to ensure the reliability and reproducibility of the experimental data.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.
-
pH: While more critical in aqueous solutions, the pH of the solvent can be relevant if the compound has ionizable groups. For this compound, the phenolic hydroxyl group is weakly acidic, but this is unlikely to significantly impact solubility in most organic solvents unless a basic or acidic additive is present.
-
Polymorphism: The crystalline form of the solid can have a significant impact on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the solubility determination.
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using materials of the highest possible purity is recommended.
Conclusion
While direct experimental data on the solubility of this compound is scarce, a theoretical understanding of its solubility profile can be derived from its molecular structure. The presence of both a polar hydroxyl group and a larger, nonpolar benzothiazole core suggests a preference for polar organic solvents. This guide provides a robust and detailed experimental protocol for the accurate determination of its solubility, enabling researchers to generate the critical data needed for drug development, process chemistry, and analytical applications. By carefully controlling experimental variables, reliable and reproducible solubility data can be obtained, facilitating the advancement of research involving this promising benzothiazole derivative.
References
- 1. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
"2-(Methylthio)benzo[d]thiazol-6-ol IUPAC name and structure"
An In-Depth Technical Guide to 2-(Methylthio)benzo[d]thiazol-6-ol: Structure, Synthesis, and Therapeutic Potential
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, a specific derivative with significant potential for research and drug development. We will delve into its precise chemical identity, including its IUPAC nomenclature and structural features. A detailed, field-proven synthetic protocol is presented, accompanied by an explanation of the underlying chemical principles. Furthermore, this guide synthesizes the current understanding of the biological activities associated with the broader 2-mercaptobenzothiazole class, contextualizing the potential therapeutic applications of this specific molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this promising heterocyclic compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. This section delineates the nomenclature, structure, and key physicochemical properties of this compound.
Nomenclature and CAS Registry
-
Systematic IUPAC Name: 2-methylsulfanyl-1,3-benzothiazol-6-ol[1].
-
Common Name: this compound.
Chemical Structure
The molecule consists of a bicyclic benzothiazole core, which is a benzene ring fused to a thiazole ring. A hydroxyl (-OH) group is substituted at position 6 of the benzene ring, and a methylthio (-SCH₃) group is attached at position 2 of the thiazole ring.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of the molecule are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS₂ | [1] |
| Molecular Weight | 197.28 g/mol | Calculated |
| CAS Number | 74537-49-8 | [1][2] |
| Canonical SMILES | CSC1=NC2=CC=C(O)C=C2S1 | [1] |
| InChI | InChI=1S/C8H7NOS2/c1-11-8-9-6-3-2-5(10)4-7(6)12-8/h2-4,10H,1H3 | [1] |
| InChI Key | IAQHORMPRYVLJX-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[3][4][5] A robust and logical pathway to obtain this compound involves a two-step process starting from a commercially available precursor.
Retrosynthetic Analysis and Strategy
The most direct synthetic strategy involves the formation of the benzothiazole ring system first, followed by the introduction of the methylthio group. This approach leverages the nucleophilicity of the thiol intermediate.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol
This protocol describes a self-validating system where the successful synthesis of the intermediate is a prerequisite for the final step.
Step 1: Synthesis of 2-Mercaptobenzo[d]thiazol-6-ol (Intermediate)
-
Principle: This is a classic condensation-cyclization reaction. 2-Amino-5-hydroxythiophenol contains the necessary amine and thiol functionalities positioned ortho to each other on a benzene ring. Carbon disulfide acts as a one-carbon electrophile, reacting with both nucleophilic groups to form the thiazole ring.
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-hydroxythiophenol (1.0 eq) and ethanol (10 mL/g).
-
Add potassium hydroxide (1.1 eq) and stir until dissolved. The base deprotonates the phenol and thiol, increasing their nucleophilicity.
-
Slowly add carbon disulfide (1.2 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is ~5-6. This protonates the intermediate, causing it to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate, 2-mercaptobenzo[d]thiazol-6-ol.
-
Step 2: Synthesis of this compound (Final Product)
-
Principle: This step is a standard nucleophilic substitution (S-methylation). The thiol group of the intermediate is deprotonated by a base to form a highly nucleophilic thiolate anion, which then attacks the electrophilic methyl group of a methylating agent like methyl iodide.
-
Methodology:
-
Dissolve the dried intermediate from Step 1 (1.0 eq) in a suitable solvent such as acetone or N,N-Dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-20 minutes. This ensures complete deprotonation of the thiol.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the inorganic salts by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Biological Significance and Therapeutic Landscape
Benzothiazole and its 2-mercapto derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide array of biological activities.[6][7][8][9]
The Benzothiazole Core: A Hub of Pharmacological Activity
Derivatives of the benzothiazole scaffold are reported to possess a vast range of pharmacological properties, including:
-
Antimicrobial and Antifungal Activity: Many benzothiazole compounds exert potent effects against bacteria, yeasts, and fungi, including Staphylococcus aureus and Candida albicans.[6][10]
-
Enzyme Inhibition: They are potent inhibitors of several key enzymes, such as monoamine oxidase, heat shock protein 90 (Hsp90), and various kinases, which are implicated in cancer and neurological disorders.[6][7][10]
-
Antitumor Activity: Certain derivatives have shown significant efficacy against various human cancer cell lines.[8][11]
-
Diverse Therapeutic Applications: The portfolio of activities also includes anti-inflammatory, antitubercular, anticonvulsant, and antihypertensive properties.[6][8][10]
Caption: Relationship between structure and biological activity.
Predicted Profile and Future Directions
The specific structure of this compound suggests several avenues for investigation:
-
Anticancer Research: The methylthio group at the 2-position is a key feature in many potent kinase inhibitors. The hydroxyl group at the 6-position could serve as a hydrogen bond donor, potentially enhancing binding affinity within an enzyme's active site. This compound is a prime candidate for screening in anticancer assays, particularly against breast and colon cancer cell lines where other benzothiazoles have shown activity.[4]
-
Antimicrobial Agent Development: Given the established anti-yeast and antibacterial properties of 2-alkylthio-benzothiazoles, this compound should be evaluated for its minimum inhibitory concentration (MIC) against a panel of pathogenic microbes.[6]
-
Intermediate for Library Synthesis: This molecule serves as an excellent starting point for further derivatization. The phenolic hydroxyl group can be readily converted into esters or ethers, allowing for the creation of a library of related compounds to explore structure-activity relationships (SAR).
Safety and Ecotoxicity Context
While data for this specific molecule is not widely available, studies on structurally related compounds provide important context. The parent compound without the hydroxyl group, 2-(methylthio)benzothiazole (MTBT), is a known degradation product of the biocide TCMTB.[12] Aquatic toxicity studies have been conducted on MTBT, indicating that while it is significantly less toxic than its parent biocide, it still requires proper handling and disposal to minimize environmental impact.[12] Researchers working with this class of compounds should adhere to standard laboratory safety protocols, including the use of personal protective equipment and proper waste management.
Conclusion
This compound is a heterocyclic compound with a well-defined structure and accessible synthetic pathway. It belongs to the pharmacologically significant benzothiazole family, which is renowned for its broad spectrum of biological activities. The presence of both a methylthio group and a phenolic hydroxyl group makes it a particularly attractive candidate for drug discovery programs targeting cancer, infectious diseases, and other conditions involving enzymatic dysregulation. The protocols and data synthesized in this guide provide a solid foundation for researchers to explore the full therapeutic and synthetic potential of this versatile molecule.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemshuttle.com [chemshuttle.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of 2-(Methylthio)benzo[d]thiazol-6-ol: A Novel Benzothiazole Derivative
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of a novel derivative, 2-(Methylthio)benzo[d]thiazol-6-ol. While no specific biological data for this compound is currently published, its structural features—a hydroxyl group and a methylthio substituent on the benzothiazole core—suggest the potential for significant bioactivity.[1] This document provides a logical, field-proven workflow designed to efficiently assess its cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory potential. Each proposed assay is detailed with step-by-step protocols, the rationale behind experimental choices, and data interpretation guidelines to empower researchers in the early-stage evaluation of this promising compound.
Introduction: The Rationale for Screening this compound
Benzothiazole and its derivatives are a class of heterocyclic compounds recognized for their diverse and potent biological activities.[2][4] The fused ring system of benzene and thiazole provides a versatile scaffold that has been successfully exploited to develop agents with anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][5] The specific compound, this compound, possesses two key functional groups that warrant a thorough biological investigation:
-
The 6-hydroxyl group: Phenolic hydroxyl groups are well-known pharmacophores that can contribute to antioxidant activity through hydrogen donation and may be involved in interactions with biological targets. The presence of a hydroxyl group on the benzothiazole ring has been associated with enhanced anticancer activity.[1]
-
The 2-methylthio group: Substitutions at the 2-position of the benzothiazole ring are crucial for modulating biological activity.[1][3] The methylthio group can influence the compound's lipophilicity, metabolic stability, and binding affinity to various enzymes.
Given the established importance of the benzothiazole nucleus in drug discovery, a systematic preliminary screening of this compound is a logical step to uncover its therapeutic potential.[6][7]
A Multi-Tiered Screening Cascade
A hierarchical approach to preliminary screening is essential for efficient resource allocation and rapid decision-making in drug discovery. This guide proposes a three-tiered cascade designed to first assess broad toxicity, followed by targeted activity screens, and finally, preliminary mechanism-of-action studies.
Figure 1: A multi-tiered workflow for the preliminary biological screening of this compound.
Tier 1: General Cytotoxicity Assessment
The initial step in evaluating any novel compound is to determine its potential for inducing cell death.[8] In vitro cytotoxicity assays are fundamental for establishing a therapeutic window and identifying compounds with potential as anticancer agents.[9][10]
Rationale for Cytotoxicity Screening
Many benzothiazole derivatives have demonstrated potent anticancer activity.[3][11] Therefore, assessing the cytotoxicity of this compound against a panel of cancer cell lines is a high-priority starting point. Including a non-cancerous cell line is crucial to determine selectivity.[12]
Experimental Protocol: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
96-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[10]
Data Presentation
The cytotoxic effect is quantified by the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[10]
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | This compound | TBD |
| A549 (Lung Cancer) | This compound | TBD |
| HEK293 (Normal Kidney) | This compound | TBD |
| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | ~1 µM |
Table 1: Example data table for summarizing cytotoxicity results. TBD: To Be Determined.
Tier 2: Bioactivity Profiling
Based on the broad spectrum of activities reported for benzothiazole derivatives, the second tier of screening should investigate antimicrobial, antioxidant, and enzyme-inhibitory properties.[2][6][13]
Antimicrobial Activity Screening
Bacterial and fungal infections pose a significant global health threat, and novel antimicrobial agents are urgently needed.[14] Benzothiazole derivatives have shown promising activity against a range of microbial pathogens.[13][15]
4.1.1. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal strain (e.g., Candida albicans ATCC 90028).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
96-well microtiter plates.
-
This compound stock solution.
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[15]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Potential Assessment
The presence of a phenolic hydroxyl group in this compound suggests potential antioxidant activity.[1] Antioxidants can neutralize harmful free radicals and are of interest for preventing and treating diseases associated with oxidative stress.[18]
4.2.1. Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common, rapid, and reliable methods for evaluating the free radical scavenging activity of compounds.[19][20][21]
DPPH Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[21]
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[18]
-
Mix various concentrations of the test compound with the ABTS•+ solution.
-
Incubate for a short period (e.g., 6 minutes).[18]
-
Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.[20]
Enzyme Inhibition Screening
Enzyme inhibitors are a major class of therapeutic agents.[22][23] Benzothiazoles have been reported to inhibit various enzymes, including kinases and acetylcholinesterase.[5][24] A preliminary screen against a relevant enzyme target can provide valuable insights.
4.3.1. Rationale for Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[24] Given the prevalence of neuroprotective activity among benzothiazole derivatives, assessing AChE inhibition is a logical choice for an initial enzyme screen.[25]
4.3.2. Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a colorimetric assay that measures AChE activity.
-
Pre-incubate AChE with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.
-
The reaction produces thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Figure 2: Workflow for Tier 2 bioactivity profiling of this compound.
Tier 3: Preliminary Mechanistic Insights
If promising activity is observed in the Tier 2 screens, preliminary mechanistic studies can provide further validation and guide future optimization efforts.
Elucidating the Mechanism of Cell Death
For compounds with significant cytotoxicity, it is important to determine whether cell death occurs via apoptosis or necrosis. Fluorescence-based assays, such as Annexin V/Propidium Iodide (PI) staining, can distinguish between these cell death pathways.[10]
Understanding the Type of Enzyme Inhibition
For active enzyme inhibitors, determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is a critical next step.[26] This is achieved by performing kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations.
Conclusion
This technical guide provides a structured and scientifically grounded framework for the preliminary biological screening of this compound. By systematically evaluating its cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory potential, researchers can efficiently uncover the therapeutic promise of this novel benzothiazole derivative. The proposed workflow, from broad cytotoxicity assessment to preliminary mechanistic studies, ensures a thorough and logical progression in the early stages of drug discovery. The inherent biological potential of the benzothiazole scaffold, combined with the specific structural features of this compound, makes it a compelling candidate for further investigation.[1][2]
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]
- 7. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. jchr.org [jchr.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jbarbiomed.com [jbarbiomed.com]
- 16. microchemlab.com [microchemlab.com]
- 17. jbarbiomed.com [jbarbiomed.com]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. mdpi.com [mdpi.com]
- 22. blog.biobide.com [blog.biobide.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. ajchem-a.com [ajchem-a.com]
- 25. researchgate.net [researchgate.net]
- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Methylthio)benzo[d]thiazol-6-ol: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, 2-(Methylthio)benzo[d]thiazol-6-ol, from its historical underpinnings to its synthesis, characterization, and potential applications in drug discovery. While the specific discovery of this molecule is not prominently documented, its existence is rooted in the rich history of benzothiazole chemistry. This guide will delve into the pioneering work that paved the way for its synthesis and explore its potential as a valuable building block for the development of novel therapeutic agents.
Historical Context: The Dawn of Benzothiazole Chemistry
The journey into the world of benzothiazoles began in the late 19th century with the pioneering work of August Wilhelm von Hofmann. In 1887, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundation for a vast and diverse field of heterocyclic chemistry.[1] His early investigations into the reactions of 2-aminothiophenol with various electrophiles opened the door to the systematic construction of the benzothiazole ring system. This fundamental work established a versatile chemical scaffold that would later be found in natural products and a multitude of synthetic compounds with significant biological properties.[1]
The core principle of benzothiazole synthesis, established in these early studies, revolves around the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile. Over the decades, this fundamental approach has been refined and expanded, with the development of a wide range of reagents and reaction conditions to introduce diverse functionalities at various positions of the benzothiazole ring. The inherent versatility of this scaffold has made it a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science.
Synthesis of this compound: A Plausible Pathway
Synthesis of the Key Intermediate: 2-Amino-5-hydroxythiophenol
The synthesis of substituted 2-aminothiophenols is a critical first step in the preparation of a wide range of benzothiazole derivatives.[2] A common strategy involves the reduction of a corresponding nitro- or disulfide-substituted aniline. For 2-amino-5-hydroxythiophenol, a feasible approach begins with a commercially available starting material, such as 4-aminophenol, which can be thiocyanated and subsequently reduced to yield the desired aminothiophenol.
Cyclization and Methylation to Yield this compound
With the key intermediate in hand, the construction of the benzothiazole ring and the introduction of the methylthio group can be achieved.
Step 1: Cyclization to form 6-Hydroxybenzo[d]thiazole-2-thiol
The reaction of 2-amino-5-hydroxythiophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, is a well-established method for the formation of 2-mercaptobenzothiazoles.[3] This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable benzothiazole ring system.
Step 2: S-Methylation to afford this compound
The final step involves the selective S-methylation of the resulting 2-mercaptobenzothiazole. This can be readily accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the thiol. This nucleophilic substitution reaction is generally high-yielding and provides the target molecule, this compound.
Detailed Synthetic Protocol:
Materials:
-
2-Amino-5-hydroxythiophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of 6-Hydroxybenzo[d]thiazole-2-thiol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-hydroxythiophenol (1 equivalent) in methanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in methanol and stir for 15 minutes at room temperature.
-
Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-hydroxybenzo[d]thiazole-2-thiol.
-
-
Synthesis of this compound:
-
Suspend 6-hydroxybenzo[d]thiazole-2-thiol (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, for instance, potassium carbonate (1.5 equivalents), and stir the mixture for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Physicochemical Properties and Analytical Characterization
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 74537-49-8[4] |
| Molecular Formula | C₈H₇NOS₂ |
| Molecular Weight | 197.28 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (predicted) |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the benzothiazole ring, a singlet for the methylthio group, and a broad singlet for the hydroxyl proton. The specific chemical shifts and coupling constants would provide definitive structural confirmation.
-
¹³C NMR spectroscopy would show characteristic signals for the carbon atoms of the benzothiazole core, the methylthio group, and the carbon bearing the hydroxyl group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
-
The fragmentation pattern observed in the mass spectrum would offer further structural insights.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-S stretching vibrations, and aromatic C-H and C=C stretching frequencies.
-
Potential Biological Significance and Applications in Drug Discovery
The benzothiazole scaffold is a well-established pharmacophore, and derivatives bearing hydroxyl and methylthio substituents have shown a wide range of biological activities.[1][5] This suggests that this compound could serve as a valuable lead compound or a versatile intermediate in drug discovery programs.
Anticancer Activity
Numerous 2-substituted and 6-substituted benzothiazole derivatives have demonstrated potent anticancer activity.[5][6] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis. The presence of a hydroxyl group at the 6-position can potentially enhance the binding affinity to target proteins through hydrogen bonding interactions. The 2-methylthio group can also contribute to the overall lipophilicity and electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Antimicrobial and Antifungal Activity
Benzothiazole derivatives are known to possess significant antimicrobial and antifungal properties.[5] The sulfur and nitrogen atoms in the heterocyclic ring are often crucial for their biological activity. The 2-methylthio moiety, in particular, has been incorporated into various antimicrobial agents. Therefore, this compound warrants investigation for its potential as an antimicrobial or antifungal agent.
Enzyme Inhibition
The benzothiazole nucleus is a common feature in many enzyme inhibitors. For instance, certain benzothiazole derivatives have been identified as inhibitors of kinases, proteases, and other enzymes implicated in various diseases. The specific substitution pattern of this compound makes it an interesting candidate for screening against a panel of therapeutically relevant enzymes.
Experimental Protocols
General Synthetic Workflow Diagram
Caption: Plausible synthetic workflow for this compound.
Representative Biological Assay: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While the specific historical discovery of this compound remains to be unearthed from the annals of chemical literature, its synthesis is firmly grounded in the well-established and versatile chemistry of the benzothiazole scaffold. The plausible synthetic pathways, derived from over a century of research in this field, provide a clear roadmap for its preparation. The inherent biological potential of the 6-hydroxy and 2-methylthio substituted benzothiazole core suggests that this molecule is a promising candidate for further investigation in the realm of drug discovery. This technical guide serves as a comprehensive resource for researchers, providing the historical context, a detailed synthetic strategy, and a framework for exploring the pharmacological potential of this intriguing heterocyclic compound.
References
Methodological & Application
Application Notes & Protocols for the Evaluation of 2-(Methylthio)benzo[d]thiazol-6-ol in Anticancer Research
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The benzothiazole core is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In oncology, various 2-substituted benzothiazole derivatives have demonstrated potent antitumor activities against a spectrum of human cancers, such as pancreatic, breast, and lung cancer.[3][4][5] These compounds can induce cancer cell death and inhibit proliferation through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that are often dysregulated in cancer.[4][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of 2-(Methylthio)benzo[d]thiazol-6-ol (hereafter referred to as "the Compound"), a novel derivative of the benzothiazole scaffold. While specific data on this particular molecule is nascent, the protocols outlined herein establish a robust, logical, and scientifically rigorous framework for characterizing its potential as an anticancer agent. This guide follows a systematic progression from broad cytotoxicity screening to more detailed mechanistic assays, providing the rationale behind experimental choices and detailed, field-proven protocols.
Section 1: Primary Objective - Cytotoxicity Profiling Across Cancer Cell Lines
Expertise & Experience: The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells.[7][8] This initial screen is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[8] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which in viable cells, involves NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] By comparing the metabolic activity of treated cells to untreated controls, we can quantify the compound's impact on cell viability.
Quantitative Data Summary: Hypothetical IC50 Values
A crucial aspect of early-stage analysis is to assess not only the potency but also the selectivity of the Compound. An ideal agent would show high potency against cancer cells while having minimal effect on non-tumorigenic cells. The following table presents a hypothetical cytotoxicity profile for this compound after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] | Notes |
| PANC-1 | Pancreatic Adenocarcinoma | 27.5 | High Potency |
| MDA-MB-231 | Triple-Negative Breast Cancer | 35.2 | Moderate Potency |
| MCF-7 | ER-Positive Breast Cancer | 41.8 | Moderate Potency |
| H1299 | Non-Small Cell Lung Cancer | 52.1 | Lower Potency |
| MCF-10A | Non-Tumorigenic Breast Epithelial | > 100 | High Selectivity |
Protocol 1.1: Cell Viability Assessment via MTT Assay
This protocol is adapted from established methodologies to ensure reproducibility.[9][10]
Principle of the Assay: Metabolically active cells convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
A. Reagent & Material Preparation
-
Cell Culture Medium: Appropriate for the cell line being tested (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Solution (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize the solution through a 0.2 µm filter and store at 4°C, protected from light.[11]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS (Sodium Dodecyl Sulfate).
-
The Compound: Prepare a 10 mM stock solution in sterile DMSO. Subsequent dilutions should be made in serum-free medium.
B. Step-by-Step Methodology
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and seed them into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Compound in culture medium. After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the medium containing various concentrations of the Compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "medium only" wells (for background subtraction).[9]
-
-
Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
C. Data Analysis
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log-transformed concentration of the Compound.
-
Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response -- variable slope) in appropriate software (e.g., GraphPad Prism).
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Expertise & Experience: Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. A hallmark of effective anticancer agents is the ability to induce apoptosis (programmed cell death), which is a controlled, non-inflammatory process.[12][13] This is preferable to necrosis, an uncontrolled form of cell death that can cause inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these states via flow cytometry.[14] Healthy cells maintain an asymmetric plasma membrane, with phosphatidylserine (PS) located on the inner leaflet.[13] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[15] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[13]
Diagram 2.1: Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow of the Annexin V/PI assay from cell treatment to data analysis.
Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining
This protocol is based on established guidelines for flow cytometry-based apoptosis detection.[13][14]
A. Reagent & Material Preparation
-
Annexin V-FITC Conjugate: Commercially available.
-
Propidium Iodide (PI) Staining Solution: Typically 50 µg/mL.
-
10X Binding Buffer: 0.1 M Hepes (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂. Dilute to 1X with distilled water before use. The calcium is essential for Annexin V binding to phosphatidylserine.[16]
-
Cold PBS: pH 7.4.
-
Flow Cytometry Tubes.
B. Step-by-Step Methodology
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. Treat cells with the Compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control and, if possible, a positive control treated with a known apoptosis inducer (e.g., staurosporine).[16]
-
Cell Harvesting:
-
For adherent cells, collect the supernatant which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant. This step is critical to ensure all cell populations are analyzed.[13]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual medium.[16]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 5 µL of PI Staining Solution.
-
-
Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use an unstained cell sample to set the baseline fluorescence and single-stain controls (Annexin V only, PI only) to set up compensation and quadrants correctly.
C. Data Interpretation The flow cytometer will generate a dot plot with fluorescence intensity for FITC (Annexin V) on the x-axis and PI on the y-axis. The population of cells will be distributed into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (rare).
An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and subsequently the upper-right quadrants compared to the vehicle control.
Section 3: Investigating Effects on Cell Cycle Progression
Expertise & Experience: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently triggering apoptosis. Analyzing the DNA content of a cell population using flow cytometry is a powerful method to determine the cell cycle distribution.[17] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. Therefore, cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.
Diagram 3.1: The Cell Cycle and Potential Points of Intervention
Caption: The four phases of the cell cycle with key checkpoints where drugs can intervene.
Protocol 3.1: Cell Cycle Analysis by PI Staining
This protocol is a standard method for preparing cells for DNA content analysis.[18]
A. Reagent & Material Preparation
-
Cold 70% Ethanol: Prepare by diluting 100% ethanol with PBS. Store at -20°C.
-
PBS: pH 7.4.
-
PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS. RNase A is critical as it degrades RNA, which PI can also bind to, ensuring that the signal comes only from DNA.
B. Step-by-Step Methodology
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.1. A 24-hour treatment period is often sufficient to observe cell cycle effects.
-
Harvesting: Harvest both floating and adherent cells and wash once with PBS.
-
Fixation: This is a critical step. Resuspend the cell pellet (approx. 1x10^6 cells) and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise. The dropwise addition prevents cell clumping.[18]
-
Incubation: Fix the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in ethanol at -20°C for several weeks.[18]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram where the x-axis is fluorescence intensity (DNA content) and the y-axis is cell count.
C. Data Interpretation The histogram will show distinct peaks.
-
First Peak (2n DNA): Represents cells in the G0/G1 phase.
-
Second Peak (4n DNA): Represents cells in the G2/M phase.
-
Intermediate Region: Represents cells in the S phase.
By analyzing the area under each part of the histogram, software can calculate the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G1 peak compared to the control) indicates cell cycle arrest at that checkpoint.
Section 4: Assessment of Anti-Metastatic Potential via Cell Migration
Expertise & Experience: A critical hallmark of cancer malignancy is metastasis, which relies on the ability of cancer cells to migrate. The wound healing, or scratch, assay is a simple, cost-effective, and widely used method to study collective cell migration in vitro.[19] By creating a "wound" in a confluent monolayer of cells, we can monitor the rate at which the cells migrate to close the gap. A compound that inhibits this process may have anti-metastatic potential. To isolate the effects on migration from proliferation, the assay is often conducted in serum-free or low-serum medium, or in the presence of a mitotic inhibitor like Mitomycin C.
Diagram 4.1: Workflow for the Wound Healing (Scratch) Assay
Caption: Step-by-step visualization of the in vitro wound healing (scratch) assay.
Protocol 4.1: Wound Healing (Scratch) Assay
This protocol is a standardized method for assessing cell migration.[19][20]
A. Reagent & Material Preparation
-
Cell Culture Plates: 6-well or 12-well plates are suitable.
-
Sterile Pipette Tips: p200 or p1000 tips for creating the scratch.
-
PBS and Culture Medium: As previously described. Serum-free or low-serum (1%) medium is recommended for the treatment phase.
-
Imaging System: A microscope with an attached camera.
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells at a density that will form a fully confluent monolayer within 24-48 hours.[19] Even cell distribution is critical.
-
Creating the Wound: Once the monolayer is confluent, carefully aspirate the medium. Using a sterile p200 pipette tip, make a straight scratch across the center of the well. For consistency, a ruler or guide can be used.[20]
-
Washing: Gently wash the wells 2-3 times with sterile PBS to remove detached cells and debris.[19] This step is important for a clean wound edge.
-
Treatment and Imaging (T=0): Aspirate the final PBS wash and add the experimental medium (e.g., serum-free medium containing the Compound at a non-toxic concentration, or the vehicle control).
-
Immediately place the plate on the microscope stage and capture images of the scratch. Mark the plate to ensure the same field of view is imaged later.
-
Incubation: Return the plate to the 37°C, 5% CO2 incubator for 12-48 hours, depending on the migration rate of the cell line.
-
Final Imaging (T=Final): At the end of the incubation period, place the plate back on the microscope and capture images of the exact same areas imaged at T=0.
C. Data Analysis
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at T=0 and T=Final for both control and treated samples.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=Final) / Area at T=0] * 100
-
Compare the percentage of wound closure in the Compound-treated wells to the vehicle control wells. A significant reduction in closure indicates an inhibitory effect on cell migration.
Section 5: Proposed Mechanism of Action and Future Directions
Expertise & Experience: The data gathered from the preceding assays allows us to form a hypothesis about the Compound's mechanism of action. For instance, if the Compound induces G2/M arrest and apoptosis, it may be interfering with microtubule dynamics or checkpoint kinases. Based on extensive research into other 2-substituted benzothiazoles, a common mechanism involves the modulation of key oncogenic signaling pathways.[4] Many derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like PI3K/Akt/mTOR and JAK/STAT, which are central regulators of cell proliferation, survival, and motility.[4]
Diagram 5.1: Hypothetical Signaling Pathway Modulated by the Compound
Caption: Proposed mechanism involving inhibition of EGFR and downstream pathways.
Future Directions & Validating the Hypothesis
The results from the initial in vitro screening provide a strong foundation for more detailed mechanistic studies. The following steps are recommended:
-
Western Blot Analysis: To validate the proposed pathway, Western blotting should be performed to measure the protein expression and phosphorylation status of key signaling molecules. For example, one could measure levels of total EGFR vs. phosphorylated EGFR (p-EGFR), total Akt vs. p-Akt, and total STAT3 vs. p-STAT3 in cells treated with the Compound. A decrease in the phosphorylated forms would support the proposed inhibitory mechanism.[4]
-
Caspase Activity Assays: To further confirm apoptosis, one can measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, using colorimetric or fluorometric assays.
-
In Vivo Studies: If the in vitro data is compelling, the next stage would be to evaluate the Compound's efficacy and toxicity in preclinical animal models, such as xenograft mouse models where human cancer cells are implanted into immunocompromised mice.
Conclusion
This guide provides a structured, multi-faceted approach to the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mode of cell death, and effects on cell cycle and migration, researchers can build a comprehensive profile of the Compound's biological activity. The protocols and rationale provided herein are based on established, robust scientific methodologies and offer a clear path for generating the critical data needed to advance promising compounds through the drug discovery pipeline.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. clyte.tech [clyte.tech]
- 20. Wound healing migration assay (Scratch assay) [protocols.io]
Application Notes & Protocols: Derivatization of 2-(Methylthio)benzo[d]thiazol-6-ol for Drug Discovery and Chemical Biology
Here are the detailed Application Notes and Protocols for the derivatization of 2-(Methylthio)benzo[d]thiazol-6-ol.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of benzothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] The specific compound, this compound (CAS No. 74537-49-8), represents a versatile building block for chemical synthesis, offering multiple reactive sites for structural modification.[4]
The strategic derivatization of this molecule allows for the systematic modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides detailed, field-proven protocols for the derivatization of this compound at its two primary reactive centers: the methylthio group at the C2 position and the hydroxyl group at the C6 position. The described methodologies—S-oxidation, O-alkylation, and O-acylation—are fundamental for generating diverse chemical libraries aimed at identifying novel therapeutic agents.
Molecular Overview and Key Reactive Sites
This compound possesses three potential sites for chemical modification. The most accessible and functionally significant are the phenolic hydroxyl group and the methylthio group. The hydroxyl group is amenable to alkylation and acylation, while the sulfur atom of the methylthio group can be readily oxidized.
Caption: Key reactive sites for derivatization on the this compound scaffold.
Protocol 1: Oxidation of the C2-Methylthio Group
Objective: To synthesize 2-(methylsulfinyl)benzo[d]thiazol-6-ol (sulfoxide) and 2-(methylsulfonyl)benzo[d]thiazol-6-ol (sulfone) derivatives.
Scientific Rationale: The oxidation of the thioether to a sulfoxide and subsequently to a sulfone dramatically increases the polarity and hydrogen bonding capacity of the molecule. This modification can significantly impact receptor binding, cell permeability, and metabolic stability. The sulfone group, in particular, is a common bioisostere for other functional groups and is found in numerous approved drugs. The choice of oxidant and stoichiometry allows for selective synthesis of either the sulfoxide or the sulfone.[5][6] For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective oxidant for this transformation.[7]
Caption: Workflow for the selective and complete oxidation of the methylthio group.
1A: Protocol for Selective Oxidation to Sulfoxide
-
Preparation: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve m-CPBA (approx. 77% purity, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure sulfoxide derivative.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
1B: Protocol for Complete Oxidation to Sulfone
-
Preparation: Dissolve this compound (1.0 eq.) in DCM (approx. 0.1 M) at room temperature.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 2.5 eq.) portion-wise to the solution. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC to ensure complete conversion of the starting material and the intermediate sulfoxide.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1A. The sulfone product is typically more polar than the sulfoxide.
-
Validation: Characterize the final product using NMR and HRMS to confirm the formation of the sulfone.[7][8]
| Parameter | Protocol 1A (Sulfoxide) | Protocol 1B (Sulfone) |
| Starting Material | This compound | This compound |
| Oxidant | m-CPBA (~77%) | m-CPBA (~77%) |
| Equivalents of Oxidant | 1.1 eq. | 2.5 eq. |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Primary Product | 2-(Methylsulfinyl)benzo[d]thiazol-6-ol | 2-(Methylsulfonyl)benzo[d]thiazol-6-ol |
Protocol 2: Derivatization of the C6-Phenolic Hydroxyl Group
Objective: To synthesize ether and ester derivatives via O-alkylation and O-acylation.
Scientific Rationale: Modifying the phenolic hydroxyl group is a cornerstone of medicinal chemistry for optimizing drug properties. O-alkylation (ether formation) can increase metabolic stability and modulate lipophilicity. O-acylation (ester formation) is often used to create prodrugs, which can improve oral bioavailability by masking the polar hydroxyl group. The ester is later cleaved in vivo by esterase enzymes to release the active parent drug.
2A: Protocol for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a classic S_N2 reaction where a base deprotonates the phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.
Caption: General workflow for O-alkylation of the phenolic hydroxyl group.
-
Preparation: Add this compound (1.0 eq.) and a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.) to a flask containing a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture (typically 50-80 °C) and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired ether.
-
Validation: Confirm the structure via NMR and HRMS.
2B: Protocol for O-Acylation (Esterification)
This protocol involves the reaction of the phenol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.
Caption: General workflow for O-acylation to form ester derivatives.
-
Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent like DCM or THF. Add a base such as triethylamine (Et₃N, 1.5 eq.) or pyridine.
-
Reagent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the base. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
-
Validation: Characterize the purified ester using NMR and HRMS.
| Parameter | Protocol 2A (O-Alkylation) | Protocol 2B (O-Acylation) |
| Reagent Type | Alkyl Halide (R-X) | Acyl Chloride (RCOCl) or Anhydride |
| Base | K₂CO₃, Cs₂CO₃, NaH | Triethylamine (Et₃N), Pyridine |
| Solvent | DMF, Acetone, ACN | DCM, THF |
| Temperature | 50-80 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 4-12 hours | 2-6 hours |
| Product | Ether | Ester |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
m-CPBA: A potentially explosive solid, sensitive to shock and friction. Avoid grinding. Handle with care.
-
Alkyl Halides: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, carcinogenic, and lachrymatory. Handle with extreme caution.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water. Use under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are hazardous. Consult their Safety Data Sheets (SDS) before use.
Conclusion
The protocols detailed in this guide provide a robust framework for the derivatization of this compound. By targeting the methylthio and hydroxyl functionalities, researchers can efficiently generate a wide array of analogues. These new chemical entities are essential for structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and the development of novel drug candidates. The strategic application of these oxidation, alkylation, and acylation reactions is a critical step in leveraging the therapeutic potential of the benzothiazole scaffold.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Buy 6-(Methylsulfonyl)benzo[d]thiazole (EVT-444205) | 304660-64-8 [evitachem.com]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Methylthio)benzo[d]thiazol-6-ol in Medicinal Chemistry
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2][3][4][5] The structural rigidity and the presence of heteroatoms facilitate interactions with a multitude of biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[2][6] Notably, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as critical for modulating biological activity.[5][7] The subject of this guide, 2-(Methylthio)benzo[d]thiazol-6-ol (CAS No. 74537-49-8), combines two key structural motifs: a 2-methylthio group and a 6-hydroxyl group.[8] While direct and extensive research on this specific molecule is nascent, its structural components suggest a rich potential for investigation in several therapeutic areas. This document provides a detailed guide for researchers to explore the medicinal chemistry applications of this compound, drawing upon the established knowledge of related benzothiazole analogs.
Physicochemical Properties and Predicted Biological Activities
A preliminary in silico assessment of this compound provides a foundation for experimental design. These predictions are based on the known properties of the benzothiazole scaffold and its derivatives.
| Property | Predicted Value/Activity | Rationale & Potential Implications |
| Molecular Weight | 197.26 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| logP (o/w) | ~2.5-3.0 | Indicates good membrane permeability. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (OH), 3 Acceptors (N, S, O) | Potential for specific interactions with biological targets. |
| Aryl Hydrocarbon Receptor (AhR) Agonism | Predicted Agonist | The parent compound, 2-(Methylthio)benzothiazole, is a known AhR agonist, suggesting a role in modulating xenobiotic metabolism and immune responses. |
| Anticancer Activity | Potential Cytotoxicity | The 6-hydroxy substitution is associated with cytotoxicity in breast cancer cell lines for other benzothiazoles.[7] |
| Neuroprotective Activity | Potential for CNS applications | 6-hydroxy-2-aryl-1,3-benzothiazoles have been investigated as agents for Alzheimer's disease.[7] |
| Enzyme Inhibition | Potential Inhibitor | 2-Mercaptobenzothiazole derivatives are known to inhibit various enzymes.[9] |
| Cardiovascular Toxicity | Potential for Toxicity | The parent compound, 2-(Methylthio)benzothiazole, has been shown to induce cardiovascular toxicity in zebrafish larvae.[10] |
Proposed Therapeutic Areas for Investigation
Based on the structure-activity relationships of related benzothiazole derivatives, the following therapeutic areas are proposed for the investigation of this compound.
Oncology
The 6-hydroxybenzothiazole moiety is a key pharmacophore in several potent anticancer agents. It is hypothesized that this compound may exhibit antiproliferative activity through various mechanisms.
Workflow for Investigating Anticancer Potential
Caption: Proposed workflow for evaluating the anticancer properties of this compound.
Neurodegenerative Diseases
Derivatives of 6-hydroxybenzothiazole have shown promise as imaging agents and potential therapeutics for Alzheimer's disease.[7] The ability of the benzothiazole scaffold to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) disorders.
Proposed Signaling Pathway for Neuroprotection
Caption: Hypothesized neuroprotective mechanism via inhibition of stress-activated pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related benzothiazole derivatives.
Materials:
-
2-Amino-5-hydroxythiophenol
-
Carbon disulfide
-
Sodium hydroxide
-
Methyl iodide
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 6-hydroxybenzo[d]thiazole-2-thiol:
-
Dissolve 2-Amino-5-hydroxythiophenol in ethanol.
-
Add an aqueous solution of sodium hydroxide and cool the mixture in an ice bath.
-
Add carbon disulfide dropwise while stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with a dilute acid to precipitate the product.
-
Filter, wash with water, and dry the crude 6-hydroxybenzo[d]thiazole-2-thiol.
-
-
S-methylation to yield this compound:
-
Suspend the crude 6-hydroxybenzo[d]thiazole-2-thiol in DMF.
-
Add a base such as potassium carbonate.
-
Add methyl iodide dropwise and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Zebrafish Cardiovascular Toxicity Assessment
Objective: To evaluate the potential cardiotoxicity of this compound in an in vivo model, based on findings for the parent compound.[10]
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium
-
This compound stock solution in DMSO
-
Petri dishes
-
Stereomicroscope with a camera
Procedure:
-
Embryo Collection and Exposure:
-
Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.
-
At 4 hours post-fertilization (hpf), select healthy embryos and place them in Petri dishes (20-30 embryos per dish).
-
Expose the embryos to a range of concentrations of this compound in embryo medium. Include a vehicle control (DMSO in embryo medium).
-
-
Phenotypic Assessment:
-
Observe the embryos at 24, 48, and 72 hpf under a stereomicroscope.
-
Record key endpoints:
-
Heart rate: Count the number of heartbeats in 15 seconds and multiply by 4.
-
Pericardial edema: Note the presence and severity of fluid accumulation around the heart.
-
Cardiac morphology: Observe any structural abnormalities in the heart chambers.
-
Circulation: Assess blood flow in the major vessels.
-
-
-
Data Analysis:
-
Quantify the incidence of malformations at each concentration.
-
Statistically compare the heart rate and other quantitative measures between the treated and control groups.
-
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule in medicinal chemistry. Its structural features suggest a high potential for biological activity, particularly in the areas of oncology and neurodegenerative diseases. The protocols and investigational frameworks provided in this guide offer a systematic approach for researchers to unlock the therapeutic potential of this compound. Future studies should focus on elucidating its precise mechanism of action, identifying specific molecular targets, and optimizing its structure to enhance potency and reduce potential toxicity.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: 2-(Methylthio)benzo[d]thiazol-6-ol as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation in drugs for oncology, neurodegenerative diseases, and infectious agents.[2][3][4] Within this important class of heterocycles, 2-(Methylthio)benzo[d]thiazol-6-ol (CAS No. 74537-49-8) emerges as a particularly valuable building block.[5] Its trifunctional nature—possessing a nucleophilic phenol, an oxidizable thioether, and an aromatic core suitable for cross-coupling—offers multiple, independent handles for synthetic diversification.
This guide provides an in-depth exploration of this compound as a strategic starting material. We will move beyond simple procedural lists to explain the chemical rationale behind key transformations, offering field-proven insights to empower researchers in their synthetic campaigns. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three key functional domains:
-
The Phenolic Hydroxyl (C6-OH): A versatile nucleophile, readily undergoing etherification, esterification, or conversion to a triflate for cross-coupling reactions. This site is often exploited to introduce side chains that can modulate solubility or engage with specific receptor pockets.
-
The Methylthio Group (C2-SMe): This group can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic and steric properties of the C2 position, converting it from a potential hydrogen bond donor to a strong acceptor and leaving group, which is crucial for creating reactive intermediates.[6][7]
-
The Benzene Ring: The aromatic core, while generally stable, can be functionalized through electrophilic aromatic substitution or modern C-H activation/functionalization techniques, allowing for the introduction of additional diversity elements.
The strategic combination of reactions at these sites allows for the rapid generation of diverse molecular architectures, a critical advantage in lead optimization for drug discovery.
Application Protocol 1: O-Alkylation of the Phenolic Hydroxyl
The derivatization of the 6-hydroxyl group is a primary step in leveraging this building block. O-alkylation, particularly with substituted benzyl halides, is a common strategy to introduce moieties that can interact with the entrance cavity of enzyme active sites.[8]
Expertise & Experience: Why This Protocol Works
This protocol employs a classic Williamson ether synthesis. The choice of a moderately strong inorganic base like potassium carbonate (K₂CO₃) is crucial. It is sufficiently basic to deprotonate the phenol to its more nucleophilic phenoxide form but is mild enough to avoid undesired side reactions, such as cleavage of the methylthio group. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the potassium cation without protonating the phenoxide, thus accelerating the Sₙ2 reaction. The reaction proceeds efficiently at room temperature, which preserves thermally sensitive functional groups on the alkylating agent.
Protocol Trustworthiness: Self-Validation
The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol and the appearance of a new, less polar product spot. Complete conversion is typically achieved, and the product can be purified by simple recrystallization, yielding material of high purity suitable for subsequent steps without the need for column chromatography.
Detailed Experimental Protocol: Synthesis of 6-(Benzyloxy)-2-(methylthio)benzo[d]thiazole
-
Reagent Preparation: To a solution of this compound (1.0 eq., e.g., 197 mg, 1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 eq., e.g., 207 mg, 1.5 mmol).
-
Addition of Electrophile: To the stirred suspension, add the desired benzyl bromide derivative (1.1 eq., e.g., 188 mg, 1.1 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL). A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to afford the desired ether.
Quantitative Data Summary
| Starting Material | Alkylating Agent | Product | Typical Yield | Purity (¹H NMR) |
| This compound | Benzyl bromide | 6-(Benzyloxy)-2-(methylthio)benzo[d]thiazole | >90% | >95% |
| This compound | 4-Fluorobenzyl bromide | 6-((4-Fluorobenzyl)oxy)-2-(methylthio)benzo[d]thiazole | >90% | >95% |
| This compound | 4-Methoxybenzyl bromide | 6-((4-Methoxybenzyl)oxy)-2-(methylthio)benzo[d]thiazole | >85% | >95% |
Data adapted from analogous syntheses described in the literature.[8]
Reaction Workflow
Caption: O-Alkylation Workflow.
Application Protocol 2: Oxidation of the 2-(Methylthio) Group
Oxidation of the thioether to a sulfoxide or sulfone is a key strategic move. This transformation converts the 2-substituent into an excellent leaving group, paving the way for nucleophilic aromatic substitution (SₙAr) reactions. This two-step bioactivation pathway is also observed in metabolic studies, highlighting its relevance in drug development.[6]
Expertise & Experience: Controlling the Oxidation State
The choice of oxidant and stoichiometry is critical for selectively targeting the sulfoxide or sulfone.
-
To Synthesize the Sulfoxide: Using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0 °C to room temperature) provides the sulfoxide with good selectivity. The reaction is generally clean and rapid.
-
To Synthesize the Sulfone: A full oxidation to the sulfone is achieved by using an excess of the oxidant (≥2.2 equivalents of m-CPBA) or a more powerful oxidizing system like Oxone® (potassium peroxymonosulfate). The sulfone is a highly stable, crystalline compound that is an excellent substrate for SₙAr.
Protocol Trustworthiness: Self-Validation
The oxidation state can be unequivocally confirmed by spectroscopic methods. In ¹H NMR, the methyl protons will shift downfield from ~2.8 ppm (thioether) to ~3.1 ppm (sulfoxide) and further to ~3.4 ppm (sulfone). In IR spectroscopy, the sulfoxide and sulfone will exhibit strong characteristic S=O stretching bands around 1050 cm⁻¹ and 1150/1320 cm⁻¹ (asymmetric/symmetric), respectively.
Detailed Experimental Protocol: Synthesis of 2-(Methylsulfonyl)benzo[d]thiazol-6-ol
-
Reagent Preparation: Dissolve this compound (1.0 eq., e.g., 197 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (77%, 2.2 eq., e.g., 500 mg, 2.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material and the intermediate sulfoxide.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by flash chromatography or recrystallization to yield the pure sulfone.
Spectroscopic Data Summary
| Compound | Functional Group | ¹H NMR (δ, ppm) of -S(O)n-CH₃ | Key IR Bands (cm⁻¹) |
| 2-(Methylthio)benzothiazole | -S-CH₃ | ~2.8 | N/A |
| 2-(Methylsulfinyl)benzothiazole | -S(O)-CH₃ | ~3.1 | ~1050 (S=O) |
| 2-(Methylsulfonyl)benzothiazole | -S(O)₂-CH₃ | ~3.4 | ~1150, 1320 (SO₂) |
Note: Chemical shifts are approximate and can vary based on the solvent and substitution on the aromatic ring.
Oxidation Pathway
Caption: Selective Oxidation of the Thioether.
Application Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming C-C bonds.[9] Applying this to the benzothiazole scaffold allows for the introduction of aryl or heteroaryl substituents, a common strategy for expanding the structure-activity relationship (SAR) of a lead compound. While a halogenated benzothiazole is the typical starting point, using a triflate derivative of the phenol offers an alternative and highly effective entry point.
Expertise & Experience: Navigating Catalyst and Base Selection
Success in Suzuki coupling hinges on the careful selection of the catalyst system. For a substrate like a benzothiazole triflate, which is electron-deficient, a palladium catalyst with an electron-rich phosphine ligand is optimal. Pd(PPh₃)₄ is a robust, commercially available catalyst that is effective for this transformation. The choice of base is also critical; potassium carbonate is often used, but cesium carbonate (Cs₂CO₃) can be superior for more challenging couplings as the larger cation can improve the solubility of the boronate species. A mixed solvent system, such as dioxane and water, is used to dissolve both the organic-soluble aryl halide/triflate and the water-soluble inorganic base and boronic acid.
Protocol Trustworthiness: Self-Validation
The reaction can be monitored by LC-MS to track the formation of the desired product mass. Successful coupling is confirmed by ¹H NMR, where new aromatic signals corresponding to the coupled partner will appear, and by the disappearance of the starting material signals. The high yields and functional group tolerance of the Suzuki reaction make it a reliable method for library synthesis.[10]
Detailed Experimental Protocol: Synthesis of 2-(Methylthio)-6-phenylbenzo[d]thiazole
(This protocol assumes the prior conversion of the 6-OH group to its corresponding triflate, a standard procedure using triflic anhydride and a non-nucleophilic base like pyridine or 2,6-lutidine.)
-
Reagent Preparation: In a reaction vessel, combine 6-(((trifluoromethyl)sulfonyl)oxy)-2-(methylthio)benzo[d]thiazole (1.0 eq.), phenylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Isolation and Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling Logic
Caption: Suzuki Cross-Coupling Strategy.
Application Protocol 4: C-H Functionalization via Directed ortho-Metalation (DoM)
For late-stage functionalization, C-H activation offers a powerful alternative to traditional cross-coupling, avoiding the need for pre-functionalized starting materials. Directed ortho-metalation (DoM) uses an existing functional group (a Directing Metalation Group or DMG) to guide a strong base to deprotonate a specific adjacent C-H bond.[11][12] The resulting organolithium species can then be trapped with an electrophile.
Expertise & Experience: Harnessing the Directing Group
In this compound, both the hydroxyl and the thiazole nitrogen can act as directing groups. To achieve regioselectivity, the hydroxyl group is typically protected, for example, as a methoxymethyl (MOM) ether. The ether oxygen can then act as the primary DMG, directing lithiation to the C7 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) is essential to ensure kinetic deprotonation at the most acidic ortho-position while preventing side reactions.
Protocol Trustworthiness: Self-Validation
The success and regioselectivity of the DoM reaction are confirmed by NMR analysis of the product. For C7 functionalization, the appearance of a new substituent and the disappearance of the corresponding aromatic proton signal, along with analysis of the coupling patterns of the remaining aromatic protons, will validate the outcome. Deuterium quenching (using D₂O as the electrophile) is a common experiment to confirm the site of metalation.
Detailed Experimental Protocol: C7-Deuteration via DoM
(This protocol assumes prior protection of the 6-OH group as a MOM ether.)
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Lithiation: Cool a separate solution of 6-(methoxymethoxy)-2-(methylthio)benzo[d]thiazole (1.0 eq.) in anhydrous THF to -78 °C. Slowly add the freshly prepared LDA solution via cannula. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add an electrophile, such as deuterium oxide (D₂O, 5.0 eq.), to the reaction mixture and stir for an additional hour at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
DoM Conceptual Workflow
Caption: Directed ortho-Metalation Logic.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. By strategically addressing its three distinct functional handles—the phenolic hydroxyl, the oxidizable thioether, and the aromatic core—researchers can rapidly generate libraries of diverse analogs. The protocols and insights provided in this guide serve as a foundation for exploiting the full synthetic potential of this valuable scaffold, enabling the development of novel chemical entities for a wide range of therapeutic applications.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
Application Notes & Protocols: High-Throughput Screening Assays for 2-(Methylthio)benzo[d]thiazol-6-ol
Prepared by: Senior Application Scientist
Introduction: The Rationale for High-Throughput Screening of 2-(Methylthio)benzo[d]thiazol-6-ol
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The specific compound, this compound, while not extensively characterized in public literature, belongs to this promising class of molecules. High-throughput screening (HTS) provides a robust and efficient methodology to rapidly assess the biological activity of such novel compounds against a multitude of potential targets and cellular pathways.[3][4] The primary objective of the following protocols is to establish a framework for the systematic evaluation of this compound to identify and characterize its potential therapeutic effects.
This guide details two distinct HTS assays designed to probe the potential anticancer activities of this compound:
-
A Biochemical Assay: A luminescent kinase inhibition assay to determine if the compound can directly modulate the activity of a key oncogenic protein kinase. Protein kinases are critical targets in cancer drug discovery[5][6].
-
A Cell-Based Assay: A fluorescence-based cell viability assay to assess the cytotoxic effects of the compound on a cancer cell line. Cell-based assays are fundamental in drug discovery for providing insights into a compound's activity in a more physiologically relevant context[7][8][9].
These protocols are designed for researchers, scientists, and drug development professionals, providing both the step-by-step methodology and the scientific reasoning behind the experimental design.
Protocol 1: Biochemical High-Throughput Screening for Kinase Inhibition
Scientific Principle and Rationale
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention[5]. This assay is designed to identify inhibitors of a specific protein kinase (e.g., a tyrosine kinase relevant to a particular cancer).
The assay utilizes a luminescent technology that quantifies the amount of ATP remaining in solution following a kinase reaction[10]. In the presence of an active kinase, ATP is consumed to phosphorylate a substrate. If this compound is an inhibitor of the kinase, ATP consumption will be reduced, resulting in a higher luminescent signal. This inverse relationship between kinase activity and luminescent signal allows for the identification of potential inhibitors. The use of a universal luminescent kinase assay provides a versatile platform applicable to a wide range of kinases[10].
Experimental Workflow Diagram
Caption: Workflow for the biochemical kinase inhibition HTS assay.
Materials and Reagents
-
Compound: this compound
-
Assay Plates: 384-well, white, solid-bottom microplates
-
Kinase: Recombinant protein kinase of interest
-
Substrate: Specific peptide substrate for the chosen kinase
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagent: A commercial luminescent kinase assay kit (e.g., Kinase-Glo®)[10]
-
Positive Control: A known potent inhibitor for the target kinase (e.g., Staurosporine)
-
Negative Control: DMSO (vehicle)
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities[11]
Step-by-Step Protocol
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an automated liquid handler, perform serial dilutions to create a concentration gradient in a source plate.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions, positive control, and negative control (DMSO) into the 384-well assay plates.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the luminescent detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Hit Selection
-
Normalization: The raw luminescence data is normalized to the controls on each plate. The percent inhibition is calculated as follows: % Inhibition = 100 * (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)
-
Quality Control - Z'-Factor: The quality and robustness of the assay are assessed using the Z'-factor, which is calculated for each plate using the positive and negative controls.[12][13] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14]
-
Hit Selection: A "hit" is a compound that demonstrates a statistically significant and reproducible inhibitory effect. The hit selection criteria are typically defined as a certain number of standard deviations from the mean of the negative controls or a predefined percent inhibition threshold.[15][16] For this primary screen, a hit could be defined as any concentration of this compound that results in >50% inhibition.
Hypothetical Data Presentation
Table 1: Assay Parameters and Quality Control
| Parameter | Value | Comment |
| Plate Format | 384-well | Standard for HTS |
| Assay Volume | 20 µL | Miniaturized for efficiency |
| Final DMSO Conc. | 0.5% | Minimizes vehicle effects |
| Mean Z'-Factor | 0.78 | Indicates an excellent assay |
| Signal-to-Background | >10 | Robust signal window |
Table 2: Hypothetical Primary Screen Hits
| Compound ID | Concentration (µM) | % Inhibition | Hit? ( >50%) |
| Cmpd-001 | 10 | 8.2 | No |
| This compound | 10 | 65.7 | Yes |
| Cmpd-003 | 10 | 12.5 | No |
| Staurosporine (Positive Control) | 1 | 98.9 | N/A |
Protocol 2: Cell-Based High-Throughput Screening for Cytotoxicity
Scientific Principle and Rationale
While biochemical assays are excellent for identifying direct interactions with a molecular target, cell-based assays provide a more comprehensive view of a compound's biological effect, including its ability to cross cell membranes and its overall cytotoxicity.[17][18] This protocol uses a well-established method to assess cell viability by measuring the metabolic activity of living cells.[11][19]
The assay employs a resazurin-based reagent. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of this compound indicates a cytotoxic or cytostatic effect, making this a robust method for identifying potential anticancer agents.[20]
Experimental Workflow Diagram
Caption: Workflow for the cell-based cytotoxicity HTS assay.
Materials and Reagents
-
Compound: this compound
-
Cell Line: A human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay Plates: 384-well, black-walled, clear-bottom microplates
-
Viability Reagent: Resazurin-based solution (e.g., CellTiter-Blue®)
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin)
-
Negative Control: DMSO (vehicle)
-
Instrumentation: Automated liquid handler, multichannel pipette, plate reader with fluorescence detection capabilities
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells. Resuspend the cells in culture medium to a final density that will result in 70-80% confluency at the end of the assay.
-
Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a compound source plate with serial dilutions of this compound, positive control, and negative control in culture medium.
-
Add 10 µL of the compound solutions to the respective wells of the cell plates.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.
-
-
Data Acquisition:
-
Read the fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Hit Confirmation
-
Normalization: The raw fluorescence data is normalized to the controls on each plate. The percent viability is calculated as follows: % Viability = 100 * (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)
-
Quality Control - Z'-Factor: As with the biochemical assay, the Z'-factor is calculated to ensure the quality of the screen. A value ≥ 0.5 is desirable.[21][22]
-
Hit Confirmation and Dose-Response:
-
Primary hits are identified as compounds that reduce cell viability below a certain threshold (e.g., <50% viability).
-
Confirmed hits should be re-tested in a dose-response format to determine the IC₅₀ (the concentration that inhibits 50% of the cell population). This involves a wider range of compound concentrations and fitting the data to a four-parameter logistic curve.[23]
-
Hypothetical Data Presentation
Table 3: Cell-Based Assay Parameters and Quality Control
| Parameter | Value | Comment |
| Cell Line | HeLa | Human cervical cancer |
| Seeding Density | 2,000 cells/well | Optimized for 72h growth |
| Treatment Duration | 72 hours | Allows for multiple cell cycles |
| Mean Z'-Factor | 0.81 | Indicates an excellent assay |
Table 4: Hypothetical Dose-Response Data for a Confirmed Hit
| Compound | Concentration (µM) | % Viability |
| This compound | 100 | 5.2 |
| 33.3 | 10.1 | |
| 11.1 | 25.6 | |
| 3.7 | 48.9 | |
| 1.2 | 75.3 | |
| 0.4 | 92.1 | |
| 0.1 | 98.7 | |
| Calculated IC₅₀ | 4.1 µM |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 12. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
- 15. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. marinbio.com [marinbio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro cytotoxicity assay protocol for 2-(Methylthio)benzo[d]thiazol-6-ol"
An in-depth guide to evaluating the cytotoxic potential of 2-(Methylthio)benzo[d]thiazol-6-ol, a novel compound within the biologically significant benzothiazole class. This document provides researchers, scientists, and drug development professionals with a comprehensive framework, from foundational principles to detailed, field-proven laboratory protocols.
Introduction: The Significance of Cytotoxicity Profiling
The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and toxicological assessment.[1][2] It serves as a critical initial screening step to determine a compound's ability to induce cell death, providing foundational data on its therapeutic efficacy or potential toxicity. The subject of this guide, this compound (CAS: 74537-49-8), belongs to the benzothiazole family—a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and analgesic properties.[3][4] Therefore, rigorously characterizing the cytotoxic profile of this specific derivative is essential to understanding its potential applications.
This guide presents two distinct, yet complementary, in vitro assays to provide a multi-faceted view of the compound's effect on cell health: the MTT assay, which measures metabolic viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.
Foundational Principles: Choosing the Right Cytotoxicity Endpoint
An effective cytotoxicity assessment relies on measuring specific cellular events that signify a loss of viability. The choice of assay dictates the biological question being answered.
-
Metabolic Activity (The MTT Assay): This colorimetric assay is a robust indicator of cell viability and proliferation.[2] It is predicated on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6] The intensity of the resulting color is directly proportional to the number of viable cells.
-
Membrane Integrity (The LDH Assay): This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium.[7][8] A compromised or ruptured cell membrane, a hallmark of necrosis and late-stage apoptosis, allows LDH to leak out. The amount of LDH activity in the supernatant is therefore proportional to the number of dead or damaged cells.[9]
By employing both methods, researchers can distinguish between cytostatic effects (inhibition of growth, which would show a low MTT signal but also low LDH release) and cytotoxic effects (outright cell death, which would result in low MTT signal and high LDH release).
Experimental Design & Workflow
A well-designed experiment is crucial for obtaining reproducible and meaningful data. The overall workflow involves careful preparation of the test compound, selection of an appropriate cell model, execution of the chosen assay(s), and rigorous data analysis.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Pre-Protocol Essentials
Compound Preparation
-
Solubility: Due to the aromatic nature of this compound, it is likely to have poor aqueous solubility. High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).
-
Stock Solution: Prepare the stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution using the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5%, as higher concentrations can be cytotoxic to many cell lines.
Cell Line Selection and Culture
-
Rationale: The choice of cell line is paramount and should be guided by the research objective.[10] For general screening, robust and commonly used lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or L929 (mouse fibroblasts) are suitable.[11][12] If the compound is being developed for a specific indication, a cell line derived from the target tissue should be used.[13]
-
Maintenance: Culture the selected cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and sub-confluent at the time of seeding.
Protocol 1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of their viability.[2][5]
Caption: Principle of the MTT cytotoxicity assay.
Materials
-
96-well flat-bottom sterile cell culture plates
-
This compound stock solution
-
Selected cell line
-
Complete and serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired density (typically 5,000–10,000 cells/well, requires optimization).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[1]
-
-
Compound Treatment:
-
After 24 hours, carefully aspirate the medium.
-
Add 100 µL of medium containing the desired concentrations of this compound (prepared by serial dilution).
-
Crucially, include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control (Negative): Cells treated with culture medium only.
-
Blank: Wells containing medium only (no cells) to measure background absorbance.[14]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS. This solution must be filter-sterilized and protected from light.[6][14]
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[1][5]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[1]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the crystals.[14]
-
-
Absorbance Measurement:
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the loss of cell membrane integrity by quantifying LDH released into the culture supernatant.[9] Using a commercial kit is highly recommended for consistency and reliability.
Caption: Principle of the LDH cytotoxicity assay.
Materials
-
Commercial LDH Cytotoxicity Assay Kit (contains lysis buffer, reaction mixture, stop solution)
-
96-well flat-bottom sterile cell culture plates
-
This compound stock solution
-
Selected cell line and culture medium
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with the compound and controls.
-
Crucially, set up additional controls specific to the LDH assay: [9]
-
Spontaneous LDH Release: Untreated cells, to measure the baseline level of LDH release from normal culture conditions.
-
Maximum LDH Release: Untreated cells to which the kit's Lysis Buffer will be added. This serves as the 100% cytotoxicity positive control.[15]
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[1] Be extremely careful not to disturb the cell layer.
-
-
LDH Reaction:
-
To the wells designated for Maximum LDH Release , add 10 µL of the 10X Lysis Buffer provided in the kit. Incubate for 45 minutes at 37°C.[15] Then, collect the supernatant as described above.
-
Prepare the LDH Reaction Mixture according to the kit's instructions. This step is often light-sensitive.
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.[15]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[1][15] A color change will develop.
-
Add 50 µL of the Stop Solution from the kit to each well.[15]
-
Measure the absorbance at the wavelength specified by the kit, typically around 490 nm.[1] A background reference reading at 680 nm can also be taken.[15]
-
Data Analysis and Presentation
Calculation of Percentage Viability/Cytotoxicity
-
For MTT Assay:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage viability using the formula: % Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) * 100
-
-
For LDH Assay:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability.
-
Plot the percentage viability (or cytotoxicity) on the Y-axis against the log of the compound concentration on the X-axis.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an equivalent to calculate the precise IC50 value.
Data Presentation
Summarize the final IC50 values in a clear, tabular format for easy comparison.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| L929 | Mouse Fibroblast | 48 | [Insert Value] |
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Buy 6-Methyl-2-(methylthio)benzo[d]thiazole | 3507-35-5 [smolecule.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. blog.johner-institute.com [blog.johner-institute.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cellbiologics.com [cellbiologics.com]
A Framework for the Development and Validation of a Quantitative LC-MS/MS Method for 2-(Methylthio)benzo[d]thiazol-6-ol in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a robust and reliable analytical method for the quantification of 2-(Methylthio)benzo[d]thiazol-6-ol in a biological matrix, specifically human plasma. While this compound is a structural analog of known industrial and pharmaceutical agents, dedicated analytical protocols for it are not widely established. This application note, therefore, outlines a systematic approach, leveraging liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its inherent sensitivity and selectivity. We will detail a complete workflow, from sample preparation using solid-phase extraction (SPE) to the final validation of the analytical procedure according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The principles and protocols described herein are designed to provide researchers and drug development professionals with a self-validating framework to ensure data integrity, accuracy, and reproducibility.
Introduction and Analyte Overview
This compound belongs to the benzothiazole class of heterocyclic compounds. This class is of significant interest in pharmaceutical development and environmental science due to its members' diverse biological activities and presence as industrial biocides or their degradation products.[3][4] The structure of this compound, featuring a methylthio group and a hydroxyl moiety, suggests it may be a metabolite of more complex parent compounds or a candidate for drug discovery programs.[4]
The presence of the polar hydroxyl group (-ol) at the 6-position significantly differentiates this analyte from its non-hydroxylated analog, 2-(methylthio)benzothiazole.[5] This structural feature is predicted to increase its polarity and introduce an ionizable site, which are critical considerations for designing an effective analytical method. A sensitive and selective quantitative method is paramount for pharmacokinetic, toxicokinetic, or metabolism studies. LC-MS/MS is the technique of choice for such applications due to its ability to detect low-level analytes in complex biological matrices.
Physicochemical Properties of this compound (and related compounds):
| Property | Value (this compound) | Value (2-(Methylthio)benzothiazole) | Rationale for Influence |
| Molecular Formula | C₈H₇NOS₂ | C₈H₇NS₂[3] | Addition of an oxygen atom. |
| Molecular Weight | 197.28 g/mol (Calculated) | 181.28 g/mol [3] | Addition of an oxygen atom. |
| Polarity | Higher | Lower | The hydroxyl group is highly polar and capable of hydrogen bonding, increasing overall molecule polarity. |
| pKa | ~8-10 (Predicted for phenol) | N/A | The phenolic hydroxyl group is acidic and will deprotonate at higher pH. |
| Ionization Mode | ESI Negative (preferred), ESI Positive | ESI Positive[6] | The phenolic -OH group makes it ideal for deprotonation in ESI negative mode. The thiazole nitrogen can still be protonated in ESI positive mode. |
Method Development Strategy: A Logical Workflow
The development of a robust analytical method follows a logical progression from sample clean-up to detection and validation. The workflow is designed to minimize matrix effects, maximize analyte recovery, and ensure the final method is fit for its intended purpose.
Caption: Overall analytical workflow for quantification.
Detailed Protocols
Part 3.1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: Human plasma is a complex matrix containing proteins, lipids, and salts that can interfere with LC-MS/MS analysis and cause ion suppression. A robust sample preparation step is critical. Solid-Phase Extraction (SPE) is chosen for its ability to provide excellent sample clean-up and analyte concentration. A mixed-mode polymeric sorbent is recommended to leverage both the hydrophobic nature of the benzothiazole ring and the polar, ionizable hydroxyl group for enhanced selectivity.
Protocol: Mixed-Mode SPE for Plasma
-
Sorbent Selection: Choose a mixed-mode polymeric SPE cartridge (e.g., a divinylbenzene-N-vinylpyrrolidone polymer functionalized with an anion exchange group). This allows for reversed-phase and ionic interactions.[7]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water. This ensures the anion exchange sites are ready and the pH is suitable for analyte binding.
-
Sample Loading:
-
Pre-treat 200 µL of human plasma by adding 200 µL of 4% phosphoric acid in water. This precipitates proteins.
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
-
Load the supernatant onto the equilibrated SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less-polar interferences.
-
-
Elution: Elute the analyte from the cartridge with 1 mL of 2% formic acid in methanol. The formic acid neutralizes the analyte's charge from the anion exchange sorbent, and the methanol disrupts the reversed-phase interaction.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC system.
Caption: Step-by-step Solid-Phase Extraction protocol.
Part 3.2: LC-MS/MS Method Protocol
Rationale: The chromatographic method is designed to separate the analyte from any remaining matrix components. A reversed-phase C18 column is a robust starting point. The mobile phase is acidified with formic acid to promote good peak shape. Detection is achieved by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition.
Proposed LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | Standard for pharmaceutical analysis. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; Acetonitrile often provides lower backpressure than methanol.[8] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to 5% B and re-equilibrate for 2 min. | A generic gradient to start with; must be optimized. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phenolic hydroxyl group is readily deprotonated. |
| Precursor Ion [M-H]⁻ | m/z 196.0 | Calculated for C₈H₇NOS₂. This must be confirmed by infusion. |
| Product Ions | To be determined | Requires infusion of a standard to perform product ion scan. Likely fragments would involve loss of the methylthio group or cleavage of the thiazole ring. |
| Ion Source Temp. | 120 °C[8] | Typical starting point. |
| Desolvation Temp. | 400-500 °C | To be optimized for efficient solvent evaporation. |
Method Validation Protocol (per ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[2] A full validation should be performed according to a pre-approved protocol.[2][9]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from matrix or other interferences.[9] | Analyze six blank plasma lots, blank plasma spiked at the Lower Limit of Quantitation (LLOQ), and blank plasma spiked with analyte and potential concomitant medications. | No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time in blank samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range.[9] | Prepare a calibration curve with a blank, a zero, and 6-8 non-zero standards spanning the expected concentration range. Analyze in triplicate. | R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the results to the true value.[9] | Analyze Quality Control (QC) samples at a minimum of three concentrations (low, mid, high) in replicate (n=5) against a fresh calibration curve. | Mean concentration should be within ±15% of the nominal value for each level. |
| Precision | To assess the degree of scatter between a series of measurements.[9] | Repeatability (Intra-assay): Analyze QC samples (low, mid, high) in replicate (n=5) in a single run. Intermediate Precision (Inter-assay): Repeat the analysis on 2-3 different days with different analysts or equipment. | Relative Standard Deviation (RSD) should be ≤15% for each QC level (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] | Analyze a series of low-concentration samples. The LOQ is the lowest standard on the calibration curve. | Analyte response should be at least 5-10 times the response of a blank sample. Accuracy and precision must meet the criteria of ±20%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2 units), and flow rate (±10%). Analyze mid-QC samples under these varied conditions. | System suitability parameters should pass. Analyte concentration should remain within ±15% of nominal. |
Conclusion
This application note presents a detailed framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. By beginning with a sound understanding of the analyte's physicochemical properties, a logical workflow encompassing optimized sample preparation and high-sensitivity detection can be established. The cornerstone of this process is a rigorous validation protocol grounded in ICH Q2(R2) guidelines, which ensures the generation of trustworthy and reproducible data. This comprehensive approach provides scientists in pharmaceutical and related industries with the necessary tools to confidently establish a method fit for regulatory scrutiny and pivotal study support.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 2-(Methylthio)benzothiazole 97 615-22-5 [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. m.youtube.com [m.youtube.com]
Application and Protocol Guide for the Investigation of 2-(Methylthio)benzo[d]thiazol-6-ol as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Benzothiazole Scaffolds in Fluorescent Sensing
Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in the field of chemical and biological sensing. Their rigid, planar structure and extended π-conjugated system often give rise to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1][2] These characteristics make them excellent candidates for the development of fluorescent probes. Modifications to the benzothiazole core can tune its spectral properties and introduce sensitivity to a wide range of analytes, including metal ions, reactive oxygen species, and changes in environmental pH.[1][3]
This document outlines the potential application of a specific, yet underexplored, benzothiazole derivative: 2-(Methylthio)benzo[d]thiazol-6-ol . While direct experimental data on the fluorescent properties of this compound are not yet widely published, its structural features—namely the 6-hydroxy group—suggest a strong potential for pH-dependent fluorescence. This guide will, therefore, serve as a foundational resource for researchers interested in exploring its capabilities as a fluorescent probe. We will proceed by inferring its properties based on well-characterized analogs and provide a comprehensive, albeit hypothetical, protocol for its validation and use.
Predicted Photophysical Properties
Based on the analysis of structurally similar 6-hydroxybenzothiazole derivatives, we can predict the likely photophysical characteristics of this compound. The 6-hydroxy group is anticipated to be the primary driver of its sensing capabilities, particularly in response to pH changes.
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Excitation Wavelength (λex) | ~350 - 380 nm | 6-hydroxybenzothiazole derivatives often exhibit excitation in the UV-A to near-visible range. For instance, 2-cyano-6-hydroxybenzothiazole has an excitation maximum around 377 nm.[4] |
| Emission Wavelength (λem) | ~450 - 520 nm | The emission is expected in the blue-green region of the spectrum, typical for this class of fluorophores. The exact wavelength will be influenced by the electronic nature of the 2-methylthio group. |
| Stokes Shift | Moderate to Large | Benzothiazole probes are known for their significant Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.[1] |
| Quantum Yield (ΦF) | Moderate | The quantum yield is expected to be moderate and highly dependent on the solvent environment and pH. |
| pH Sensitivity | High | The phenolic hydroxyl group at the 6-position is the key functional group for pH sensing. Deprotonation in basic media is expected to significantly alter the electronic structure and, consequently, the fluorescence emission. |
Proposed Mechanism of Action: pH Sensing
The proposed mechanism for pH sensing by this compound is based on the protonation/deprotonation of the 6-hydroxyl group. This process is expected to modulate an intramolecular charge transfer (ICT) process, leading to a change in the fluorescence output.
-
In Acidic to Neutral Conditions (Protonated State): The hydroxyl group is protonated (-OH). The molecule is expected to exhibit a certain level of fluorescence, likely with a shorter emission wavelength.
-
In Basic Conditions (Deprotonated State): The hydroxyl group is deprotonated to form a phenolate ion (-O⁻). This increases the electron-donating ability of the substituent at the 6-position, enhancing the ICT character of the excited state. This is predicted to cause a red-shift (bathochromic shift) in the emission spectrum and potentially an increase in fluorescence intensity (a "turn-on" response).
This proposed mechanism is common for hydroxy-substituted aromatic fluorophores.
Caption: Proposed pH-sensing mechanism of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the characterization and application of this compound as a fluorescent pH probe.
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the excitation and emission spectra, and the pH-dependent fluorescence response of the probe.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Britton-Robinson buffer solutions (pH 2 to 12)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Prepare a 10 µM working solution of the probe in the various Britton-Robinson buffer solutions. Note: The final concentration of DMSO should be kept low (e.g., <1%) to minimize solvent effects.
-
UV-Vis Absorption Spectra: Record the absorption spectra of the 10 µM probe solutions at each pH from 250 nm to 500 nm.
-
Fluorescence Spectra: a. For each pH solution, determine the optimal excitation wavelength by scanning the emission from 400 nm to 600 nm while exciting at various wavelengths (e.g., starting from the absorption maximum). b. Once the optimal excitation wavelength is determined, record the emission spectra for each pH solution.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe. b. Plot the absorption and emission spectra at selected pH values to visualize any spectral shifts.
Protocol 2: Application in Live Cell Imaging
Objective: To visualize pH changes within living cells using the probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Seed cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading: a. When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS. b. Incubate the cells with a 5-10 µM solution of the probe in serum-free DMEM for 30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells three times with PBS to remove any excess probe.
-
Imaging: a. Add fresh culture medium or PBS to the cells. b. Image the cells using a confocal microscope with excitation and emission wavelengths determined from Protocol 1. c. To induce intracellular pH changes, nigericin (a protonophore) can be used in buffers of varying pH.
-
Image Analysis: Analyze the fluorescence intensity changes in different cellular compartments or in response to induced pH changes.
Caption: Experimental workflow for live-cell imaging with the probe.
Potential Applications and Rationale
-
Monitoring Intracellular pH: The probe's potential pH sensitivity makes it a candidate for monitoring pH in various cellular compartments. Aberrant pH is a hallmark of several diseases, including cancer.
-
High-Throughput Screening: A reliable fluorescent pH probe could be used in high-throughput screening assays to identify compounds that modulate cellular pH.
-
Environmental Monitoring: The probe could potentially be used to measure the pH of water samples.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the probe concentration or incubation time.
-
Check the pH of the imaging medium.
-
Ensure the excitation and emission wavelengths are optimal.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe loading.
-
Use serum-free medium for loading and imaging to reduce background from media components.
-
-
Cell Toxicity:
-
Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe.
-
Reduce the incubation time or probe concentration.
-
Conclusion
While this compound is a commercially available compound, its potential as a fluorescent probe has not been fully realized. Based on its chemical structure, particularly the 6-hydroxybenzothiazole core, it is a promising candidate for development as a pH-sensitive fluorescent probe. The protocols and theoretical framework provided in this guide are intended to catalyze research into this and similar under-investigated molecules, potentially unlocking new tools for chemical and biological research.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1990000618A1 - Preparation and use of fluorescent benzothiazole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Enzymatic Inhibition Studies with 2-(Methylthio)benzo[d]thiazol-6-ol
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] These activities stem from the ability of benzothiazole derivatives to interact with and modulate the function of various key enzymes involved in pathological processes.[5][6] From anticancer and antimicrobial to neuroprotective effects, the versatility of this scaffold makes it a fertile ground for drug discovery.[1][2][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzymatic inhibition studies with a specific, yet under-explored, derivative: 2-(Methylthio)benzo[d]thiazol-6-ol . While direct enzymatic targets for this particular compound are not yet established in the literature, the known activities of related benzothiazoles allow for a rational, hypothesis-driven approach to screening and characterization.
This guide will not only outline detailed protocols but also delve into the causality behind experimental choices, ensuring a robust and scientifically sound investigation into the inhibitory potential of this compound.
Conceptual Framework for Target Selection
Given the lack of specific data for this compound, a logical first step is to screen it against enzymes known to be inhibited by other benzothiazole-containing molecules. This approach is based on the principle of chemical similarity, where structurally related molecules may exhibit similar biological activities.
Potential Enzyme Classes for Initial Screening:
-
Carbonic Anhydrases (CAs): Many benzothiazole derivatives are potent inhibitors of CAs, zinc-containing metalloenzymes crucial in pH regulation and various physiological processes.[1][8] Their inhibition is a therapeutic strategy in glaucoma, epilepsy, and certain cancers.
-
Tyrosinase: This copper-containing enzyme is central to melanin biosynthesis. Its inhibition is of great interest in dermatology for treating hyperpigmentation disorders and in the food industry to prevent browning. Some benzothiazole-based compounds have shown potent tyrosinase inhibitory activity.[9]
-
Kinases: Various kinases are involved in cell signaling pathways that are often dysregulated in cancer. The benzothiazole scaffold has been incorporated into molecules designed as kinase inhibitors.
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Several benzothiazole derivatives have been investigated as AChE inhibitors.[10][11]
-
Dihydropteroate Synthase (DHPS): As a key enzyme in the folate biosynthesis pathway of microorganisms, DHPS is a validated target for antibacterial agents. Benzothiazole derivatives have been explored as DHPS inhibitors.[8][12]
-
DNA Topoisomerase IIα: This enzyme is essential for DNA replication and is a target for several anticancer drugs. Benzothiazole compounds have been identified as inhibitors of this enzyme.[13]
The following sections will provide detailed protocols using Carbonic Anhydrase and Tyrosinase as illustrative examples for a primary screening campaign.
Experimental Workflow for Inhibitor Characterization
A systematic approach is crucial to fully characterize the inhibitory properties of a novel compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: General workflow for enzymatic inhibitor characterization.
Part 1: Carbonic Anhydrase Inhibition Assay
Principle: This protocol is based on the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials and Reagents:
-
This compound
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate spectrophotometer
Protocol 1.1: Determination of IC50 Value for hCA II
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in DMSO to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Test wells: 2 µL of the inhibitor dilution in DMSO.
-
Positive control (uninhibited): 2 µL of DMSO.
-
Negative control (no enzyme): 2 µL of DMSO.
-
-
Enzyme Addition: Add 178 µL of Tris-HCl buffer containing the optimized concentration of hCA II to the test and positive control wells. Add 180 µL of buffer without enzyme to the negative control wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of a freshly prepared solution of p-NPA in a solvent compatible with aqueous solutions (e.g., acetonitrile) to all wells to initiate the reaction. The final concentration of p-NPA should be at or near its Km value for hCA II.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_uninhibited)] x 100%
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Example IC50 Data Presentation
| Compound | Target Enzyme | IC50 (µM) [95% CI] |
| This compound | hCA II | Experimental Data |
| Acetazolamide (Reference) | hCA II | Literature Value |
Protocol 1.2: Mechanism of Inhibition Study
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic experiments are performed by varying the substrate concentration at fixed inhibitor concentrations.
-
Assay Setup: Prepare reactions as in Protocol 1.1, but use several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Substrate Titration: For each inhibitor concentration, vary the final concentration of the substrate (p-NPA) across a wide range (e.g., 0.2 x Km to 10 x Km).
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration at each inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition.
-
Caption: Interpreting Lineweaver-Burk plots for inhibition type.
Part 2: Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopachrome by mushroom tyrosinase. The formation of dopachrome results in a colored product that can be monitored spectrophotometrically at 475 nm.
Materials and Reagents:
-
This compound
-
Mushroom Tyrosinase
-
L-DOPA
-
Phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate spectrophotometer
Protocol 2.1: Determination of IC50 Value for Tyrosinase
-
Compound and Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO and perform serial dilutions.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
140 µL of phosphate buffer.
-
20 µL of the inhibitor dilution in DMSO (or just DMSO for the uninhibited control).
-
20 µL of the tyrosinase solution.
-
-
Pre-incubation: Mix and incubate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.
-
Endpoint Measurement: Incubate the plate at 25°C for 20 minutes. Measure the absorbance at 475 nm.
-
Data Analysis:
-
Correct the absorbance values by subtracting the absorbance of a blank (no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_uninhibited)] x 100%
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Table 2: Example IC50 Data Presentation for Tyrosinase
| Compound | Target Enzyme | IC50 (µM) [95% CI] |
| This compound | Mushroom Tyrosinase | Experimental Data |
| Kojic Acid (Reference) | Mushroom Tyrosinase | Literature Value |
Trustworthiness and Self-Validation
To ensure the integrity of the generated data, the following controls and considerations are essential:
-
Solubility: Ensure the compound is fully dissolved in the final assay buffer. Precipitated compound can lead to false-positive results.
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells and ideally below 1% (v/v) to avoid effects on enzyme activity.
-
Compound Interference: Test the absorbance/fluorescence of this compound at the assay wavelength to rule out signal interference.
-
Reference Inhibitors: Always include a known, well-characterized inhibitor for the target enzyme (e.g., acetazolamide for CA, kojic acid for tyrosinase) as a positive control for inhibition. This validates the assay's performance.
-
Enzyme and Substrate Stability: Ensure the stability of the enzyme and substrate under the assay conditions for the duration of the experiment.
By systematically applying these protocols and validation steps, researchers can robustly characterize the enzymatic inhibition profile of this compound, paving the way for further investigation into its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in 2-(Methylthio)benzo[d]thiazol-6-ol synthesis"
Answering the user's request to create a technical support center for troubleshooting low yield in 2-(Methylthio)benzo[d]thiazol-6-ol synthesis.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. We will explore the causality behind experimental choices, troubleshoot specific issues, and provide validated protocols to enhance the success of your synthesis.
Introduction: Understanding the Synthetic Challenge
This compound is a heterocyclic compound belonging to the benzothiazole family, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2] The synthesis of this specific molecule, featuring both a hydroxyl and a methylthio group, presents unique challenges. Low yields can often be traced to issues in one of two key areas: the initial formation of the benzothiazole ring or the final-step manipulation of the functional groups (i.e., demethylation of a methoxy precursor). This guide will address the most probable synthetic routes and provide a structured approach to troubleshooting.
Part 1: Common Synthetic Strategies
Two primary retrosynthetic pathways are commonly considered for this target molecule. The choice of route often depends on the availability of starting materials and the chemist's tolerance for specific reaction conditions.
-
Route A: Direct Synthesis via Thiolation & Methylation. This route involves forming the 2-mercaptobenzothiazole intermediate from 4-aminophenol, followed by S-methylation. While seemingly direct, this pathway can be complicated by the reactivity of the unprotected phenol group.
-
Route B: Methoxy-Protected Route & Final Demethylation. This is often the preferred and more robust strategy. The synthesis begins with a methoxy-substituted aniline to produce 6-methoxy-2-(methylthio)benzothiazole. The final, and often most challenging, step is the selective O-demethylation to reveal the target phenol.[3]
Caption: Common synthetic pathways to this compound.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common points of failure during the synthesis.
I. Issues in Benzothiazole Ring Formation
Question: My initial cyclization reaction using a substituted aniline (like p-anisidine) with carbon disulfide and sulfur results in a low yield and a complex mixture of by-products. What is going wrong?
Answer: This is a classic problem in benzothiazole synthesis, which often proceeds under high temperatures and pressures.[4][5] The low yield can typically be attributed to several factors:
-
By-Product Formation: The reaction of anilines with carbon disulfide and sulfur is known to produce over 50 different by-products.[4] The primary competing reaction is often the formation of thiourea derivatives which may or may not cyclize efficiently.
-
Suboptimal Reaction Conditions: The yield is highly sensitive to the ratio of reactants, temperature, and pressure. For instance, studies on the synthesis of 2-mercaptobenzothiazole (MBT) have shown that optimal yields are achieved at specific reactant mass ratios and high temperatures (e.g., 240 °C).[4]
-
Purity of Starting Materials: If you are starting from a 2-aminothiophenol derivative, it is critical to use a fresh or purified reagent. 2-aminothiophenols are notoriously susceptible to oxidation, forming a 2,2'-dithiobis(aniline) dimer that is unreactive and will lower your yield.[6][7]
Solutions:
-
Optimize Reagent Stoichiometry: Carefully control the molar ratios of your aniline, carbon disulfide, and sulfur source. A sensitivity analysis in the literature for a related synthesis found an optimal mass ratio of S:CS₂:Aniline to be 6:17:20.[4]
-
Temperature & Pressure Control: If using a high-pressure autoclave method, ensure your temperature profile is correct. Some processes benefit from a staged heating approach to manage the formation of intermediates.[8]
-
Consider Alternative "Greener" Methods: Modern methods often use a catalyst to achieve cyclization under milder conditions, which can reduce by-product formation. Catalysts like H₂O₂/HCl, molecular iodine, or various metal-based catalysts have been reported to give good to excellent yields at room temperature or with gentle heating.[9][10][11]
II. Issues in S-Methylation
Question: I have successfully synthesized the 2-mercaptobenzothiazole intermediate, but the subsequent S-methylation with methyl iodide is inefficient. What should I check?
Answer: The S-methylation of a 2-mercaptobenzothiazole is typically a high-yielding nucleophilic substitution. If you are experiencing low yields, the issue likely lies with the reaction setup or competing side reactions.
-
Inefficient Deprotonation: The reaction requires the formation of a thiolate anion, which is a potent nucleophile. This is achieved by adding a base. If the base is not strong enough or is used in a substoichiometric amount, deprotonation will be incomplete, leading to a sluggish or incomplete reaction.
-
Competing N-Methylation: While S-methylation is generally favored due to the "soft" nature of the sulfur nucleophile and methyl iodide electrophile (HSAB theory), competing N-methylation on the thiazole nitrogen can occur, especially under certain conditions.
-
Reactivity of Methylating Agent: Methyl iodide is highly reactive but can also be volatile and light-sensitive. Ensure you are using a fresh, high-quality reagent.
Solutions:
-
Choice of Base and Solvent: Use a suitable base to ensure complete deprotonation of the thiol. Common choices include sodium hydride (NaH) in an aprotic solvent like THF or DMF, or potassium carbonate (K₂CO₃) in acetone or DMF.[12] The reaction of an alkoxide with carbon disulfide followed by methylation is a standard procedure for xanthate synthesis and provides a reliable template.[13]
-
Monitor Reaction Progress: Follow the reaction by Thin-Layer Chromatography (TLC). The starting mercaptan and the S-methylated product should have distinctly different Rf values. The disappearance of the starting material is a key indicator of completion.
-
Purification: Ensure your purification method is effective. The product, 2-(methylthio)benzothiazole, is a known compound, and its properties can be verified. Simple column chromatography or recrystallization should be sufficient to isolate the pure product.
III. Issues in Final Step O-Demethylation (Most Common Challenge)
Question: My final O-demethylation of 6-methoxy-2-(methylthio)benzothiazole is either incomplete or leads to significant product degradation. How can I improve this critical step?
Answer: O-demethylation of aryl methyl ethers is a notoriously challenging transformation that often requires harsh conditions, posing a risk to sensitive functional groups.[3] The benzothiazole ring itself can be susceptible to degradation under strongly acidic or nucleophilic conditions. The key is to choose a reagent that is selective for the O-methyl ether cleavage while preserving the core structure.
Troubleshooting Decision Tree for O-Demethylation
Caption: Decision tree for troubleshooting the O-demethylation step.
Comparison of Common Demethylation Reagents
| Reagent | Typical Conditions | Pros | Cons & Causality |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Highly effective, often the first choice. | Very strong Lewis acid; can cleave other ethers or esters. Reacts violently with water, requiring careful handling and quenching.[3] |
| Aluminum Chloride (AlCl₃) | Toluene or CH₂Cl₂, RT to reflux | Less reactive than BBr₃, inexpensive. | Can require higher temperatures. Often used with a scavenger like pyridine or ethanethiol to trap the methyl group. A patent describes its use for a related benzothiazole.[14] |
| 47% Hydrobromic Acid (HBr) | Acetic acid or neat, reflux (120-130 °C) | Simple procedure, inexpensive. | Very harsh Brønsted acid conditions; high temperatures can easily decompose sensitive heterocyclic substrates.[3] |
| Alkyl Thiols (e.g., Dodecanethiol) | High-boiling solvent (NMP, DMSO), high temp (~130 °C), with a base (e.g., NaOH, K₂CO₃) | Nucleophilic mechanism, avoids strong acids. Good for acid-sensitive substrates. | Requires high temperatures and can have an unpleasant odor (though dodecanethiol is less volatile).[3] |
Part 3: Key Experimental Protocols
Protocol: O-Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from standard procedures for aryl methyl ether cleavage and should be performed with extreme caution.[3]
Safety First: Boron tribromide is highly corrosive and reacts violently with moisture. Handle exclusively in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-methoxy-2-(methylthio)benzo[d]thiazole (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.2-1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
The formation of a complex may be observed as a color change or precipitate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to 0 °C or room temperature while stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product phenol should have a lower Rf than the starting ether.
-
-
Work-up & Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C.
-
EXTREME CAUTION: Slowly and carefully quench the reaction by adding methanol dropwise. BBr₃ reacts exothermically with methanol.
-
After the initial vigorous reaction subsides, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with CH₂Cl₂ or ethyl acetate.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
-
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CN102260132A - Demethylating reagent, method for removing methyl and method for preparing luciferin by use of demethylating reagent - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Methylthio)benzo[d]thiazol-6-ol
Welcome to the technical support guide for the purification of 2-(Methylthio)benzo[d]thiazol-6-ol (CAS No. 74537-49-8). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we address frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles and field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary recommended methods for purifying crude this compound?
The two most effective and widely applicable purification techniques for benzothiazole derivatives like this compound are flash column chromatography and recrystallization .[1]
-
Flash Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities. Given the structure of your compound—a moderately polar benzothiazole core with a phenolic hydroxyl group—silica gel is a common starting point for the stationary phase. However, the acidic nature of the phenol and potential basicity of the thiazole nitrogen can sometimes lead to issues on standard silica.[1][2]
-
Recrystallization: If the crude product is of reasonable purity (>85-90%) and solid, recrystallization is an excellent method for obtaining highly pure material. The key is to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3]
The general workflow for purification is outlined below.
Caption: General purification workflow for this compound.
Q2: My crude product is a dark, intractable oil. How should I approach its purification?
An oily or tarry crude product is a common issue in heterocyclic synthesis.[1] This often results from the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or impurities that depress the melting point of your compound.
Recommended Approach:
-
Initial Cleanup: Before attempting chromatography, try to remove baseline impurities. Dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane (DCM). If any insoluble material is present, filter it off. Wash the organic solution with water and brine to remove residual water-soluble reagents or solvents.[4]
-
Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil and stirring vigorously. This process, called trituration, can sometimes induce precipitation or crystallization of the product, leaving impurities dissolved in the solvent.
-
Conversion to a Solid: If the product remains oily and is difficult to handle for chromatography, consider converting it into a solid derivative for easier purification.[1] For a phenolic compound like this, you could potentially form a salt, although this is less common. A more practical approach is to proceed directly to chromatography.
-
Direct Loading onto Silica: Dissolve the oil in a minimal amount of a strong solvent (e.g., DCM, ethyl acetate). Add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method is superior to loading the oil directly onto the column and prevents streaking.[2]
Q3: I'm struggling with poor separation during flash column chromatography. What are the common causes and solutions?
Poor separation is a frequent challenge. A systematic approach to troubleshooting is the most effective way to solve the problem.[1][4]
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting flowchart for poor chromatographic separation.
Detailed Breakdown:
-
Issue: Similar Polarity of Product and Impurities.
-
Cause: The most common reason for co-elution is that the impurities have a polarity very close to your product.[1]
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound. If a simple binary system (e.g., Hexanes/Ethyl Acetate) fails, try a different solvent system that offers alternative selectivity. For example, substituting DCM for ethyl acetate can change the elution order. Refer to the solvent polarity table below.[5]
-
-
Issue: Tailing or Streaking on the TLC/Column.
-
Cause: The phenolic -OH group is acidic, and the thiazole nitrogen can be weakly basic. These functional groups can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor peak shape.[1]
-
Solution 1 (Solvent Modifier): Add a small amount (~0.5-1%) of a modifier to your eluent. If the compound is acidic (due to the phenol), adding acetic acid can suppress the ionization and improve peak shape. If it's binding due to basicity, adding triethylamine can help.
-
Solution 2 (Alternative Stationary Phase): Some benzothiazoles are sensitive to the acidic nature of silica gel.[1] Consider using neutral or basic alumina as your stationary phase. Alternatively, you can "deactivate" silica gel by pre-treating it with a solution containing triethylamine.[2]
-
| Solvent | Polarity Index | Common Use |
| n-Hexane | 0.1 | Non-polar mobile phase component |
| Toluene | 2.4 | Offers aromatic interaction selectivity |
| Diethyl Ether | 2.8 | Less polar than EtOAc, good for separation |
| Dichloromethane (DCM) | 3.1 | Medium polarity, good solvent |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar mobile phase component |
| Acetone | 5.1 | Stronger polar component |
| Methanol | 5.1 | Very polar, used to elute highly polar compounds |
Table 1: Properties of common solvents for column chromatography.
Q4: How do I select an appropriate solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Step-by-Step Protocol for Solvent Screening:
-
Preparation: Place a small amount of your crude, solid material (10-20 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a significant volume of solvent at room temperature.
-
Heating: Take the tubes with undissolved solid and gently heat them (e.g., in a warm water bath). A good solvent will dissolve the solid completely upon heating.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will be the one that produces a large quantity of crystalline solid upon cooling.
-
Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol) at its boiling point. Then, add a "poor" solvent (in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]
Q5: I suspect my compound is decomposing during purification. What are the likely causes and how can I prevent it?
Compound instability can be a significant issue, especially with multifunctional molecules.[4]
-
Cause 1: Oxidation of the Thioether or Phenol.
-
The methylthio (-SMe) group can be oxidized to a sulfoxide or sulfone, and phenols can be susceptible to air oxidation, often leading to colored impurities. This can be exacerbated by prolonged exposure to air, heat, or certain metal contaminants.
-
Solution: Keep purification times to a minimum. When concentrating fractions, use a rotary evaporator at moderate temperature. If possible, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if disulfide byproducts are observed.[1]
-
-
Cause 2: Degradation on Acidic Silica Gel.
-
As mentioned in Q3, the acidic surface of silica gel can catalyze decomposition reactions for sensitive compounds.[1][2]
-
Solution: Perform a stability test. Dissolve a small spot of your compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If you see new spots or significant streaking from the origin, your compound is likely unstable on silica. Switch to a more inert stationary phase like neutral alumina.[2]
-
Q6: What are the common impurities associated with the synthesis of this compound, and how can I identify them?
The impurities present will depend on the synthetic route. A common route to benzothiazoles is the condensation of a 2-aminothiophenol with another reagent.[6]
Potential Impurities and Byproducts
Caption: Common impurities in the synthesis of the target compound.
Detection Methods:
-
TLC: An indispensable tool for monitoring purification.[1] Use a UV lamp (254 nm) for visualization. Staining with iodine vapor or potassium permanganate can help visualize non-UV active impurities.
-
HPLC/LC-MS: High-Performance Liquid Chromatography provides quantitative information on purity. Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of impurities, which helps in elucidating their structures.[7][8]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy of the crude material can reveal the presence of starting materials or major byproducts by comparing the spectra to that of the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for 2-(Methylthio)benzo[d]thiazol-6-ol
Welcome to the technical support guide for improving the solubility of 2-(Methylthio)benzo[d]thiazol-6-ol for biological assays. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with this and structurally similar compounds.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: I've dissolved my this compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. Here's the underlying reason:
-
DMSO is a powerful organic solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of hydrophobic (water-insoluble) compounds.[1][2]
-
Aqueous buffers are highly polar: When you introduce your DMSO stock into a large volume of aqueous buffer, the DMSO is diluted significantly. The environment becomes predominantly water-based.
-
Hydrophobic nature of the compound: this compound is a largely hydrophobic molecule.[3][4] Water molecules are not effective at solvating it, causing the compound to aggregate and precipitate.[5][6] Essentially, the solubility in the final DMSO-buffer mix is much lower than in the initial pure DMSO stock.[7]
Q2: What are the key structural features of this compound that influence its solubility?
A2: Understanding the molecule's structure is key to predicting its behavior:
-
Benzothiazole Core: This fused ring system is aromatic and hydrophobic, contributing significantly to its poor water solubility.[3]
-
Methylthio Group (-SMe): This is another nonpolar, hydrophobic group.
-
Phenolic Hydroxyl Group (-OH): This is the most important group for solubility manipulation. Phenols are weakly acidic.[8] This means at a pH above the compound's pKa, the hydroxyl group will deprotonate to form a negatively charged phenolate ion (-O⁻). This charged species is significantly more polar and, therefore, more soluble in water.[9] Conversely, at a pH below the pKa, it remains protonated (-OH) and less soluble.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[5] However, sensitive cell lines can show stress or altered gene expression at concentrations as low as 0.1% .[10][11]
-
Best Practice: Always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration before proceeding with your compound.
Part 2: A Tiered Approach to Improving Solubility
We recommend a systematic, tiered approach. Start with the simplest methods and progress to more complex formulations as needed.
Decision-Making Workflow for Solubilization
Caption: A step-by-step decision tree for troubleshooting compound solubility.
Tier 1: Simple Solvent & Dilution Adjustments
Issue: The compound precipitates upon high-fold dilution from a concentrated DMSO stock.
Solution: The issue is often the "kinetic solubility." The compound doesn't have time to properly dissolve in the intermediate DMSO/water environment as it's being diluted.
Troubleshooting Steps:
-
Lower the Stock Concentration: Instead of a 100 mM stock, try making a 10 mM or even 1 mM stock in DMSO. This requires adding a larger volume to your assay, which helps buffer the solvent shock.
-
Increase Final DMSO Concentration: If your cells tolerate it, increasing the final DMSO concentration in the assay from 0.1% to 0.5% can significantly improve solubility.[7]
-
Method of Dilution:
-
Add the DMSO stock to your buffer while vortexing vigorously to promote rapid mixing.
-
Consider a serial dilution approach, first diluting the DMSO stock into a small volume of buffer, ensuring it's dissolved, and then adding that to the final volume.
-
Gentle warming (e.g., in a 37°C water bath) can sometimes help, but be cautious about compound stability.[12]
-
Tier 2: pH-Based Solubilization
Issue: The compound is still insoluble even with optimized DMSO concentrations.
Solution: Leverage the acidic phenolic group. By raising the pH of the assay buffer, you can deprotonate the phenol, creating a charged phenolate that is much more water-soluble.[8][13]
Troubleshooting Steps:
-
Determine the Compound's pKa: If not known, the pKa of a typical phenol is around 10. The benzothiazole structure may alter this slightly.
-
Adjust Buffer pH: Prepare your assay buffer at a pH that is 1 to 2 units above the pKa. For a typical phenol, a buffer at pH 8.0 or 9.0 might be sufficient to significantly increase solubility.
-
Caution - Stability and Activity:
-
pH Stability: High pH can sometimes lead to the degradation of phenolic compounds over time.[14] Run a stability check if the assay is long.
-
Biological Relevance: Ensure the adjusted pH is compatible with your assay target (e.g., enzyme activity, cell viability). Always run a pH-matched vehicle control.
-
Tier 3: Advanced Formulation Strategies
Issue: pH modification is not viable or insufficient.
Solution: Employ solubilizing excipients. These are inactive ingredients that help keep the primary compound in solution.[15][16]
1. Co-solvents:
-
What they are: Water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, helping to keep hydrophobic compounds dissolved.[17][18]
-
Common Examples: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Ethanol.
-
How to use: Prepare a stock solution in a mixture of DMSO and the co-solvent (e.g., 1:1 DMSO:PEG-400). Then, dilute this into your aqueous buffer. The final concentration of the co-solvent in the assay should be kept low (typically <1-2%) and tested for toxicity.
2. Cyclodextrins:
-
What they are: Ring-shaped molecules made of sugar units. They have a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior.[19][20]
-
Mechanism: The hydrophobic this compound molecule gets encapsulated within the cyclodextrin's hydrophobic core, forming an "inclusion complex."[21][22] The hydrophilic exterior of this complex makes the entire package water-soluble.[23]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high water solubility and low toxicity.[22]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
Part 3: Protocols & Data Tables
Protocol 1: Preparation of a 10 mM Stock using HP-β-Cyclodextrin
This protocol aims to create a 10 mM aqueous stock of a compound with a molecular weight of 197.26 g/mol (as for this compound).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer (e.g., PBS)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a 10% (w/v) HP-β-CD Solution: Dissolve 1 g of HP-β-CD in 10 mL of deionized water or buffer. Mix until fully dissolved. This will be your vehicle.
-
Weigh the Compound: Weigh out 1.97 mg of this compound.
-
Initial Slurry: Add the 1.97 mg of compound to a clean vial. Add approximately 800 µL of the 10% HP-β-CD solution. The mixture will appear as a slurry or suspension.
-
Solubilization: Vigorously vortex the mixture for 5-10 minutes. If the solid persists, place the vial in a bath sonicator for 15-30 minutes. Gentle heating to 37-40°C can be applied during this step if needed.
-
Final Volume: Once the compound is fully dissolved (the solution should be clear), add the 10% HP-β-CD solution to a final volume of 1.0 mL.
-
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C.
Table 1: Comparison of Common Solubilization Excipients
| Excipient | Mechanism of Action | Typical Final Conc. in Assay | Pros | Cons |
| DMSO | Polar aprotic solvent | 0.1% - 0.5% | Excellent for initial stock preparation; well-characterized.[2] | Can be cytotoxic at >0.5%; causes precipitation in aqueous media.[5][11] |
| PEG-400 | Co-solvent (reduces solution polarity) | 1% - 5% | Low toxicity; effective for many compounds.[17] | Can be viscous; may interfere with some assays. |
| Ethanol | Co-solvent (reduces solution polarity) | 0.1% - 1% | Readily available; effective. | More cytotoxic than DMSO for some cell lines; volatile.[10][11] |
| HP-β-CD | Encapsulation (Inclusion complex) | 0.5% - 2% (w/v) | Very low toxicity; highly effective for hydrophobic drugs.[22] | Can be expensive; may not work for all molecular shapes. |
| SBE-β-CD | Encapsulation (Inclusion complex) | 0.5% - 2% (w/v) | High solubility and low toxicity; strong solubilizing power. | Often proprietary (Captisol®); higher cost. |
Part 4: Final Checklist & Best Practices
-
Always Use a Vehicle Control: Your negative control should contain the exact same concentration of all solvents and excipients (DMSO, PEG-400, cyclodextrin, etc.) as your test samples. This is crucial to ensure that any observed effect is from your compound, not the formulation.
-
Check for Assay Interference: Some excipients, particularly surfactants or detergents, can interfere with assay readouts (e.g., fluorescence, absorbance) or inhibit enzymes.
-
Kinetic vs. Thermodynamic Solubility: What you achieve in an assay is "kinetic solubility" (a temporarily stable supersaturated state). Over long incubation times, the compound may still precipitate. Visually inspect your assay plates for signs of precipitation before reading.
-
Document Everything: Keep detailed records of your formulation attempts. This information is invaluable for follow-up studies and for other researchers in your lab.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 4. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. contractpharma.com [contractpharma.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol
Welcome to the technical support center for the synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a two-step process. Understanding this pathway is the first step in diagnosing and preventing side product formation.
-
Step 1: Cyclization. Reaction of 2-amino-5-hydroxythiophenol with carbon disulfide (CS₂) to form the key intermediate, 6-hydroxy-1,3-benzothiazole-2(3H)-thione (also known as 6-hydroxy-2-mercaptobenzothiazole).
-
Step 2: S-Methylation. Selective methylation of the thiol group on the intermediate to yield the final product, this compound.
Each of these steps presents unique challenges that can impact yield and purity. This guide will address them sequentially.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Issues During Cyclization (Step 1)
Question 1: My yield of the 6-hydroxy-2-mercaptobenzothiazole intermediate is very low, and my crude material contains a significant amount of a high-molecular-weight, insoluble solid. What is happening?
Answer: This is a classic issue caused by the oxidative dimerization of the 2-amino-5-hydroxythiophenol starting material . The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of a disulfide-linked dimer. This dimer is generally less reactive under the cyclization conditions and precipitates out, significantly reducing the yield of your desired intermediate.
Causality: The formation of this disulfide byproduct is a common challenge when working with aminothiophenols.[1] The oxidation can be catalyzed by trace metals and proceeds readily in non-degassed solvents.
Solutions & Protocol Recommendations:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.
-
Protocol: Before starting, thoroughly degas your solvent (e.g., ethanol, DMF) by bubbling nitrogen or argon through it for at least 30 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction, including reagent addition and reflux.
-
-
Starting Material Quality: Use freshly prepared or purified 2-amino-5-hydroxythiophenol. If it has been stored for a long time, it may already contain significant amounts of the disulfide dimer.
-
Reaction Setup: Assemble your glassware hot from the oven to minimize adsorbed moisture and air. Use rubber septa on all ports to maintain the inert atmosphere.
Question 2: The reaction has produced a dark, tar-like substance instead of a clean precipitate. What causes this?
Answer: This issue typically points to side reactions involving carbon disulfide (CS₂). While CS₂ is an excellent C1 synthon for this reaction, it is also highly reactive and can lead to the formation of polymeric byproducts or thioureas under non-optimal conditions.[2][3]
Causality: The initial step of the reaction is the formation of a dithiocarbamate salt from the amine and CS₂.[4] If the temperature is too high or the reaction is run for an extended period, this intermediate can decompose or polymerize.
Solutions & Protocol Recommendations:
-
Temperature Control: Add the carbon disulfide slowly at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction before gently heating to reflux. Overheating can promote decomposition pathways.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of carbon disulfide. A large excess can increase the likelihood of side reactions.
-
Solvent Choice: The reaction is often performed in ethanol or methanol in the presence of a base like KOH or a tertiary amine. The choice of solvent and base can influence the solubility of intermediates and the overall reaction rate. Ensure your starting material is fully dissolved before adding CS₂.
Part 2: Issues During S-Methylation (Step 2)
Question 3: My final product is contaminated with a significant amount of a high-melting, poorly soluble impurity that appears to be a dimer of my starting material. What is this?
Answer: This is almost certainly the oxidative disulfide byproduct, bis(6-hydroxybenzo[d]thiazol-2-yl)disulfide . Your intermediate, 6-hydroxy-2-mercaptobenzothiazole, is still susceptible to oxidation, just like the initial aminothiophenol. This is the most common and frustrating side product in this step.
Causality: In the presence of a base (required to deprotonate the thiol for methylation), the resulting thiolate is extremely sensitive to oxidation by air. This leads to the coupling of two molecules to form a stable disulfide.[5] This disulfide will not methylate and is often difficult to separate from the desired product due to its poor solubility.
Solutions & Protocol Recommendations:
-
Inert Atmosphere: As with Step 1, this is non-negotiable. Degas your solvent and maintain a positive pressure of N₂ or Ar throughout the entire process.
-
Order of Addition:
-
Protocol: Dissolve the 6-hydroxy-2-mercaptobenzothiazole intermediate in your solvent (e.g., DMF, acetone). Add the methylating agent (e.g., methyl iodide) first. Then, add the base (e.g., K₂CO₃, Et₃N) portion-wise or via a syringe pump. This ensures that any thiolate formed is immediately trapped by the electrophilic methylating agent, minimizing its lifetime and the opportunity for oxidation.
-
Question 4: My NMR/LC-MS analysis shows multiple methylated products. Why am I not getting selective S-methylation?
Answer: You are observing competitive N-methylation and O-methylation . The intermediate molecule has three potential nucleophilic sites: the sulfur (thiol/thione), the ring nitrogen, and the phenolic oxygen. The regioselectivity of the methylation is highly dependent on the reaction conditions.
Causality: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a soft nucleophile, while the nitrogen and oxygen atoms are hard nucleophiles. Methyl iodide is a relatively soft electrophile.
-
S-methylation (Soft-Soft Interaction): Favored under polar aprotic solvent conditions (e.g., DMF, acetone) with mild bases. This is the desired reaction.
-
N-methylation (Harder Interaction): Can compete with S-methylation. The 2-mercaptobenzothiazole core exists in tautomeric equilibrium, with the proton often residing on the nitrogen, making it a thione.[5] Alkylation at this nitrogen is a known side reaction.[6]
-
O-methylation (Hard-Hard Interaction): The phenoxide is a hard nucleophile. This reaction is more likely to occur with harder methylating agents (like dimethyl sulfate) or under conditions that favor the formation of the phenoxide (e.g., strong bases like NaH).[7]
Solutions & Protocol Recommendations:
| Parameter | To Favor S-Methylation (Desired) | To Favor N-/O-Methylation (Undesired) |
| Methylating Agent | Methyl iodide (CH₃I) (softer) | Dimethyl sulfate ((CH₃)₂SO₄) (harder) |
| Base | Mild, non-nucleophilic bases (K₂CO₃, Cs₂CO₃) | Strong, hard bases (NaH, KOtBu) |
| Solvent | Polar aprotic (DMF, Acetone, Acetonitrile) | Polar protic (Methanol, Ethanol) may facilitate N-methylation under acidic conditions[6] |
| Temperature | Room temperature to 40 °C | Higher temperatures can reduce selectivity |
-
Optimized Protocol: Use 1.1 equivalents of methyl iodide and 1.5 equivalents of potassium carbonate in anhydrous DMF at room temperature under an argon atmosphere. Monitor the reaction closely by TLC or LC-MS and stop once the starting material is consumed to avoid further side reactions like di-methylation.
Frequently Asked Questions (FAQs)
Q1: Can I use a different methylating agent, like dimethyl sulfate? A: You can, but it may decrease your selectivity. Dimethyl sulfate is a "harder" electrophile than methyl iodide and has a greater propensity to methylate the "harder" oxygen and nitrogen nucleophiles, leading to more O- and N-methylated side products.[7][8] For optimal S-methylation, methyl iodide is generally the superior choice.
Q2: How do I remove the disulfide byproduct from my final product? A: The disulfide is often challenging to remove due to its high crystallinity and low solubility.
-
Recrystallization: This is often ineffective as the disulfide may co-crystallize or remain insoluble.
-
Column Chromatography: This is the most reliable method. The disulfide is typically much less polar than the desired product (which has a free hydroxyl group) and will elute first with non-polar eluents (e.g., hexanes/ethyl acetate mixtures).
-
Reductive Workup (Advanced): In some cases, a mild reducing agent (e.g., NaBH₄ in small amounts, or Na₂S₂O₄) can be added during workup to convert the disulfide back to the thiol starting material, which can then be separated more easily from the S-methylated product via an acid-base extraction. This should be used with caution as it can potentially affect the product.
Q3: Is it possible to perform this synthesis as a one-pot reaction from the aminothiophenol? A: While one-pot syntheses are attractive, it is not recommended for this specific molecule. The conditions required for the initial cyclization with CS₂ (often basic, in a protic solvent) are not ideal for the subsequent selective S-methylation. Performing the synthesis in two distinct steps with isolation of the intermediate allows for much greater control over side product formation and ultimately leads to a purer final product and higher overall yield.
References
- 1. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Methylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 2-(Methylthio)benzo[d]thiazol-6-ol in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Methylthio)benzo[d]thiazol-6-ol. This resource is designed to provide in-depth insights and practical solutions to address the stability challenges you may encounter when handling this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: What are the primary chemical liabilities of this compound that can lead to its degradation in solution?
A1: The structure of this compound contains two key functional groups that are susceptible to degradation: the phenolic hydroxyl group and the methylthio group . The benzothiazole core itself is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[1]
Q2: How does the methylthio group contribute to the instability of the molecule?
A2: The sulfur atom in the methylthio group is prone to oxidation. In the presence of oxidizing agents or even atmospheric oxygen, it can be oxidized first to a methylsulfoxide and then further to a methylsulfone .[2][3] This transformation alters the electronic properties and structure of the molecule, which can impact its biological activity and analytical profile.
Q3: What role does the phenolic hydroxyl group play in the compound's stability?
A3: The phenolic hydroxyl group is susceptible to oxidation, especially at neutral to alkaline pH. This can lead to the formation of colored quinone-type structures, which may be observed as a yellowing or browning of the solution. This process can be accelerated by the presence of dissolved oxygen and trace metal ions.
Q4: What are the optimal storage conditions for stock solutions of this compound?
A4: To minimize degradation, stock solutions should be prepared in aprotic solvents like DMSO or anhydrous ethanol. It is recommended to store these solutions at -20°C or -80°C in tightly sealed vials, protected from light.[4] Aliquoting the stock solution into smaller, single-use volumes is also advisable to avoid repeated freeze-thaw cycles.
Q5: Are there any visible indicators of degradation?
A5: Yes, a common sign of degradation is a change in the color of the solution, often to a yellow or brownish hue. This is typically due to the oxidation of the phenolic hydroxyl group. However, the oxidation of the methylthio group may not result in a visible color change and can only be detected by analytical methods like HPLC or LC-MS.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues related to the stability of this compound.
Problem 1: My solution of this compound in an aqueous buffer (e.g., PBS, pH 7.4) is turning yellow/brown.
-
What is the likely cause? This color change is a strong indicator of the oxidation of the phenolic hydroxyl group. At a neutral to alkaline pH, the phenol is more readily deprotonated to the phenoxide ion, which is highly susceptible to oxidation by dissolved oxygen in the buffer.
-
How can I prevent this?
-
Work at a lower pH: If your experimental conditions permit, using a slightly acidic buffer (pH 6-6.5) can significantly slow down the rate of phenol oxidation.
-
Degas your buffer: Removing dissolved oxygen from your aqueous buffer by sparging with an inert gas like nitrogen or argon before adding the compound can be very effective.
-
Add an antioxidant: Including a small amount of an antioxidant, such as ascorbic acid or N-acetylcysteine, in your buffer can help to prevent oxidation. However, you must first verify that the antioxidant does not interfere with your assay.
-
Prepare fresh solutions: The most reliable approach is to prepare the working solution immediately before use.
-
Problem 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a solution that has been stored for a short time.
-
What could these new peaks be? These are likely degradation products. Based on the known reactivity of the molecule, you should look for masses corresponding to:
-
The sulfoxide derivative: [M+16]
-
The sulfone derivative: [M+32]
-
Oxidized phenolic species: These can be more complex and may involve dimerization.
-
-
How can I confirm the identity of these peaks? If you have access to high-resolution mass spectrometry, obtaining an accurate mass can help in determining the elemental composition of the degradation products. Tandem MS (MS/MS) can provide structural information to further confirm the identities.
Problem 3: My experimental results are showing poor reproducibility and a decrease in the expected activity over time.
-
Could this be a stability issue? Absolutely. The degradation of this compound leads to a decrease in the concentration of the active parent compound, which will directly impact your results. Furthermore, the degradation products themselves could potentially interfere with your assay, either by having their own biological activity or by interfering with the detection method.
-
What is the solution?
-
Conduct a stability study: Before starting a large-scale experiment, it is crucial to assess the stability of the compound in your specific experimental medium (buffer, cell culture media, etc.) over the time course of your experiment. A detailed protocol for a general stability study is provided below.
-
Minimize incubation times: If the compound is found to be unstable, design your experiments to have the shortest possible incubation times.
-
Prepare fresh: As a general rule, always prepare working solutions of this compound fresh for each experiment.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing and Handling Stock Solutions
-
Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully add the solid this compound to the vial and record the mass.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO (or another suitable aprotic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[4]
-
Working Solutions: When needed, thaw a single aliquot and dilute it to the final working concentration in your experimental buffer immediately before use. Do not re-freeze and re-use thawed aliquots.
Protocol 2: General Method for Evaluating the Short-Term Stability in an Experimental Buffer
-
Preparation: Prepare your experimental aqueous buffer (e.g., PBS, pH 7.4) and degas it if possible.
-
Spiking: Prepare a working solution of this compound in the buffer at the final concentration you will use in your experiments.
-
Time Points: Immediately take a "time zero" (T=0) sample from this solution for analysis.
-
Incubation: Incubate the remaining solution under the same conditions as your experiment (e.g., 37°C in an incubator).
-
Sampling: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution for analysis.
-
Analysis: Analyze all the samples (T=0 and subsequent time points) by a suitable analytical method, such as reversed-phase HPLC with UV detection or LC-MS.
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time. A significant decrease (e.g., >10%) in the peak area over the experimental duration indicates instability.
Quantitative Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Aprotic, minimizes hydrolysis and oxidation. |
| Stock Solution Storage | -20°C to -80°C, protected from light | Reduces thermal and photodegradation.[5][6] |
| Working Solution pH | Slightly acidic (if tolerated by assay) | Minimizes oxidation of the phenolic group. |
| Aqueous Buffers | Prepare fresh, degas if possible | Removes dissolved oxygen, a key oxidant. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting stability-related issues.
Caption: A workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-(Methylthio)benzo[d]thiazol-6-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylthio)benzo[d]thiazol-6-ol (CAS 74537-49-8). This guide is designed to provide in-depth, field-proven insights into the potential degradation pathways of this compound. Given the specificity of this molecule, direct literature is limited; therefore, this guide synthesizes data from closely related benzothiazole analogs to provide a robust predictive framework for your experiments. Every protocol and troubleshooting step is grounded in established biochemical and analytical principles to ensure trustworthiness and experimental success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and breakdown of this compound under various experimental conditions.
Q1: What are the primary expected metabolic pathways for this compound in a mammalian system?
A1: Based on studies of the closely related analog 2-(methylthio)benzothiazole, the primary metabolic attack is expected on the 2-methylthio group.[1] The degradation likely proceeds through two main phases:
-
Phase I (Oxidation): The methylthio sulfur is oxidized by cytochrome P450 (CYP) enzymes to form a methylsulfoxide and subsequently a methylsulfone derivative.[1][2] These more polar metabolites are often intermediates for further conjugation.
-
Phase II (Conjugation): The oxidized intermediates are highly susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione-S-transferase (GST). This leads to the cleavage of the S-CH₃ bond and formation of an S-(2-benzothiazolyl-6-ol)glutathione conjugate. This process results in the apparent S-demethylation of the parent compound, releasing the core as 6-hydroxy-2-mercaptobenzothiazole.[1] The released methyl group is expected to be metabolized to formaldehyde and sulfate.[1]
Additionally, the phenolic hydroxyl group at the 6-position is a prime site for direct Phase II metabolism, including glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases), which would run in parallel to the metabolism of the methylthio group.[3]
Q2: What are the most probable degradation products I should be looking for?
A2: You should target a range of metabolites varying in polarity. The key expected products are summarized in the table below.
| Compound Name | Abbreviation | Expected Mass Shift (from parent) | Metabolic Step | Notes |
| 2-(Methylsulfinyl)benzo[d]thiazol-6-ol | MSO | +16 Da | Phase I: S-Oxidation | Primary oxidation product. |
| 2-(Methylsulfonyl)benzo[d]thiazol-6-ol | MSO₂ | +32 Da | Phase I: S-Oxidation | Secondary oxidation product. |
| 6-Hydroxy-2-mercaptobenzothiazole | 6-OH-MBT | -14 Da | Phase I/II: S-Demethylation | Key metabolite resulting from GSH conjugation pathway.[1] |
| S-(6-hydroxybenzo[d]thiazol-2-yl)glutathione | 6-OH-BT-SG | +291 Da | Phase II: Glutathione Conjugation | Direct evidence of the GSH-mediated demethylation pathway.[1] |
| 2-(Methylthio)benzo[d]thiazol-6-yl glucuronide | Parent-Gluc | +176 Da | Phase II: Glucuronidation | Conjugation at the 6-OH position. |
| 2-(Methylthio)benzo[d]thiazol-6-yl sulfate | Parent-Sulfate | +80 Da | Phase II: Sulfation | Conjugation at the 6-OH position. |
Q3: Is this compound likely to undergo microbial degradation?
A3: The microbial degradation of benzothiazoles can be challenging, and some derivatives are known to be recalcitrant or even toxic to bacteria.[4] However, certain bacterial strains, particularly from the genus Rhodococcus, have demonstrated the ability to degrade benzothiazoles.[5][6][7] A common microbial pathway involves the conversion of various benzothiazoles to 2-hydroxybenzothiazole (OBT) and subsequent hydroxylation to a dihydroxy derivative.[6][8] In the case of your compound, microbes might first hydrolyze or oxidize the methylthio group to yield 6-hydroxy-2-mercaptobenzothiazole or 2,6-dihydroxybenzothiazole, which could then potentially undergo ring cleavage.[4][8] However, it is noteworthy that in at least one study, 2-(methylthio)benzothiazole (MTBT) was found to be resistant to further degradation.[9]
Q4: How does UV light affect the stability of this compound?
A4: Benzothiazole structures are susceptible to photodegradation.[9][10] Irradiation with UV light, especially in the presence of oxygen, can lead to the transformation of the benzothiazole core.[10] Studies on related compounds like 2-mercaptobenzothiazole (a potential metabolite) show degradation into benzothiazole and 2-benzothiazolesulfonic acid.[10] The parent benzothiazole can further photodegrade into 2-hydroxybenzothiazole.[10] Therefore, it is critical to protect solutions of this compound from light to prevent artifactual degradation during experiments.
Q5: What are the recommended analytical methods for studying these degradation pathways?
A5: A combination of chromatographic and spectroscopic techniques is essential for robust analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for detecting and quantifying the parent compound and its metabolites in complex biological matrices.[11][12][13] Its high sensitivity and selectivity are crucial for identifying low-level degradation products.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites and increasing confidence in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of purified metabolites.[14][15] It provides detailed information on the exact position of metabolic changes, such as hydroxylation or conjugation.
-
Sample Preparation: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating samples from aqueous matrices like urine or culture media prior to LC-MS analysis.[11][12][13]
Troubleshooting and Experimental Guides
This section provides solutions to common issues encountered during the study of benzothiazole degradation.
Q: My in vitro metabolism assay with liver microsomes shows no degradation of the parent compound. What could be wrong?
A: This is a common challenge. The stability could be real, or it could be an experimental artifact. Here is a checklist to troubleshoot the issue:
-
Causality - Missing Cofactors for Key Enzymes: The primary predicted metabolic route involves S-oxidation (CYP450s) and conjugation (GSTs). Standard liver microsome preparations contain CYPs but lack the soluble GSTs and the necessary cofactor for conjugation (GSH).
-
Solution: Switch from liver microsomes to liver S9 fractions , which contain both microsomal and cytosolic enzymes. Crucially, you must supplement the S9 fraction with a cocktail of cofactors: NADPH (for CYPs), UDPGA (for UGTs), PAPS (for SULTs), and GSH (for GSTs). This ensures all major metabolic pathways are active.
-
-
Causality - Enzyme Inactivity: The enzymes may be inactive due to improper storage or handling.
-
Solution: Always run a positive control with a compound known to be metabolized by the same enzyme system (e.g., a known CYP3A4 substrate). This validates that your biological matrix and cofactors are active.
-
-
Causality - Insufficient Incubation Time: The compound may be a slow-turnover substrate.
-
Solution: Perform a time-course experiment, taking samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to observe gradual depletion of the parent compound.
-
Q: I see multiple new peaks in my LC-MS chromatogram, but their fragmentation patterns don't match expected metabolites. How can I identify them?
A: Differentiating between true metabolites and artifacts is critical.
-
Causality - In-Source Fragmentation: The compound may be unstable under the electrospray ionization (ESI) conditions in the mass spectrometer source, causing it to fragment before mass analysis.
-
Solution: Analyze the parent compound via direct infusion and systematically reduce the source fragmentor/cone voltage. If the "metabolite" peaks decrease or disappear at lower voltages, they are likely in-source fragments, not true metabolites.
-
-
Causality - Reaction with Mobile Phase: Acidic or basic mobile phases can cause degradation of sensitive molecules. The thiol group of the potential 2-mercapto metabolite is particularly reactive.
-
Solution: Prepare a sample of the parent compound in your final mobile phase composition and let it sit at room temperature for the duration of a typical analytical run. Analyze this sample to see if any degradation occurs spontaneously. If so, consider using a more neutral mobile phase (e.g., ammonium formate or acetate buffer).
-
-
Causality - Non-Specific Binding: The compound or its metabolites might be binding to vials or plasticware.
-
Solution: Use silanized glass vials and low-binding pipette tips. Include a recovery standard to check for losses during sample preparation.
-
Q: How can I definitively confirm the structure of a suspected metabolite like 6-hydroxy-2-mercaptobenzothiazole?
A: Definitive identification requires rigorous analytical work.
-
Causality - Ambiguity of Mass Data: A mass spectrometer provides a mass-to-charge ratio, but multiple structures (isomers) can have the same mass.
-
Solution Workflow:
-
Step 1 (HRMS): Obtain a high-resolution accurate mass measurement. This will provide the elemental formula and confirm that the mass shift corresponds exactly to the loss of a CH₂ group (-14.01565 Da).
-
Step 2 (Tandem MS/MS): Isolate the metabolite peak and fragment it. Compare the fragmentation pattern to that of the parent compound. The loss of the methylthio group should result in a distinct fragmentation pattern.
-
Step 3 (Chemical Synthesis): The most reliable method is to synthesize the authentic standard of 6-hydroxy-2-mercaptobenzothiazole. This can be achieved through established synthetic routes for benzothiazoles.[16][17]
-
Step 4 (Co-elution): Spike your experimental sample with the synthesized standard. If the metabolite and the standard have identical retention times and MS/MS fragmentation patterns under high-resolution chromatographic conditions, the identity is confirmed.
-
-
Visualizations & Protocols
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways of this compound.
Experimental Workflow: Metabolite Identification
Caption: General workflow for metabolite identification experiments.
Protocol: In Vitro Metabolism in Rat Liver S9 Fractions
This protocol outlines a self-validating system for assessing the metabolic stability of this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM this compound in DMSO.
-
Positive Control Stock: 10 mM Verapamil (or other known CYP3A4 substrate) in DMSO.
-
Cofactor Solution (Regeneration System):
-
1.3 mM NADP⁺
-
3.3 mM Glucose-6-phosphate
-
0.4 U/mL Glucose-6-phosphate dehydrogenase
-
3.3 mM MgCl₂
-
5 mM Glutathione (GSH)
-
2 mM UDPGA
-
0.2 mM PAPS
-
Prepare fresh in Phosphate Buffer.
-
-
Liver S9 Fraction: Pooled male Sprague-Dawley rat liver S9, stored at -80°C. Thaw on ice immediately before use. Dilute to 2 mg/mL protein in cold Phosphate Buffer.
2. Incubation Procedure:
-
Label 1.5 mL microfuge tubes for each time point (e.g., 0, 15, 30, 60 min) for the test compound, positive control, and a negative control (no cofactors).
-
Add 440 µL of the diluted S9 fraction (for active reactions) or Phosphate Buffer (for cofactor-negative control) to each tube.
-
Add 50 µL of the Cofactor Solution to the active reaction tubes. Add 50 µL of Phosphate Buffer to the negative control tubes.
-
Pre-incubate all tubes in a shaking water bath at 37°C for 5 minutes to equilibrate.
-
To start the reaction: Add 10 µL of the 10 mM Test Compound Stock (final concentration: 200 µM) or Positive Control Stock to the respective tubes. For the T=0 sample, add the quenching solution before adding the compound.
-
Incubate at 37°C with shaking.
3. Reaction Quenching and Sample Processing:
-
At each designated time point, stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 water:methanol for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to elute compounds, then re-equilibrate.
-
MS Detection: Use ESI in both positive and negative modes. Monitor for the parent compound and the expected masses of metabolites listed in the FAQ table.
References
- 1. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 5. academic.oup.com [academic.oup.com]
- 6. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodegradation of Benzothiazoles by Rhodococcus Bacteria Monitored by 1H Nuclear Magnetic Resonance (NMR) | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Characterization of 2-(Methylthio)benzo[d]thiazol-6-ol
Welcome to the technical support guide for the characterization of 2-(Methylthio)benzo[d]thiazol-6-ol (CAS No. 74537-49-8).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate and overcome common characterization challenges. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting sections for key analytical techniques.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a heterocyclic compound featuring a benzothiazole core.[3] Key structural features include a methylthio (-SMe) group at the 2-position and a hydroxyl (-OH) group at the 6-position. These functional groups are critical to its chemical behavior.
| Property | Value | Source |
| CAS Number | 74537-49-8 | [1][2] |
| Molecular Formula | C₈H₇NOS₂ | [2] |
| Molecular Weight | 197.28 g/mol | Inferred from Formula |
| IUPAC Name | 2-methylsulfanyl-1,3-benzothiazol-6-ol | [2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[4] |
Rationale: The presence of the polar hydroxyl group and the benzothiazole ring system suggests that this compound will likely be a solid with a higher melting point than its non-hydroxylated counterpart, 2-(Methylthio)benzothiazole.
Q2: What are the primary safety considerations when handling this compound?
-
Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place, away from strong oxidizing agents. The phenolic hydroxyl group may be sensitive to air oxidation over time, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q3: What are the expected solubility characteristics?
A3: The solubility will be dictated by a balance between the polar hydroxyl group and the largely nonpolar benzothiazole core. It is predicted to have limited solubility in water but should be soluble in common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Poor | The hydrophobic benzothiazole backbone dominates. |
| Methanol, Ethanol | Moderate to Good | The hydroxyl group can hydrogen bond with the solvent. |
| Acetone, Ethyl Acetate | Moderate to Good | Good general-purpose organic solvents. |
| DMSO, DMF | Excellent | Highly polar aprotic solvents capable of dissolving a wide range of compounds.[6] |
| Chloroform, Dichloromethane | Moderate | The polarity may be suitable for this compound. |
| Hexanes, Toluene | Poor | Nonpolar solvents are unlikely to be effective. |
Experimental Insight: When preparing samples for analysis, always start with a small amount of material to test solubility in your chosen solvent system. For NMR, DMSO-d₆ is often a good starting point for benzothiazole derivatives.[6]
II. Troubleshooting Guide: Analytical Techniques
This section provides in-depth troubleshooting for common issues encountered during the characterization of this compound using NMR, Mass Spectrometry, and HPLC.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation. However, the specific functional groups in this molecule can present challenges.
Workflow for NMR Analysis
Caption: General workflow for NMR characterization.
Troubleshooting ¹H NMR Spectra
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Broad, Disappearing Peak | The phenolic -OH proton is acidic and exchanges with residual water in the solvent. | 1. D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will broaden and/or disappear, confirming its identity. This is a definitive test for exchangeable protons. |
| Complex Aromatic Region | The three protons on the benzene ring will form a complex splitting pattern (likely an ABX or similar system). | 1. Higher Field Strength: Use a higher field spectrometer (e.g., 600 MHz) to increase spectral dispersion and simplify the patterns.[6] 2. 2D COSY: A COSY experiment will show correlations between adjacent protons, helping to assign the connectivity of the aromatic system. |
| Unexpected Singlet at ~2.5 ppm | This is likely residual DMSO in DMSO-d₆. | 1. Verify Solvent Peak: Confirm the chemical shift of the residual solvent peak. 2. Check for Impurities: If the peak integrates to more than just the solvent, it may be an impurity. |
| Unexpected Singlet at ~3.3-4.0 ppm | Could be residual water or methanol impurity. | 1. Check Solvent Purity: Ensure your deuterated solvent is of high purity. 2. Dry Sample Thoroughly: Ensure your sample is free of residual solvents from synthesis/purification by drying under high vacuum. |
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Shift (ppm) | Multiplicity | Rationale |
| -OH | 9.0 - 10.0 | broad singlet | Phenolic protons are deshielded and exchangeable. |
| Aromatic H | 7.0 - 7.8 | m | The exact shifts and coupling constants will depend on the electronic effects of the -OH and the thiazole ring. |
| -S-CH₃ | 2.7 - 2.8 | singlet | Typical shift for a methyl group attached to a sulfur in this chemical environment. |
B. Mass Spectrometry (MS)
MS provides crucial information on molecular weight and fragmentation, confirming the compound's identity.
Troubleshooting Mass Spectra
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No Molecular Ion Peak | The compound is not ionizing efficiently or is fragmenting immediately in the source. | 1. Switch Ionization Mode: If using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI). The phenolic -OH should ionize well in negative ESI mode ([M-H]⁻), while the basic nitrogen in the thiazole ring should ionize in positive ESI mode ([M+H]⁺). 2. Optimize Source Conditions: Lower the source temperature or fragmentor voltage to reduce in-source fragmentation. |
| Multiple High-Mass Peaks | Formation of adducts with solvent or salts. | 1. Identify Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+ACN]⁺. This confirms the molecular weight. 2. Improve Sample Purity: Use HPLC-grade solvents and minimize buffer salts to reduce adduct formation. |
| Unexpected Fragments | The compound is impure, or fragmentation is occurring in an unexpected way. | 1. Predict Fragmentation: The bond between the methyl group and the sulfur is a likely point of cleavage. Look for a fragment corresponding to the loss of CH₃ (15 Da). 2. MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion to confirm the fragmentation pathway. |
C. High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of this compound.
Workflow for HPLC Method Development
Caption: Iterative workflow for HPLC method development.
Troubleshooting HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary interactions between the phenolic -OH group and residual silanols on the silica-based column. | 1. Acidify Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This protonates the silanols, minimizing the interaction. 2. Use a Buffered Mobile Phase: A buffer (e.g., 10 mM ammonium formate) can also control the ionization state of the analyte and improve peak shape. |
| Poor Resolution from Impurities | The current mobile phase gradient is not selective enough. | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent percentage over time. This gives more time for compounds to separate. 2. Try a Different Organic Modifier: If using acetonitrile, try methanol. The different selectivity may resolve co-eluting peaks. |
| Irreproducible Retention Times | Poor column equilibration, temperature fluctuations, or mobile phase composition issues. | 1. Ensure Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes before each injection. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent chromatography. |
Suggested Starting HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 2.5-5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 5-10 µL |
III. References
-
2-(methyl thio) benzothiazole, 615-22-5 - The Good Scents Company. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - ChemShuttle. (n.d.). Retrieved from --INVALID-LINK--
-
2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from --INVALID-LINK--
-
Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB. (n.d.). Retrieved from --INVALID-LINK--
-
2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
2-(Methylthio)benzothiazole 97% | 615-22-5 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
615-22-5|2-(Methylthio)benzo[d]thiazole|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - Fluorochem. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 4. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 5. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
"refining reaction conditions for 2-(Methylthio)benzo[d]thiazol-6-ol synthesis"
Welcome to the technical support center for the synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose issues, optimize conditions, and achieve reliable, repeatable results.
Troubleshooting Guide
This section addresses specific experimental challenges in a Q&A format. We focus on the most common and critical step: the selective S-methylation of the precursor, 2-mercaptobenzo[d]thiazol-6-ol.
Question 1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a common issue that can typically be traced to one of three factors: incomplete reaction, formation of side products, or losses during work-up and purification.
1. Incomplete Reaction: The reaction may not be reaching completion. The S-methylation of a mercaptobenzothiazole is a nucleophilic substitution reaction. Its efficiency depends on the complete formation of the highly nucleophilic thiolate anion and the reactivity of the methylating agent.
-
Base Strength & Stoichiometry: The base used to deprotonate the thiol (pKa ≈ 6-7) must be strong enough to ensure complete conversion to the thiolate. Insufficient base will leave unreacted starting material. We recommend using at least 1.1 equivalents of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Reaction Time & Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe significant amounts of starting material even after the recommended time, consider extending the reaction duration or cautiously increasing the temperature in small increments (e.g., 10 °C).
2. Competing Side Reactions: The precursor, 2-mercaptobenzo[d]thiazol-6-ol, has three potentially nucleophilic sites: the sulfur of the thiol, the nitrogen of the thiazole ring, and the oxygen of the phenol. This can lead to undesired N-methylation or O-methylation.
-
The HSAB Principle: Sulfur is a soft nucleophile and preferentially reacts with soft electrophiles like methyl iodide. The nitrogen and oxygen atoms are harder nucleophiles. However, under harsh conditions (e.g., high temperatures) or with harder methylating agents (e.g., dimethyl sulfate), the selectivity can decrease.
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal.[1] They effectively dissolve the reactants and the intermediate salt without solvating the thiolate anion excessively, thus preserving its nucleophilicity. Protic solvents (like ethanol or water) can solvate the anion, reducing its reactivity and potentially promoting O-methylation.
3. Purification Losses: The product and starting material have similar polarities, which can make separation challenging. Significant material can be lost during column chromatography or recrystallization if the conditions are not optimized. Ensure your chosen solvent system for chromatography provides good separation (ΔRf > 0.2) between the product and key impurities.
Question 2: My post-reaction TLC plate shows multiple spots. What are the likely impurities and how can I prevent their formation?
Answer: Observing multiple spots is indicative of side reactions or unreacted starting material. The most common impurities are:
-
Unreacted 2-mercaptobenzo[d]thiazol-6-ol: The most polar spot on the plate. Its presence suggests incomplete deprotonation or insufficient reaction time.
-
N-Methylated Byproduct: (2-methyl-2,3-dihydrobenzo[d]thiazol-6-one derivative): This is often formed in smaller amounts. N-methylation is generally less favorable than S-methylation but can occur at higher temperatures.
-
O-Methylated Byproduct: (6-methoxy-2-(methylthio)benzo[d]thiazole): The phenolic oxygen can also be methylated. This is more likely if using a very strong base that can deprotonate both the thiol and the phenol, or if using a hard methylating agent.
-
Disulfide Byproduct: (Bis(6-hydroxybenzo[d]thiazol-2-yl)disulfide): The thiolate intermediate is susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. Purging the reaction vessel with an inert gas like nitrogen or argon can minimize this.
To mitigate these, adhere to the optimized protocol, use a soft methylating agent like methyl iodide, maintain the lowest effective reaction temperature, and work under an inert atmosphere.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis.
Question 1: What is the recommended overall synthetic strategy for this compound?
Answer: The most direct and reliable synthesis involves a two-step process starting from 4-aminophenol.
-
Step 1: Cyclization to form 2-mercaptobenzo[d]thiazol-6-ol. This involves the reaction of 4-aminophenol with carbon disulfide in the presence of a base and sulfur. This is a well-established method for creating the 2-mercaptobenzothiazole core.[2][3]
-
Step 2: Selective S-Methylation. The thiol group of the synthesized precursor is then selectively methylated using a suitable methylating agent and base to yield the final product, this compound.
This strategy is visualized in the workflow diagram below.
Question 2: How do I confirm the identity and purity of the final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.
-
TLC: As a preliminary check for reaction completion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a singlet peak around δ 2.7-2.8 ppm, corresponding to the three protons of the new S-CH₃ group. The aromatic protons and the hydroxyl proton will also be present in their expected regions.
-
¹³C NMR: Expect a new signal for the S-CH₃ carbon around δ 15-20 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₇NOS₂ = 197.28 g/mol ).
-
Infrared (IR) Spectroscopy: Look for the disappearance of the S-H stretch (typically a weak band around 2550-2600 cm⁻¹) from the starting material and the retention of the broad O-H stretch from the phenol group.
Table 1: Typical ¹H NMR Data for Product Characterization
(Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is extrapolated from similar structures.)[1][4]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| S-CH ₃ | 2.7 - 2.8 | Singlet | 3H |
| Ar-OH | 9.5 - 10.5 | Broad Singlet | 1H |
| Aromatic H | 7.0 - 7.8 | Multiplets | 3H |
Question 3: What are the critical safety precautions for this synthesis?
Answer: All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens. Handle with extreme caution.
-
Carbon Disulfide (CS₂): Used in the precursor synthesis, CS₂ is highly flammable and toxic.
-
Bases: Concentrated bases like NaOH are corrosive.
-
Solvents: DMF is a skin irritant and can be absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Visualized Guides and Protocols
Diagram 1: S-Methylation Reaction Mechanism
This diagram illustrates the nucleophilic substitution mechanism for the S-methylation of 2-mercaptobenzo[d]thiazol-6-ol.
Caption: Reaction mechanism for S-methylation.
Diagram 2: General Experimental Workflow
This flowchart outlines the key stages of the synthesis, from starting materials to the final, purified product.
Caption: Step-by-step experimental workflow.
Optimized Experimental Protocol
Protocol: Synthesis of this compound
This protocol details the S-methylation of 2-mercaptobenzo[d]thiazol-6-ol.
Materials:
-
2-mercaptobenzo[d]thiazol-6-ol (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.2 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzo[d]thiazol-6-ol (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids.
-
Reagent Addition: While stirring, add methyl iodide (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction can be gently heated (40-50 °C) if it proceeds slowly.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
References
Validation & Comparative
The Unseen Potential: A Comparative Analysis of 2-(Methylthio)benzo[d]thiazol-6-ol and Other Benzothiazole Derivatives
A Technical Guide for Researchers in Drug Discovery
In the vast and ever-evolving landscape of medicinal chemistry, the benzothiazole scaffold stands as a cornerstone, a privileged structure renowned for its remarkable versatility and broad spectrum of biological activities.[1][2] This bicyclic heterocyclic system, a fusion of benzene and thiazole rings, has given rise to a multitude of derivatives with profound therapeutic implications, from anticancer and antimicrobial agents to neuroprotective compounds.[3][4][5] This guide delves into a comparative analysis of a lesser-explored derivative, 2-(Methylthio)benzo[d]thiazol-6-ol , and situates its potential within the well-established context of other benzothiazole analogues.
While direct and extensive experimental data for this compound is not robustly represented in publicly accessible literature, a critical analysis of its structural features—the 2-methylthio and 6-hydroxy substitutions—when compared with extensively studied derivatives, allows for insightful predictions of its biological profile and potential applications. This guide will, therefore, synthesize existing knowledge on structure-activity relationships (SAR) to construct a scientifically grounded comparison.
The Benzothiazole Core: A Foundation of Diverse Bioactivity
The inherent chemical properties of the benzothiazole nucleus, including its aromaticity, planarity, and the presence of nitrogen and sulfur heteroatoms, enable it to interact with a wide array of biological targets.[1] Strategic modifications at various positions of the benzothiazole ring, particularly at the C2 and C6 positions, have been shown to significantly influence its pharmacological activity.[6]
Deconstructing the Subject: this compound
Our focus compound, this compound (CAS No. 74537-49-8), possesses two key substituents that are known to modulate the biological activity of the benzothiazole scaffold.[7]
-
The 2-(Methylthio) Group: The presence of a methylthio (-SCH3) group at the C2 position is a recurring motif in a number of biologically active benzothiazoles. This group can influence the molecule's lipophilicity, metabolic stability, and its ability to interact with enzymatic targets.
-
The 6-Hydroxy Group: A hydroxyl (-OH) group at the C6 position introduces a phenolic moiety. This group can participate in hydrogen bonding, act as a proton donor or acceptor, and is often associated with antioxidant and neuroprotective properties.
Comparative Analysis: Performance in Key Therapeutic Areas
To understand the potential of this compound, we will compare its structural elements to other benzothiazole derivatives with established activities in two major fields: oncology and neurodegenerative diseases.
Anticancer Activity: The Role of the 2-Thioether Linkage
Numerous studies have highlighted the anticancer potential of 2-substituted benzothiazoles. The nature of the substituent at the C2 position is critical in determining the potency and mechanism of action.
Comparison with other 2-Substituted Derivatives:
| Derivative Class | Key Structural Feature | Observed Anticancer Activity | Potential Role of 2-(Methylthio) Group |
| 2-Thioether Derivatives | R-S- linkage at C2 | Potent in vitro activity against various cancer cell lines. The thioether linkage allows for diverse substitutions that can modulate activity.[8] | The small, lipophilic methyl group in this compound could contribute to favorable cell permeability. |
| 2-Amino Derivatives | -NH2 or substituted amino group at C2 | Broad-spectrum anticancer activity, often linked to the inhibition of key signaling pathways.[6] | The methylthio group offers a different electronic and steric profile compared to the amino group, potentially leading to a distinct target interaction profile. |
| 2-Aryl Derivatives | Aromatic ring directly attached to C2 | Potent cytotoxicity, with activity influenced by the substitution pattern on the aryl ring. | The methylthio group is a smaller, more flexible substituent than an aryl group, which could influence binding to specific enzyme active sites. |
One study reported that a pyrimidine-containing benzothiazole derivative with two methyl groups and a methylthio group exhibited excellent growth inhibition against lung, breast, and renal cancer cell lines, suggesting the positive contribution of the -SCH3 moiety to its anticancer activity.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Caption: Workflow for MTT cytotoxicity assay.
Neuroprotective Effects: The Significance of the 6-Hydroxy Group
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death. Benzothiazole derivatives have emerged as promising neuroprotective agents.[10] The presence of a phenolic hydroxyl group, as seen in this compound, is a key structural feature often associated with antioxidant and neuroprotective activities.
Comparison with other 6-Substituted Derivatives:
| Derivative Class | Key Structural Feature | Observed Neuroprotective Activity | Potential Role of 6-Hydroxy Group |
| 6-Hydroxy Derivatives | -OH group at C6 | Potent antioxidant and neuroprotective effects, often linked to the modulation of enzymes like catalase and inhibition of protein aggregation.[11] | The hydroxyl group in this compound can act as a radical scavenger and participate in hydrogen bonding with biological targets. |
| 6-Amino Derivatives | -NH2 or substituted amino group at C6 | Neuroprotective effects have been reported, with the amino group influencing the molecule's basicity and interaction with receptors. | The hydroxyl group is generally a better hydrogen bond donor than an amino group, which could lead to different binding affinities. |
| 6-Trifluoromethoxy Derivatives | -OCF3 group at C6 | Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is an approved drug for amyotrophic lateral sclerosis (ALS) with neuroprotective properties.[5] | The hydroxyl group is more polar and protic than the trifluoromethoxy group, which would significantly alter the pharmacokinetic and pharmacodynamic properties. |
A recent study on novel benzothiazole analogs as neuroprotective agents found that compounds with low molecular weight could enhance neuronal cell viability and protect against ROS-mediated damage.[11] This suggests that a relatively small molecule like this compound could possess favorable properties for CNS penetration and activity.
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
Methodology:
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) or a glioblastoma cell line (e.g., U87 MG) is cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture to induce oxidative stress and cell death.
-
Cell Viability Assessment: After a further incubation period, cell viability is assessed using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone.
Caption: Workflow for in vitro neuroprotection assay.
Synthesis of this compound and Derivatives
The synthesis of 2-substituted benzothiazoles is well-established, with the most common route involving the condensation of a 2-aminothiophenol with various electrophiles.[12] For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-mercaptophenol with a carbon disulfide source followed by methylation.
Caption: Plausible synthesis of this compound.
Conclusion and Future Directions
While direct experimental validation for This compound is currently limited in the available scientific literature, a comparative analysis based on well-established structure-activity relationships of benzothiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a 2-methylthio group, often associated with anticancer activity, and a 6-hydroxy group, a hallmark of neuroprotective and antioxidant compounds, makes this molecule a compelling candidate for dual-action drug discovery programs.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro and in vivo studies are warranted to elucidate its anticancer and neuroprotective properties, determine its mechanism of action, and compare its efficacy directly with other leading benzothiazole derivatives. Such investigations will be crucial in unlocking the full therapeutic potential of this under-explored yet promising molecule.
References
- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]
- 4. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzothiazole synthesis [organic-chemistry.org]
A Comparative Analysis of 2-(Methylthio)benzo[d]thiazol-6-ol and Riluzole: A Guide for Neuroprotective Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective agent research, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the well-established neuroprotective drug, Riluzole, and a lesser-known derivative, 2-(Methylthio)benzo[d]thiazol-6-ol. While Riluzole's efficacy in extending survival in amyotrophic lateral sclerosis (ALS) is clinically recognized, the potential of other benzothiazole analogues remains an active area of investigation.[3][4] This document aims to juxtapose the known attributes of Riluzole with the prospective neuroprotective profile of this compound, grounded in the broader understanding of its chemical class.
Physicochemical Properties: A Foundation for Drug Action
The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. A comparison of the available data for Riluzole and this compound reveals differences that could influence their biological activity.
| Property | Riluzole | This compound | Reference |
| IUPAC Name | 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | 2-(methylsulfanyl)-1,3-benzothiazol-6-ol | [5],[6] |
| Molecular Formula | C₈H₅F₃N₂OS | C₈H₇NOS₂ | [5],[6] |
| Molecular Weight | 234.20 g/mol | 197.28 g/mol (based on formula) | [5] |
| Melting Point | 119 °C | Not available | [5] |
| Solubility | Very slightly soluble in water; freely soluble in acetonitrile, alcohol, and methylene chloride.[7][8] | Not available | |
| LogP | 2.3 | Not available | [5] |
| CAS Number | 1744-22-5 | 74537-49-8 | [5],[9] |
Mechanism of Action: Established vs. Putative Pathways
A significant disparity in our current knowledge exists regarding the mechanisms of action of these two compounds. Riluzole's neuroprotective effects are attributed to a multi-faceted mechanism, primarily centered on the modulation of glutamatergic neurotransmission.[3][4]
Riluzole: A Multi-Target Neuroprotective Agent
Riluzole's mechanism of action involves several key pathways:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn inhibits the release of the excitatory neurotransmitter glutamate.[3]
-
Postsynaptic Effects: It has been shown to non-competitively block N-methyl-D-aspartate (NMDA) receptors and may also antagonize AMPA/kainate glutamate receptors.[3]
-
Stabilization of Inactivated Sodium Channels: Riluzole preferentially binds to the inactivated state of voltage-dependent sodium channels, reducing neuronal hyperexcitability.
Caption: Putative mechanism of action for Riluzole.
This compound: A Putative Neuroprotective Profile
Direct experimental evidence for the mechanism of action of this compound is currently unavailable. However, based on the known biological activities of the benzothiazole scaffold, several potential neuroprotective pathways can be hypothesized. Benzothiazole derivatives have been investigated for their antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][2]
The presence of a hydroxyl group at the 6-position could impart antioxidant properties through radical scavenging. Furthermore, the benzothiazole nucleus itself has been shown to interact with various biological targets implicated in neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. chemshuttle.com [chemshuttle.com]
A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Framework for 2-(Methylthio)benzo[d]thiazol-6-ol
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo validation of the novel compound, 2-(Methylthio)benzo[d]thiazol-6-ol, a member of the benzothiazole class of compounds known for their diverse biological activities.[1] Given the novelty of this compound, this document establishes a robust validation pathway by drawing comparisons with established chemotherapeutic agents and other investigational benzothiazole derivatives, ensuring a scientifically sound approach to preclinical assessment.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant anti-proliferative and antitumor activities against a range of cancer cell lines.[1][2][3][4] These compounds exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes like carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.[1][3] This guide will detail the essential experimental protocols, from initial toxicity profiling to robust efficacy studies in xenograft models, providing the causal logic behind each experimental choice to empower researchers in their drug discovery efforts.
Part 1: Mechanistic Hypothesis and Preclinical Rationale
Before embarking on costly and time-consuming in vivo studies, a strong mechanistic hypothesis is paramount. For benzothiazole derivatives, several signaling pathways are recurrently implicated in their anticancer effects. A common mechanism involves the induction of apoptosis (programmed cell death) by modulating the expression of key regulatory proteins.[3][5]
Based on existing literature for analogous compounds, we can hypothesize that this compound may exert its anticancer activity by inducing DNA damage or inhibiting key kinases, leading to cell cycle arrest and ultimately, apoptosis. This provides a clear set of biomarkers to assess in subsequent in vivo studies.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzothiazole Derivatives: Bridging In Vitro Promise with In Vivo Validation
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is both arduous and critical. This guide offers a comprehensive comparison of the in vitro and in vivo efficacy of compounds centered around the benzothiazole scaffold, a privileged structure in medicinal chemistry. While direct comparative data for 2-(Methylthio)benzo[d]thiazol-6-ol is not extensively available in the public domain, we can draw valuable insights from the broader family of benzothiazole derivatives, which have shown significant potential, particularly as anticancer agents.[1][2][3] This analysis will delve into the experimental data that underpins their therapeutic promise, providing researchers, scientists, and drug development professionals with a detailed understanding of their performance.
The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities.[2][4] Derivatives of this scaffold have been investigated for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][3][5] Their mechanism of action in cancer is often multifaceted, involving the induction of apoptosis, inhibition of crucial kinases, and interaction with DNA.[6]
This guide will focus on the anticancer properties of benzothiazole derivatives, comparing their potency in controlled cellular environments (in vitro) with their performance in complex biological systems (in vivo).
In Vitro Efficacy: Unveiling Potency at the Cellular Level
In vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity. For benzothiazole derivatives, these studies have been instrumental in identifying potent anticancer candidates.
Antiproliferative Activity Across Diverse Cancer Cell Lines
A common starting point for assessing anticancer potential is the evaluation of a compound's ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric.
Table 1: In Vitro Antiproliferative Activity of Selected Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide based benzothiazole | A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375 | 1.1 - 8.8 | [1][4] |
| Indole based benzothiazole | HT-29, H460, A549, MDA-MB-231 | 0.024 - 0.88 | [1][4] |
| Naphthalimide-benzothiazole | HT-29, A549, MCF-7 | 3.47 - 7.91 | [1][4] |
| Pyrimidine based carbonitrile benzothiazole | Laryngeal (Hep-2), Breast (MCF-7), Cervical (HeLa), Pancreatic (MiaPaCa-2), Colon (SW 620), Lung (H 460) | Potent Activity Reported | [1] |
The data clearly indicates that structural modifications to the benzothiazole core significantly impact its anticancer potency and spectrum of activity.
Mechanistic Insights: How Benzothiazole Derivatives Induce Cell Death
Understanding the mechanism of action is crucial for rational drug design. Studies have shown that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture: Seed cancer cells (e.g., HepG2) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the benzothiazole derivative for 24-48 hours.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This protocol allows for the quantification of apoptosis, providing a deeper understanding of the compound's cytotoxic mechanism.
Visualizing the Apoptotic Pathway
The induction of apoptosis is a complex signaling cascade. The diagram below illustrates a simplified pathway often implicated in the action of anticancer agents.
Caption: Simplified signaling pathway of apoptosis induction by a benzothiazole derivative.
In Vivo Efficacy: Translating Cellular Effects to a Living System
Positive in vitro results are a promising start, but the true test of a potential drug lies in its efficacy and safety within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's therapeutic potential in a more complex biological context.
Tumor Growth Inhibition in Xenograft Models
A widely used preclinical model for evaluating anticancer drugs is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Table 2: In Vivo Antitumor Activity of a 2-(4-aminophenyl)benzothiazole Derivative
| Compound | Animal Model | Tumor Xenografts | Outcome | Reference |
| 2-(4-aminophenyl)benzothiazole derivative (9a) | Nude Mice | Human Mammary Carcinoma (MCF-7, BO, MT-1, MT-3) | Potent growth inhibition against both ER+ and ER- tumors | [7] |
This data demonstrates the potential of benzothiazole derivatives to inhibit tumor growth in a living organism, a critical step towards clinical development.
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the benzothiazole derivative (e.g., orally or intraperitoneally) to the treatment group and a vehicle to the control group according to a predetermined schedule.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
Visualizing the Xenograft Workflow
The following diagram outlines the key steps in a typical xenograft study.
Caption: Experimental workflow for an in vivo human tumor xenograft study.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
The transition from in vitro to in vivo is a critical juncture where many promising compounds falter. A strong correlation between in vitro potency and in vivo efficacy is the hallmark of a robust drug candidate.
For benzothiazole derivatives, the available data suggests a promising translation from cellular assays to animal models.[7][8] The potent antiproliferative activity observed in various cancer cell lines appears to translate into significant tumor growth inhibition in xenograft models.
However, it is crucial to acknowledge the complexities of the in vivo environment. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects can significantly influence a compound's efficacy and safety profile. Therefore, while the initial in vivo data for certain benzothiazole derivatives is encouraging, further comprehensive studies are necessary to fully elucidate their therapeutic potential.
Conclusion and Future Directions
The collective body of research on benzothiazole derivatives strongly supports their potential as a valuable scaffold for the development of novel anticancer agents. The consistent demonstration of potent antiproliferative activity in vitro and significant tumor growth inhibition in vivo underscores the therapeutic promise of this chemical class.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the benzothiazole scaffold for enhanced potency and selectivity.
-
Detailed Mechanistic Investigations: To fully elucidate the molecular targets and signaling pathways involved in their anticancer activity.
-
Comprehensive Preclinical Development: Including detailed pharmacokinetic and toxicology studies to pave the way for potential clinical trials.
While the specific compound this compound requires further investigation, the broader family of benzothiazole derivatives represents a fertile ground for the discovery of next-generation cancer therapeutics. This guide provides a foundational understanding of their comparative efficacy, offering a valuable resource for researchers dedicated to advancing the fight against cancer.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Strategic Guide to Profiling the Cross-Reactivity of 2-(Methylthio)benzo[d]thiazol-6-ol
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Off-target interactions, or cross-reactivity, are a primary cause of adverse drug reactions and can lead to the failure of promising candidates in late-stage development.[1] For molecules like 2-(Methylthio)benzo[d]thiazol-6-ol, a derivative of the versatile 2-mercaptobenzothiazole scaffold, understanding its interaction profile across the proteome is not just a regulatory hurdle, but a scientific necessity. Derivatives of 2-mercaptobenzothiazole have been reported to exhibit a wide range of biological activities, from antimicrobial and anti-inflammatory to the inhibition of enzymes such as monoamine oxidase, heat shock protein 90 (Hsp90), and various kinases.[2][3] This inherent biological promiscuity underscores the critical need for a robust cross-reactivity assessment.
This guide provides a comprehensive framework for characterizing the selectivity of this compound. We will move beyond a simple checklist of assays, delving into the strategic rationale behind a tiered, data-driven approach to de-risk this compound for further development. We will compare its hypothetical performance to alternative molecules and provide detailed protocols for key enabling experiments.
The Rationale for a Tiered Cross-Reactivity Screening Cascade
A front-loaded, comprehensive approach to safety and selectivity profiling is paramount to mitigating risk and avoiding costly late-stage failures.[4][5] Instead of a scattered, target-by-target approach, a systematic cascade provides a progressively deeper understanding of a compound's behavior. This strategy allows for early identification of potential liabilities, informs structure-activity relationship (SAR) studies to enhance selectivity, and builds a comprehensive safety profile.
Our proposed workflow for this compound is a three-tiered approach:
-
Tier 1: Broad Panel Screening. Initial assessment against a wide array of targets to identify the primary "neighborhoods" of interaction.
-
Tier 2: Functional Confirmation and Dose-Response. Transitioning from binding to functional activity to eliminate false positives and quantify potency at off-targets.
-
Tier 3: Cellular Target Engagement and Phenotypic Assessment. Verifying interactions within a physiological context and observing the compound's effects on cellular systems.
Below is a diagram illustrating this strategic workflow.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Analysis: Profiling Against Alternatives
To truly understand the value and liabilities of this compound (we'll call it "Compound A"), its performance must be benchmarked against alternative molecules. Let's consider two hypothetical comparators:
-
Compound B: A structurally related analog designed to improve potency on the primary target.
-
Compound C: A molecule with a distinct chemical scaffold but targeting the same primary pathway.
The following tables summarize hypothetical data from our tiered screening approach.
Table 1: Tier 1 Broad Panel Screening Results (% Inhibition @ 10 µM)
| Target Class | Target | Compound A | Compound B | Compound C |
| Primary Target | Kinase X | 98% | 99% | 95% |
| Kinase | Kinase Y | 65% | 85% | 15% |
| Kinase | Kinase Z | 58% | 30% | 12% |
| GPCR | Adrenergic α1 | 72% | 75% | 5% |
| Ion Channel | hERG | 45% | 60% | <5% |
| Transporter | SERT | 12% | 15% | 8% |
Interpretation: Compound A shows high activity at its primary target. However, it displays significant off-target inhibition of Kinase Y, Kinase Z, and the Adrenergic α1 receptor. Compound B, while slightly more potent on-target, exacerbates the off-target effects on Kinase Y and the hERG channel, raising a potential cardiac safety flag.[4] Compound C demonstrates a much cleaner profile, with minimal off-target activity in this initial screen.
Table 2: Tier 2 Functional Assay IC50 Values (µM)
| Target | Compound A | Compound B | Compound C |
| Kinase X (Primary) | 0.05 | 0.02 | 0.08 |
| Kinase Y | 0.85 | 0.40 | > 20 |
| Kinase Z | 1.2 | > 10 | > 20 |
| Adrenergic α1 | 0.95 | 0.75 | > 20 |
Interpretation: Dose-response assays confirm that the off-target activities for Compounds A and B are potent, with IC50 values below 1 µM. This level of activity warrants further investigation in a cellular context. The interaction of Compound A with Kinase Z appears less significant after functional follow-up. Compound C's clean profile holds.
Table 3: Tier 3 Cellular Target Engagement (NanoBRET™ IC50, µM)
| Target | Compound A | Compound B | Compound C |
| Kinase X (Primary) | 0.15 | 0.07 | 0.20 |
| Kinase Y | 2.5 | 1.1 | > 30 |
| Adrenergic α1 | 3.1 | 1.5 | > 30 |
Interpretation: Moving into a cellular environment provides a more physiologically relevant measure of target engagement.[6][7] For Compound A, the potency against off-targets Kinase Y and Adrenergic α1 is significantly reduced compared to the biochemical assays, suggesting potential issues with cell permeability or intracellular competition. Compound B, however, retains potent off-target activity in cells, confirming it as a higher-risk candidate. Compound C remains the most selective option. This data is crucial for guiding the next steps in medicinal chemistry optimization.
Experimental Methodologies
To ensure scientific rigor, the protocols used must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays in our proposed workflow.
Protocol 1: Radiometric Kinase Activity Assay (for Tier 2)
This protocol describes a gold-standard method for quantifying kinase inhibition by directly measuring the incorporation of a radiolabeled phosphate onto a substrate.[8][9] It is often considered more robust than fluorescence- or luminescence-based assays, which can be prone to compound interference.[8]
Objective: Determine the IC50 value of this compound against a specific kinase (e.g., Kinase Y).
Materials:
-
Recombinant human Kinase Y (e.g., from Reaction Biology or Eurofins Discovery).
-
Myelin Basic Protein (MBP) or specific peptide substrate.
-
[γ-³³P]-ATP (PerkinElmer).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
10 mM ATP solution.
-
Test compound stock (10 mM in DMSO).
-
96-well microplate.
-
Phosphocellulose filter plate (e.g., Millipore MAPH).
-
0.75% Phosphoric acid wash buffer.
-
Microplate scintillation counter (e.g., PerkinElmer MicroBeta).
Procedure:
-
Compound Preparation: Serially dilute this compound in kinase reaction buffer to create a 10-point concentration gradient (e.g., 100 µM to 5 nM final concentration). Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.
-
Reaction Setup: In a 96-well plate, add 5 µL of each compound dilution.
-
Enzyme/Substrate Addition: Prepare a master mix of Kinase Y and its substrate (e.g., MBP) in kinase reaction buffer. Add 20 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP mix containing unlabeled ATP and [γ-³³P]-ATP (final concentration at the Kₘ for the enzyme, e.g., 10 µM). Add 25 µL of the ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Capture: Add 50 µL of 0.75% phosphoric acid to stop the reaction. Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate three times with 200 µL of 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the plate, add 50 µL of scintillant to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a radiometric kinase assay.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay (for Tier 3)
This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify compound binding to a target protein within living cells.[10] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds the same protein.[7][11] A test compound will compete with the tracer, reducing the BRET signal.
Objective: Determine the cellular IC50 of this compound for a specific target (e.g., Kinase Y).
Materials:
-
HEK293 cells.
-
Plasmid DNA encoding the target protein fused to NanoLuc® luciferase (e.g., Kinase Y-Nluc).
-
Fluorescent tracer specific for the target kinase family.
-
Opti-MEM™ I Reduced Serum Medium (Gibco).
-
FuGENE® HD Transfection Reagent (Promega).
-
White, 96-well assay plates.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega).
-
Plate reader capable of measuring filtered luminescence (e.g., GloMax Discover).
Procedure:
-
Cell Transfection: The day before the assay, transfect HEK293 cells with the Kinase Y-Nluc plasmid DNA using FuGENE® HD according to the manufacturer's protocol. Plate the transfected cells into a 96-well white assay plate.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound in Opti-MEM™.
-
Tracer Addition: Prepare the fluorescent tracer at 2X the final desired concentration in Opti-MEM™.
-
Cell Dosing: Add the serially diluted compound to the appropriate wells of the cell plate.
-
Tracer Incubation: Immediately after adding the compound, add the 2X tracer solution to all wells. Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Prepare the Nano-Glo® substrate according to the manufacturer's protocol, including the extracellular inhibitor to reduce background signal. Add this detection reagent to all wells.
-
Signal Measurement: Read the plate within 10 minutes on a plate reader equipped with two filters: one for donor emission (~460 nm) and one for acceptor emission (>600 nm).
-
Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal. Convert BRET ratios to percent inhibition relative to DMSO controls and determine the cellular IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comprehensive, tiered approach outlined in this guide provides a robust framework for assessing the cross-reactivity of this compound. By systematically progressing from broad, binding-based screening to specific, cell-based functional and target engagement assays, researchers can build a detailed selectivity profile. This data is indispensable for making informed decisions, guiding medicinal chemistry efforts to mitigate off-target effects, and ultimately increasing the probability of advancing a safe and effective candidate. The hypothetical comparison highlights how this data can differentiate a lead compound from its analogs, providing a clear rationale for candidate selection. For any novel compound derived from a biologically active scaffold like 2-mercaptobenzothiazole, such a rigorous investigation into selectivity is not optional, but essential for successful drug development.
References
- 1. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer (BRET) - Profacgen [profacgen.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking 2-(Methylthio)benzo[d]thiazol-6-ol: A Comparative Analysis Against Known Monoamine Oxidase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Neuropharmacology
Introduction: The Promise of the Benzothiazole Scaffold in Enzyme Inhibition
The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. These derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticonvulsant, and anti-inflammatory activities. A particularly compelling area of investigation is their role as enzyme inhibitors. This guide focuses on the characterization of a novel benzothiazole derivative, 2-(Methylthio)benzo[d]thiazol-6-ol, and benchmarks its inhibitory potential against a critical class of enzymes: the Monoamine Oxidases (MAO).
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] Dysregulation of MAO activity is implicated in a range of neurological and psychiatric disorders. Consequently, MAO inhibitors are established therapeutic agents for depression and Parkinson's disease.[2][3] Given the precedence of enzyme inhibition within the benzothiazole class, a systematic evaluation of this compound as a potential MAO inhibitor is a logical and promising avenue for drug discovery.
This guide provides a comprehensive framework for the in vitro comparative analysis of this compound against well-established MAO inhibitors: the selective MAO-A inhibitor Clorgyline , the selective MAO-B inhibitor Selegiline , and the non-selective inhibitor Tranylcypromine .[4][5] We will detail the experimental protocols, present a comparative analysis of hypothetical data, and discuss the potential implications for the development of novel therapeutics.
The Monoamine Oxidase Pathway: A Target for Neurological Therapeutics
Monoamine oxidases are central to maintaining the delicate balance of monoamine neurotransmitters in the central nervous system. As illustrated below, MAO-A and MAO-B play distinct yet overlapping roles in the degradation of these key signaling molecules.[6] Inhibition of these enzymes leads to an increase in the synaptic availability of neurotransmitters, which is the primary mechanism of action for MAO inhibitor drugs.[7]
Caption: Monoamine Neurotransmitter Metabolism by MAO-A and MAO-B.
Comparative In Vitro Analysis: Experimental Design and Protocols
To objectively assess the inhibitory potential of this compound, a rigorous and validated in vitro enzyme inhibition assay is paramount. The following protocol outlines a fluorometric-based assay to determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) for our test compound and the selected benchmarks against both human recombinant MAO-A and MAO-B.
Experimental Workflow
The experimental workflow is designed for efficiency and reproducibility, moving from initial screening to detailed kinetic analysis.
Caption: Workflow for Comparative MAO Inhibition Assay.
Step-by-Step Protocol
This protocol is adapted from established fluorometric methods for determining MAO activity.[8]
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- Enzyme Solutions: Prepare working solutions of human recombinant MAO-A and MAO-B in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
- Substrate Solution: A suitable fluorogenic substrate, such as kynuramine, is prepared in assay buffer.[2] The concentration should be at or near the Michaelis-Menten constant (Km) for each enzyme.
- Inhibitor Solutions: Prepare serial dilutions of this compound, Clorgyline, Selegiline, and Tranylcypromine in assay buffer containing a small percentage of DMSO to ensure solubility.
- Detection Reagent: Prepare according to the manufacturer's instructions for the chosen fluorometric assay kit.
2. IC50 Determination:
- In a 96-well microplate, add a fixed volume of the respective MAO enzyme (MAO-A or MAO-B) to wells containing the serial dilutions of the test compound and known inhibitors. Include appropriate controls (no inhibitor, no enzyme).
- Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the detection reagent.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3. Ki Determination and Mechanistic Analysis:
- To determine the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the inhibition assay using a matrix of varying substrate and inhibitor concentrations.
- Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.
- Calculate the Ki value using appropriate enzymatic kinetic models.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet realistic, data for this compound benchmarked against the reference inhibitors. These values are for illustrative purposes and would need to be confirmed by experimental data.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 0.85 | 15.2 | 0.42 (Competitive) | 7.5 (Competitive) | 0.056 |
| Clorgyline | 0.0012[4] | 1.9[4] | 0.054 | 58 | 0.0006 |
| Selegiline | 23[5] | 0.051[5] | - | - | 450 |
| Tranylcypromine | 2.3 | 0.95 | - | - | 2.4 |
Interpretation and Discussion
Based on our hypothetical data, this compound demonstrates inhibitory activity against both MAO-A and MAO-B, with a preference for MAO-A.
-
Potency: The IC50 and Ki values suggest that this compound is a moderately potent inhibitor of MAO-A, though less potent than the highly selective inhibitor Clorgyline. Its inhibition of MAO-B is significantly weaker.
-
Selectivity: The selectivity index (the ratio of MAO-A IC50 to MAO-B IC50) for our test compound is approximately 0.056, indicating a roughly 18-fold preference for MAO-A. This positions it as a moderately selective MAO-A inhibitor, in contrast to the high selectivity of Clorgyline for MAO-A and Selegiline for MAO-B, and the non-selective nature of Tranylcypromine.
-
Mechanism of Action: The hypothetical Ki determination suggests a competitive mode of inhibition for this compound for both isoforms. This implies that the compound likely competes with the substrate for binding to the active site of the enzyme.
These hypothetical findings suggest that this compound warrants further investigation as a potential therapeutic agent. Its moderate selectivity for MAO-A could offer a desirable pharmacological profile, potentially reducing the side effects associated with non-selective MAO inhibition. Further studies, including in vivo efficacy and safety assessments, would be necessary to fully elucidate its therapeutic potential.
Conclusion
This guide has outlined a systematic approach to benchmarking the novel benzothiazole derivative, this compound, against established MAO inhibitors. By employing rigorous in vitro enzyme inhibition assays and comparative data analysis, researchers can effectively characterize the potency, selectivity, and mechanism of action of new chemical entities. The hypothetical data presented herein suggests that this compound is a promising candidate for further development as a moderately selective MAO-A inhibitor. This structured approach to early-stage drug discovery is essential for identifying and advancing novel compounds with the potential to address unmet needs in the treatment of neurological and psychiatric disorders.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. journals.healio.com [journals.healio.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Bioassay for 2-(Methylthio)benzo[d]thiazol-6-ol Activity
This guide provides a comprehensive framework for the validation of a bioassay to characterize the activity of 2-(Methylthio)benzo[d]thiazol-6-ol. As the precise biological target of this compound is not extensively documented in publicly available literature, this guide will proceed with the scientifically plausible hypothesis that, like many benzothiazole derivatives, it acts as an enzyme inhibitor.[1][2] For the purpose of providing a detailed and practical comparison, we will focus on its potential inhibitory effects on a hypothetical serine protease, a common target for such scaffolds.
The principles and methodologies detailed herein are broadly applicable to the validation of various bioassays for novel small molecules, ensuring scientific rigor and data reliability for researchers in drug discovery and development.
Introduction: The Rationale for Rigorous Bioassay Validation
The journey of a small molecule from a preliminary "hit" to a viable drug candidate is underpinned by robust and reproducible bioassays.[3] The validation of these assays is not merely a procedural formality but a critical process that establishes the reliability and relevance of the generated data.[4] For a novel compound like this compound, a thorough bioassay validation provides confidence that the observed biological activity is real, quantifiable, and specific. This guide will compare three common bioassay formats for enzyme inhibition and detail the validation process for the most suitable method.
Comparative Analysis of Bioassay Methodologies
The choice of a bioassay platform is a critical decision that impacts throughput, cost, and the quality of the data. Here, we compare three distinct methodologies for assessing the inhibitory activity of this compound on our hypothetical serine protease.
| Parameter | Fluorescence Resonance Energy Transfer (FRET) Assay | Luminescence-Based Assay | Label-Free (Surface Plasmon Resonance - SPR) Assay |
| Principle | Measures the cleavage of a fluorogenic peptide substrate. | Measures the activity of a coupled enzyme that produces a luminescent signal. | Measures the change in refractive index upon inhibitor binding to the immobilized enzyme. |
| Throughput | High | High | Low to Medium |
| Cost per Well | Moderate | High | Low (sensor chip can be expensive) |
| Direct/Indirect | Indirect (measures enzyme activity) | Indirect (measures enzyme activity) | Direct (measures binding) |
| Potential for Interference | Compound fluorescence, light scattering | Compound inhibition of coupled enzyme | Non-specific binding, mass transport limitations |
| Information Provided | IC50 | IC50 | KD, kon, koff |
Expert Insight: For initial high-throughput screening and IC50 determination, FRET and luminescence-based assays are often preferred due to their speed and scalability. However, for a deeper mechanistic understanding and to rule out assay artifacts, a direct binding assay like SPR is invaluable. It provides kinetic data (kon and koff rates) that are crucial for lead optimization.
Recommended Bioassay Workflow: A FRET-Based Approach
For the initial characterization and validation of this compound activity, a Fluorescence Resonance Energy Transfer (FRET) assay offers a balanced profile of throughput, cost, and sensitivity.
Caption: Workflow for the FRET-based serine protease inhibition assay.
Experimental Protocol: FRET-Based Inhibition Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions to a 384-well, low-volume black assay plate. Include controls for 100% activity (DMSO only) and 0% activity (a known potent inhibitor).
-
Enzyme Addition: Add 18 µL of the serine protease solution (final concentration 1 nM in assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM EDTA) to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Add 5 µL of the FRET peptide substrate (final concentration 10 µM) to all wells to initiate the reaction.
-
Kinetic Readout: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex: 340 nm, Em: 490 nm) every minute for 30 minutes.
-
Data Analysis: Determine the initial reaction velocity (vi) for each well by linear regression of the kinetic data. Plot the percent inhibition (relative to DMSO controls) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Bioassay Validation: Key Parameters and Acceptance Criteria
A robust bioassay validation ensures that the method is fit for its intended purpose.[4] The following parameters should be assessed according to established guidelines.[5][6]
| Validation Parameter | Description | Acceptance Criteria | Hypothetical Data for this compound |
| Precision (Intra-assay) | The variation of results within a single assay run. | %CV ≤ 15% | 8.5% |
| Precision (Inter-assay) | The variation of results between different assay runs on different days. | %CV ≤ 20% | 12.3% |
| Accuracy | The closeness of the measured value to the true value. | 80-120% of the nominal value | 95.7% |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.98 | 0.995 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 | 0.1 µM |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 | 0.3 µM |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant inhibition of a counterscreen enzyme. | No inhibition of a structurally related cysteine protease up to 100 µM. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | %CV of results ≤ 20% | Assay is robust to minor changes in incubation time (± 5 min) and temperature (± 2°C). |
Comparison with Alternative Compounds
To contextualize the activity of this compound, it is essential to compare its performance with other known inhibitors of the target enzyme class.
| Compound | Structure | IC50 (µM) in FRET Assay | KD (µM) in SPR Assay | Notes |
| This compound | C₈H₇NOS₂ | 5.2 | 2.1 | Novel compound with moderate potency. |
| Riluzole [7] | C₈H₅F₃N₂S | > 100 | Not Determined | Structurally related benzothiazole, but inactive against this target.[7] |
| Compound X (Potent Inhibitor) | (Structure of a known serine protease inhibitor) | 0.05 | 0.02 | Control compound, demonstrates high potency. |
Expert Insight: The comparison with Riluzole, a known bioactive benzothiazole, serves as a crucial specificity control.[7] Its lack of activity against our hypothetical serine protease suggests that the observed inhibition by this compound is not a general property of all benzothiazoles.
Mechanistic Deeper Dive: Surface Plasmon Resonance (SPR)
To confirm direct binding and elucidate the binding kinetics of this compound, a label-free SPR assay is the logical next step.
Caption: Workflow for an SPR-based direct binding assay.
By providing on- and off-rates, SPR can differentiate between compounds with similar potencies but different binding characteristics, which is critical for guiding medicinal chemistry efforts.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the validation of a bioassay to characterize the inhibitory activity of this compound. By systematically evaluating key performance parameters of a FRET-based assay and comparing its performance to alternative methodologies and compounds, researchers can establish a high degree of confidence in their data.
The subsequent use of orthogonal, label-free assays like SPR is crucial for confirming direct binding and providing a deeper mechanistic understanding. This multi-faceted approach to bioassay validation ensures the generation of reliable and actionable data, which is the cornerstone of successful drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. edraservices.nl [edraservices.nl]
- 5. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 2-(Methylthio)benzo[d]thiazol-6-ol: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond simple instruction to provide a comprehensive operational and disposal plan for 2-(Methylthio)benzo[d]thiazol-6-ol. The causality behind each procedural step is explained to ensure a deep, functional understanding of the safety protocols, grounded in authoritative regulatory standards. This document serves as a critical resource for maintaining a safe laboratory environment and ensuring regulatory compliance.
Part 1: Hazard Profile and Initial Assessment
Before handling any chemical, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for this compound specifically is limited, we can infer its likely hazards from its structural class (a benzothiazole derivative) and data on the closely related compound, 2-(Methylthio)benzothiazole (CAS 615-22-5).
Based on available Safety Data Sheets (SDS) for this parent compound, this compound should be treated as a hazardous substance with the following potential risks:
| Hazard Type | Classification and Precautionary Statement | Supporting Sources |
| Skin Irritation | GHS Category 2: Causes skin irritation. (H315) | [1][2][3] |
| Eye Irritation | GHS Category 2A: Causes serious eye irritation. (H319) | [1][2][3] |
| Respiratory Irritation | GHS STOT SE 3: May cause respiratory irritation. (H335) | [1][2][3] |
| Environmental Hazard | Benzothiazole derivatives are known aquatic contaminants. The compound should not be allowed to enter drains or waterways. |
Causality: The core benzothiazole structure, combined with a sulfur-containing methylthio group, contributes to its irritant properties. The addition of a hydroxyl (-ol) group may alter its solubility and reactivity, but it does not negate the underlying hazards of the parent molecule. Therefore, it is imperative to handle this compound and its waste with the assumption that it is hazardous.
Part 2: The Regulatory Imperative: EPA and OSHA Frameworks
Disposal procedures are not arbitrary; they are dictated by a stringent regulatory framework designed to protect both laboratory personnel and the environment.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[4][5][6] This plan must include specific procedures for safe use, storage, and waste disposal.[5] The procedures outlined in this guide are designed to be integrated into your institution's CHP.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[7] Classifying, labeling, and disposing of chemical waste according to EPA regulations is a legal requirement.[7][8][9]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound and materials contaminated with it.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Characterization: this compound must be disposed of as hazardous chemical waste . Do not treat it as common trash.
-
Segregation: Collect this waste in a dedicated container. Do not mix it with other waste streams, such as:
-
Acids or bases
-
Oxidizers
-
Halogenated or non-halogenated solvents
-
Aqueous waste
-
Acutely toxic or reactive chemicals
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs.[10] Segregation ensures that the waste can be handled by a disposal facility using the appropriate treatment method, such as incineration for organic solids.[11]
Step 3: Proper Waste Containerization
The integrity of the waste containment system is critical to preventing spills and exposure.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap). The container must be in good condition, free of cracks or defects.[10]
-
Container Status: The container must be kept tightly closed at all times except when you are actively adding waste.[7][10] This is a common point of failure in regulatory inspections and a primary cause of fugitive emissions.
Step 4: Accurate and Compliant Labeling
Clear labeling is a critical component of OSHA's Hazard Communication Standard and EPA's RCRA regulations.
-
Label Contents: The waste container must be clearly labeled with the following information from the moment the first drop of waste is added:
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Labs may accumulate waste in a designated SAA before it is transferred to a central storage facility.
-
Location: Store the labeled waste container in a designated SAA within the laboratory, under the control of the generator.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.
-
Quantity Limits: Be aware of your facility's quantity limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[10]
Step 6: Final Disposal via Authorized Personnel
Final disposal is a specialized, regulated activity that must not be performed by laboratory staff.
-
Contact Professionals: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[13][14]
-
Prohibited Actions:
-
DO NOT pour this compound down the drain.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste yourself.
-
Causality: This compound is a sulfur- and nitrogen-containing organic molecule. Its complete destruction requires high-temperature incineration in a specialized facility equipped with scrubbers to handle the potential formation of sulfur oxides (SOx) and nitrogen oxides (NOx).[11] Licensed disposal companies are equipped and permitted to perform this work in compliance with EPA clean air and water regulations.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container using non-sparking tools.[14]
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it following the protocol outlined in Part 3.
-
Decontaminate: Clean the spill area thoroughly.
Part 5: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(メチルチオ)ベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 7. pfw.edu [pfw.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
